Product packaging for 2,6-Dibromo-4-chlorophenol(Cat. No.:CAS No. 5324-13-0)

2,6-Dibromo-4-chlorophenol

Cat. No.: B1294658
CAS No.: 5324-13-0
M. Wt: 286.35 g/mol
InChI Key: WYZQOLPTPZDTIF-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chlorophenol is a useful research compound. Its molecular formula is C6H3Br2ClO and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2863. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2ClO B1294658 2,6-Dibromo-4-chlorophenol CAS No. 5324-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQOLPTPZDTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201332
Record name Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI)
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Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5324-13-0
Record name Phenol, 2,6-dibromo-4-chloro-
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Record name Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI)
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Record name 2,6-Dibromo-4-chlorophenol
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Record name 2,6-Dibromo-4-chlorophenol
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-chlorophenol is a halogenated aromatic compound of significant interest in various fields, including the development of pharmaceuticals and pesticides, owing to its potent antimicrobial properties.[1] A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a summary of available spectral data.

Core Physical and Chemical Properties

This compound is a white to light-yellow crystalline solid at room temperature and may present a characteristic phenolic odor.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueUnits
Molecular Formula C₆H₃Br₂ClO
Molecular Weight 286.35 g/mol
Melting Point 92°C
Boiling Point 245°C at 760 mmHg
Density 2.166g/cm³
Flash Point 102°C
Vapor Pressure 0.0188mmHg at 25°C
Refractive Index 1.653
pKa (Predicted) 6.46 ± 0.23

(Data sourced from multiple chemical suppliers and databases)

Solubility Profile

This compound exhibits low solubility in water due to the hydrophobic nature imparted by the halogen atoms. However, it is moderately soluble in various organic solvents.

  • Water : Poorly soluble.

  • Organic Solvents : Soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform.

  • pH Dependence : The solubility of this compound in aqueous solutions can be influenced by pH. In alkaline conditions, its solubility may increase due to the deprotonation of the phenolic hydroxyl group.

Factors such as temperature, the specific solvent used, and intermolecular forces like hydrogen bonding play a crucial role in the solubility of this compound.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Procedure:

  • Sample Preparation : A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.

  • Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating : The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner. The unique shape of the Thiele tube promotes convection currents, ensuring even heat distribution.

  • Observation : The temperature is monitored closely. The initial melting point is recorded when the first drop of liquid appears, and the final melting point is noted when the entire solid has transformed into a liquid. The heating rate should be slow (around 1-2°C per minute) near the expected melting point to ensure accuracy.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure or by using a suitable apparatus for high-boiling point substances. The Thiele tube method can be adapted for small quantities.

Procedure:

  • Sample Preparation : A small amount of the compound is placed in a small test tube (a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup : The test tube is attached to a thermometer and placed in a Thiele tube filled with a heating oil.

  • Heating : The Thiele tube is heated, and as the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Observation : Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

A systematic approach is used to determine the solubility of a compound in various solvents.

Procedure:

  • Initial Test in Water : Approximately 10 mg of the solid compound is added to 0.5 mL of deionized water in a test tube. The tube is agitated vigorously for about 30 seconds. If the solid dissolves completely, it is considered water-soluble.

  • pH of Aqueous Solution : If the compound is water-soluble, the pH of the solution is tested with litmus or pH paper to identify acidic or basic properties.

  • Solubility in Aqueous Acid and Base : If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl. Solubility in these solutions indicates the presence of acidic or basic functional groups.

  • Solubility in Organic Solvents : The process is repeated with various organic solvents (e.g., ethanol, acetone, chloroform) to determine its solubility profile in non-aqueous media.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public spectral databases. However, based on its structure, the following characteristics can be anticipated.

  • ¹H NMR : The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The chemical shift of the aromatic protons would be in the downfield region typical for aromatic compounds.

  • ¹³C NMR : The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule: the carbon bearing the hydroxyl group, the two carbons bearing the bromine atoms, the carbon bearing the chlorine atom, and the two remaining aromatic carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C=C stretching in the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion and bromine/chlorine-containing fragments. Fragmentation would likely involve the loss of bromine, chlorine, and potentially the hydroxyl group or carbon monoxide. A GC-MS spectrum for this compound is noted as available in the PubChem database.[3]

Synthesis Workflow

The synthesis of this compound can be logically approached through the electrophilic bromination of a suitable precursor. The following diagram illustrates a potential synthetic pathway starting from p-chlorophenol.

Synthesis_Workflow p_chlorophenol p-Chlorophenol reagent1 Bromine (Br2) in a suitable solvent p_chlorophenol->reagent1 intermediate 2-Bromo-4-chlorophenol reagent2 Bromine (Br2) in a suitable solvent intermediate->reagent2 final_product This compound reagent1->intermediate First Bromination reagent2->final_product Second Bromination

Caption: A logical workflow for the synthesis of this compound.

References

2,6-Dibromo-4-chlorophenol chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2,6-Dibromo-4-chlorophenol. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and related halogenated phenols.

Chemical Structure and Identification

Chemical Structure:

Chemical structure of this compound

CAS Number: 5324-13-0[1]

IUPAC Name: this compound[2]

Synonyms: 4-Chloro-2,6-dibromophenol[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC6H3Br2ClO[1]
Molecular Weight286.35 g/mol [2]
Melting Point92 °C (from ethanol)[3][4]
Boiling Point245.0 ± 35.0 °C (Predicted)[3][4]
Density2.166 ± 0.06 g/cm³ (Predicted)[3][4]
Flash Point102 °C[1]
Vapor Pressure0.0188 mmHg at 25°C[1]
Refractive Index1.653[1]
SolubilityPoor in water; Soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform.[3][5]
pKaNot available
LogP3.57060[6]
Table 2: Spectroscopic Data for this compound and Related Compounds
Spectroscopy TypeKey Features and Observations
¹H NMR Spectra of related bromophenols show characteristic aromatic proton signals. For 2,6-dibromophenol, signals are observed around 7.43 ppm and 6.70 ppm in CDCl3.[7]
¹³C NMR Predicted spectra for related compounds like 4-chlorophenol show distinct signals for each carbon environment in the aromatic ring.[8]
Mass Spectrometry (MS) The mass spectrum of 2,6-dibromo-4-isopropenylphenol shows characteristic isotopic patterns for bromine atoms.[9] Predicted m/z values for various adducts of this compound are available.[10]
Infrared (IR) Spectroscopy IR spectra of related dibromophenols are available, showing characteristic peaks for O-H and C-Br stretching, and aromatic C=C bending.[11][12]

Experimental Protocols

Synthesis of this compound

A plausible synthesis of this compound involves the electrophilic bromination of 4-chlorophenol. The following is a generalized protocol adapted from established methods for the bromination of similar phenolic compounds.[13]

Materials and Equipment:

  • 4-Chlorophenol

  • Bromine

  • Glacial acetic acid

  • Sodium bisulfite solution (saturated)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Ice bath

  • Standard laboratory glassware

  • Fume hood

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol in glacial acetic acid.

  • Bromination: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred solution of 4-chlorophenol at room temperature. The reaction is exothermic and the temperature should be monitored.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.

  • Product Isolation: Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile and water.[14] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[14]

  • Detection: UV detection at a suitable wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a sensitive method for the identification and quantification of halogenated phenols. The compound can be analyzed directly or after derivatization.

Applications in Drug Development

Halogenated phenols, including bromophenol derivatives, have garnered significant interest in drug discovery due to their diverse biological activities.[15][16]

Antioxidant and Anticancer Activities:

Several studies have reported the antioxidant and anticancer properties of bromophenol derivatives isolated from marine algae.[15] These compounds have shown cytotoxicity against various cancer cell lines and the ability to ameliorate oxidative stress.[15] The synthesis of novel methylated and acetylated bromophenol derivatives has been explored to enhance these biological activities.[15]

Enzyme Inhibition:

Certain bromophenol derivatives have been found to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs. Thrombin, a key enzyme in the coagulation cascade, is another target for some bromophenol derivatives, suggesting their potential in the development of antithrombotic agents.

Antibacterial Activity:

Bromophenol derivatives have demonstrated promising antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17]

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 4-Chlorophenol in Glacial Acetic Acid bromination Add Bromine in Glacial Acetic Acid start->bromination Step 1 stirring Stir at Room Temperature bromination->stirring Step 2 quench Quench with Sodium Bisulfite stirring->quench Step 3 precipitation Precipitate in Ice Water quench->precipitation Step 4 filtration Vacuum Filtration precipitation->filtration Step 5 recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization Step 6 drying Drying recrystallization->drying Step 7 final_product This compound drying->final_product Step 8

Caption: A logical workflow for the synthesis of this compound.

Representative Signaling Pathway

While a specific signaling pathway for this compound is not extensively documented, bromophenol derivatives have been shown to impact pathways related to oxidative stress and cell survival. The following diagram illustrates a general representation of how a bromophenol derivative might exert its anticancer effects.

G Bromophenol_Derivative Bromophenol_Derivative ROS_Generation Increased Reactive Oxygen Species (ROS) Bromophenol_Derivative->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_Induction Apoptosis DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cancer_Cell Cancer Cell Apoptosis_Induction->Cancer_Cell Inhibition Cell_Cycle_Arrest->Apoptosis_Induction

Caption: A potential mechanism of anticancer action for bromophenol derivatives.

References

An In-depth Technical Guide on the Solubility of 2,6-Dibromo-4-chlorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,6-Dibromo-4-chlorophenol, a halogenated phenol derivative used in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its foundational physicochemical properties that govern solubility behavior. Critically, it offers a detailed, standardized experimental protocol for the accurate determination of this parameter in various organic solvents. This guide is intended to be an essential resource for professionals requiring reliable solubility data for reaction optimization, purification, and formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility characteristics. The presence of a polar hydroxyl group, combined with a bulky, non-polar aromatic ring substituted with bromine and chlorine atoms, results in a molecule with moderate lipophilicity.

PropertyValueSource
Chemical Formula C₆H₃Br₂ClO[1][2][3]
Molecular Weight 286.35 g/mol [2][3]
Appearance White to light-yellow crystalline solid/powder[1]
Melting Point 92 °C (recrystallized from ethanol)[3][4][5]
Boiling Point 245.0 ± 35.0 °C (Predicted)[4][5]
Density 2.166 ± 0.06 g/cm³ (Predicted)[4][5]
LogP (Octanol-Water Partition Coeff.) 3.57060[3]

Qualitative Solubility Profile

While specific quantitative data is sparse, the qualitative solubility of this compound has been described in various sources. The principle of "like dissolves like" is applicable; the molecule's aromatic and halogenated structure lends itself to solubility in organic solvents, while the polar hydroxyl group offers limited interaction with aqueous media.

  • Organic Solvents : The compound exhibits moderate to good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[1] It is reported as slightly soluble in chloroform.[4][5]

  • Water : It has poor solubility in water due to the hydrophobic nature imparted by the halogen atoms.[1]

  • pH Dependence : Solubility in aqueous solutions can be influenced by pH. In alkaline conditions, the phenolic hydroxyl group can deprotonate, forming a more soluble phenoxide salt.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the isothermal shake-flask method is the gold standard. This equilibrium-based method involves saturating a solvent with the solute at a constant temperature.

Materials and Equipment
  • Solute : High-purity this compound.

  • Solvents : Analytical grade organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

  • Equipment :

    • Analytical balance (±0.1 mg precision).

    • Thermostatic shaker bath or incubator.

    • Glass vials with screw caps (e.g., 4 mL or 20 mL).

    • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.

Detailed Methodology
  • Preparation : Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

  • Solvent Addition : Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration : Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved. It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is stable.

  • Sample Processing : Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.

  • Quantification :

    • Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation : Calculate the solubility (S) using the measured concentration (C) and the dilution factor (DF):

    • S (mg/mL) = C (mg/mL) × DF

Visualization of Experimental Workflow

The following diagram outlines the logical steps for determining solubility using the isothermal shake-flask method.

G Isothermal Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_anal Analysis & Calculation A Add Excess Solute (this compound) to Vial B Add Known Volume of Organic Solvent A->B C Seal Vial & Place in Thermostatic Shaker (e.g., 25°C, 48h) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample with Known Dilution Factor E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining the solubility of a solid compound in a solvent.

Data Presentation Template

For rigorous scientific record-keeping and comparison, all experimentally determined solubility data should be organized systematically. The following table provides a template for presenting such results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Ethanol25.0 ± 0.5[Experimental Value][Calculated Value]Shake-Flask/HPLC
Acetone25.0 ± 0.5[Experimental Value][Calculated Value]Shake-Flask/HPLC
Dichloromethane25.0 ± 0.5[Experimental Value][Calculated Value]Shake-Flask/HPLC
Chloroform25.0 ± 0.5[Experimental Value][Calculated Value]Shake-Flask/HPLC
Toluene25.0 ± 0.5[Experimental Value][Calculated Value]Shake-Flask/HPLC
Ethyl Acetate25.0 ± 0.5[Experimental Value][Calculated Value]Shake-Flask/HPLC
Hexane25.0 ± 0.5[Experimental Value][Calculated Value]Shake-Flask/HPLC

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation and serious eye irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Spectral Data of 2,6-Dibromo-4-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectral data for 2,6-Dibromo-4-chlorophenol, a significant halogenated phenol derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering a structured presentation of mass spectrometry data, predicted nuclear magnetic resonance data, and detailed experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and isotopic distribution pattern, which is characteristic of a compound containing two bromine atoms and one chlorine atom.

Table 1: Mass Spectrometry Data for this compound [1]

ParameterValue
Molecular FormulaC₆H₃Br₂ClO
Molecular Weight286.35 g/mol
Major m/z Peaks
284[M]+ (containing ⁷⁹Br, ³⁵Cl)
286[M+2]+ (containing ⁸¹Br/⁷⁹Br, ³⁵Cl or ⁷⁹Br/⁷⁹Br, ³⁷Cl)
288[M+4]+ (containing ⁸¹Br/⁸¹Br, ³⁵Cl or ⁸¹Br/⁷⁹Br, ³⁷Cl)
290[M+6]+ (containing ⁸¹Br/⁸¹Br, ³⁷Cl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5Singlet2HAromatic C-H
VariableSinglet1HPhenolic O-H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~ 150C-OH
~ 132C-Cl
~ 130C-H
~ 115C-Br

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the public domain. However, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3550 - 3200O-HPhenolic hydroxyl stretch (broad)
3100 - 3000C-HAromatic C-H stretch
1600 - 1450C=CAromatic ring stretch
1260 - 1180C-OPhenolic C-O stretch
800 - 600C-BrCarbon-bromine stretch
800 - 600C-ClCarbon-chlorine stretch

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard practices for the analysis of halogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy of Solid this compound

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis of this compound [2]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or hexane.

    • For complex matrices, an extraction and derivatization step may be necessary to improve volatility and chromatographic performance.

  • Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Temperature Program: An optimized temperature gradient is crucial for the separation of halogenated phenols. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Scan Range: Set the mass scan range to cover the expected m/z values (e.g., 50-350 amu).

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Spectral_Data_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Output Sample Sample Preparation NMR_Acq NMR Spectroscopy (¹H & ¹³C) Sample->NMR_Acq IR_Acq IR Spectroscopy (FTIR) Sample->IR_Acq MS_Acq Mass Spectrometry (GC-MS) Sample->MS_Acq NMR_Proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction, Peak Picking) IR_Acq->IR_Proc MS_Proc MS Data Processing (Chromatogram Integration, Mass Spectral Library Search) MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation & Verification NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation Data_Tabulation Tabulation of Spectral Data Structure_Elucidation->Data_Tabulation Report Technical Guide / Whitepaper Data_Tabulation->Report

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

2,6-Dibromo-4-chlorophenol: A Comprehensive Material Safety Data Sheet for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

This document provides a detailed material safety data sheet (MSDS) for 2,6-Dibromo-4-chlorophenol, a halogenated phenol derivative. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This guide covers its chemical and physical properties, toxicological profile, safety and handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

PropertyValueReferences
Molecular Formula C₆H₃Br₂ClO[2]
Molecular Weight 286.35 g/mol [3][2]
CAS Number 5324-13-0[3][2]
Appearance Solid, crystalline powder (white to light-yellow)
Melting Point 92 °C[4]
Boiling Point 245.0 ± 35.0 °C (Predicted)[4]
Density 2.166 ± 0.06 g/cm³ (Predicted)[4]
Solubility Poor solubility in water; Moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane.[1][1]
LogP (Octanol-Water Partition Coefficient) 4.4[3][2]

Toxicological Information and GHS Classification

GHS Hazard Classification [3][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

For context, the acute oral LD50 for the related compound 2,4,6-Tribromophenol in rats is 1486 mg/kg.[5] Ecotoxicity data for 2,6-Dibromophenol, another related compound, shows an EC50 of 2.78 mg/L for Daphnia magna.[6] This information on related compounds should be used with caution as the toxicological properties can vary significantly even with small changes in chemical structure.

The GHS classification is determined based on the results of acute toxicity studies. The logical relationship for this classification is illustrated in the diagram below.

GHS_Classification cluster_exposure Exposure Routes cluster_endpoints Toxicological Endpoints cluster_classification GHS Hazard Classification Oral Oral Acute_Toxicity Acute Toxicity Oral->Acute_Toxicity Dermal Dermal Dermal->Acute_Toxicity Skin_Irritation Skin Irritation Dermal->Skin_Irritation Eye_Irritation Eye Irritation Dermal->Eye_Irritation Inhalation Inhalation Inhalation->Acute_Toxicity Respiratory_Irritation Respiratory Irritation Inhalation->Respiratory_Irritation H302 H302: Harmful if swallowed Acute_Toxicity->H302 H312 H312: Harmful in contact with skin Acute_Toxicity->H312 H331 H331: Toxic if inhaled Acute_Toxicity->H331 H315 H315: Causes skin irritation Skin_Irritation->H315 H319 H319: Causes serious eye irritation Eye_Irritation->H319 H335 H335: May cause respiratory irritation Respiratory_Irritation->H335

GHS Hazard Classification Pathway for this compound.

Experimental Protocols for Acute Toxicity Assessment

The GHS classifications are based on data from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of five toxicity categories based on the LD50.[7]

  • Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome of this first step determines the subsequent dosing regimen.[7]

  • Animals: Typically, young adult rats of a single sex (females are preferred) are used.[1][7]

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).[1][7]

    • Initially, three animals are dosed with the test substance.[7]

    • If mortality occurs in two or three of the animals, the test is repeated at a lower dose level. If one or no animals die, the test is repeated at a higher dose level.[7]

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[8]

  • Data Analysis: The LD50 is not calculated precisely but is assigned to a toxicity class based on the observed mortality at different dose levels.[1]

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines the procedure for assessing the acute toxic effects of a substance applied to the skin.[9][10]

  • Principle: The test substance is applied in a single dose to the shaved skin of several groups of experimental animals, with one dose level per group.[9]

  • Animals: Young adult rats, rabbits, or guinea pigs are typically used.[11]

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[9]

    • The test substance is applied uniformly over an area of not less than 10% of the body surface.[12]

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9][12]

    • Animals are observed for mortality and signs of toxicity for at least 14 days.[9]

  • Data Analysis: The dermal LD50 is determined, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[9]

Acute Inhalation Toxicity - OECD Test Guideline 403

This method is designed to assess the acute toxicity of a substance when inhaled.[13][14]

  • Principle: Several groups of animals are exposed for a defined period (usually 4 hours) to the test substance in graduated concentrations, one concentration being used per group.[13][14]

  • Animals: Young adult rats are the preferred species.[14]

  • Procedure:

    • Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.[3][13]

    • The exposure duration is typically 4 hours.[13]

    • Animals are observed for mortality and clinical signs of toxicity during and after exposure for at least 14 days.[13]

  • Data Analysis: The LC50 (median lethal concentration) is calculated, which is the concentration of the substance in the air that is expected to cause death in 50% of the animals during the defined exposure period.[13]

Safe Handling and Emergency Procedures

Given its hazardous properties, strict safety protocols must be followed when handling this compound. The following workflow outlines the essential steps for safe handling and in case of an emergency.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal Review_SDS Review SDS and SOPs PPE Don Appropriate PPE (Gloves, Lab Coat, Goggles) Review_SDS->PPE Fume_Hood Work in a certified chemical fume hood PPE->Fume_Hood Weigh_Handle Weigh and handle with care to avoid dust generation Fume_Hood->Weigh_Handle Store Store in a cool, dry, well-ventilated area away from incompatible materials Weigh_Handle->Store Spill Spill Weigh_Handle->Spill Exposure Exposure Weigh_Handle->Exposure Waste Dispose of as hazardous waste in accordance with regulations Store->Waste Evacuate Evacuate and alert others Spill->Evacuate First_Aid Provide immediate first aid Exposure->First_Aid Seek_Medical Seek medical attention First_Aid->Seek_Medical

A generalized workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., neoprene or butyl rubber).

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Disposal: this compound and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

This technical guide provides essential safety information for this compound. Researchers and all personnel handling this chemical are urged to review this information thoroughly and to consult their institution's safety office for any additional specific protocols.

References

Synthesis of 2,6-Dibromo-4-chlorophenol from p-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dibromo-4-chlorophenol from p-chlorophenol. The document details the chemical pathway, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery, where halogenated phenols are valuable intermediates.

Introduction

This compound is a halogenated phenol derivative with applications in organic synthesis, serving as a building block for more complex molecules, including potential pharmaceutical agents and agrochemicals. Its synthesis from the readily available starting material, p-chlorophenol, is a straightforward electrophilic aromatic substitution reaction. This guide will focus on the direct bromination of p-chlorophenol.

Reaction Scheme and Mechanism

The synthesis proceeds via the electrophilic bromination of p-chlorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-directing group, while the chlorine atom is a deactivating but also ortho-, para-directing group. Due to the strong activation by the hydroxyl group, the two bromine atoms are directed to the ortho positions relative to the hydroxyl group.

Reaction:

p-Chlorophenol + 2 Br₂ → this compound + 2 HBr

Experimental Protocol

The following protocol is a standard laboratory procedure for the synthesis of this compound from p-chlorophenol.

Materials:

  • p-Chlorophenol

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Gas trap (for HBr)

  • Büchner funnel and flask

  • Beakers

  • Graduated cylinders

  • Magnetic stir plate and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.

  • Dissolution of Starting Material: Dissolve p-chlorophenol in glacial acetic acid within the reaction flask.

  • Preparation of Bromine Solution: In the dropping funnel, prepare a solution of liquid bromine in glacial acetic acid.

  • Bromination Reaction: Cool the reaction flask in an ice bath to below 10°C. Begin stirring the p-chlorophenol solution and slowly add the bromine solution from the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water. The product, this compound, will precipitate as a solid.

  • Decolorization: If the precipitate has a reddish-brown color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold distilled water to remove any remaining acetic acid and inorganic salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from p-chlorophenol, based on analogous bromination reactions of phenols.[1][2]

ParameterValueUnit
Reactants
p-Chlorophenol1.0mol
Bromine (Br₂)2.1mol
Glacial Acetic Acid500mL
Reaction Conditions
Temperature0 - 10°C
Reaction Time3 - 5hours
Product
Theoretical Yield286.3g
Typical Actual Yield243 - 266g
Yield Percentage85 - 93%
Melting Point89 - 92°C

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Start p-Chlorophenol Dissolution Dissolve in Glacial Acetic Acid Start->Dissolution Bromination Add Bromine Solution (0-10°C) Dissolution->Bromination Quench Quench with Ice/Water Bromination->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry Product Wash->Dry End This compound Dry->End

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reagents and Steps

This diagram outlines the logical flow and the role of each component in the synthesis.

Logical_Relationship cluster_reactants Reactants cluster_process Process Steps cluster_products Products & Byproducts pChlorophenol p-Chlorophenol (Substrate) Mixing Mixing & Cooling pChlorophenol->Mixing Bromine Bromine (Brominating Agent) Bromine->Mixing AceticAcid Glacial Acetic Acid (Solvent) AceticAcid->Mixing Reaction Electrophilic Aromatic Substitution Mixing->Reaction Isolation Precipitation & Filtration Reaction->Isolation Byproduct HBr (Byproduct) Reaction->Byproduct TargetProduct This compound (Target) Isolation->TargetProduct

Caption: Logical flow of the synthesis from reactants to products.

Safety Considerations

  • p-Chlorophenol: Toxic and corrosive. Avoid skin contact and inhalation.

  • Liquid Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Hydrogen Bromide (HBr): A toxic and corrosive gas is evolved during the reaction. The reaction must be carried out in a fume hood with a proper gas trap.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound from p-chlorophenol is a robust and high-yielding reaction. The provided protocol, based on well-established bromination procedures for phenols, offers a reliable method for obtaining this valuable synthetic intermediate. Careful control of the reaction temperature and slow addition of bromine are crucial for achieving a high yield and purity of the final product.

References

The Natural Occurrence of 2,6-Dibromo-4-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-chlorophenol is a halogenated phenol that belongs to a class of compounds known as bromophenols. These compounds are of significant interest to the scientific community due to their presence as natural products in the marine environment and their potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, including its sources, concentrations in marine organisms, and potential biological signaling pathways it may influence. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, marine biology, and drug development.

Natural Occurrence and Distribution

Bromophenols, including this compound, are primarily known as secondary metabolites produced by marine algae. These compounds are synthesized through the action of bromoperoxidase enzymes, which are abundant in various species of marine algae. The algae utilize bromide present in seawater to halogenate phenolic precursors, resulting in a diverse array of brominated compounds.

These naturally produced bromophenols are not confined to algae; they enter the marine food web through herbivory and subsequent trophic transfer. Consequently, this compound and related compounds can be found in a variety of marine organisms, including invertebrates and fish that feed on algae or consume organisms that have accumulated these compounds.

While specific quantitative data for this compound is limited in the current scientific literature, studies on the closely related compound, 2,6-dibromophenol, provide valuable insights into the expected concentration ranges in marine biota. The following table summarizes the reported concentrations of 2,6-dibromophenol in various marine organisms. It is plausible that this compound occurs in similar concentration ranges, although further targeted research is necessary for confirmation.

Quantitative Data

Table 1: Concentration of 2,6-Dibromophenol in Various Marine Organisms

Marine OrganismTissueConcentration Range (ng/g wet weight)Reference
Fish (various species)Muscle0.20 - 299[1]

Note: This data is for 2,6-dibromophenol and is presented as a proxy due to the limited availability of quantitative data for this compound.

Experimental Protocols

The analysis of this compound in biological samples typically involves extraction, purification, and instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for the quantification of halogenated phenols.

Protocol: Determination of Bromophenols in Fish Tissue by HPLC

This protocol is adapted from a method developed for the analysis of simple bromophenols in marine fish.

1. Sample Preparation and Extraction:

  • Homogenize a known weight of fish muscle tissue.

  • Perform a combined steam distillation-solvent extraction using a suitable solvent system, such as pentane/diethyl ether (6:4 v/v), to isolate the bromophenols.

  • Concentrate the resulting extract to a known volume.

2. HPLC Analysis:

  • Column: Lichrospher 100 RP-18 (or equivalent C18 column).

  • Mobile Phase: A gradient of water and acetonitrile. The gradient program should be optimized to achieve good separation of the target analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 286 nm for dibromophenols.

  • Quantification: Use an external standard calibration curve prepared with a certified standard of this compound.

Potential Signaling Pathways and Biological Activities

The biological effects of this compound are not yet extensively studied. However, research on related bromophenols suggests potential interactions with cellular signaling pathways.

Calcium Signaling

Some bromophenols have been shown to disturb cellular calcium (Ca2+) signaling in neuroendocrine cells.[2] This disruption can occur through the inhibition of voltage-dependent Ca2+ channels and the release of Ca2+ from intracellular stores. Such alterations in Ca2+ homeostasis can have profound effects on a wide range of cellular processes, including neurotransmission, muscle contraction, and gene expression.

Calcium_Signaling_Pathway Bromophenol This compound (and related bromophenols) VDCC Voltage-Dependent Ca2+ Channels Bromophenol->VDCC Inhibition ER Endoplasmic Reticulum Bromophenol->ER Ca2+ Release Ca_intracellular Intracellular Ca2+ VDCC->Ca_intracellular ER->Ca_intracellular Ca_extracellular Extracellular Ca2+ Ca_extracellular->VDCC Influx Cellular_Response Altered Cellular Responses (e.g., Neurotransmission, Gene Expression) Ca_intracellular->Cellular_Response

Caption: Putative mechanism of bromophenol interference with cellular calcium signaling.

TGF-β Signaling

Pentabromophenol, a structurally related compound, has been demonstrated to suppress the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] The TGF-β pathway is crucial for regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The suppression of this pathway by a bromophenol suggests that other related compounds, potentially including this compound, might also possess the ability to modulate this important signaling cascade. The mechanism of suppression by pentabromophenol involves the accelerated degradation of TGF-β receptors.

TGF_Beta_Signaling_Pathway cluster_membrane Cell Membrane TGFb_Receptor TGF-β Receptor (Type I & II) SMADs SMAD Complex TGFb_Receptor->SMADs Phosphorylation Receptor_Degradation Receptor Degradation TGFb_Receptor->Receptor_Degradation TGFb_Ligand TGF-β Ligand TGFb_Ligand->TGFb_Receptor Binding & Activation Bromophenol Pentabromophenol (and potentially related bromophenols) Bromophenol->TGFb_Receptor Accelerates Nucleus Nucleus SMADs->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulation

Caption: Putative mechanism of bromophenol interference with TGF-β signaling.

Conclusion

This compound is a naturally occurring halogenated phenol found in the marine environment, likely originating from marine algae. While specific data on this particular compound is still emerging, research on related bromophenols provides a strong foundation for understanding its potential distribution, concentration, and biological activities. The methodologies for its analysis are well-established, and preliminary evidence suggests that it may interact with important cellular signaling pathways. Further research is warranted to fully elucidate the natural occurrence and pharmacological potential of this compound, which may hold promise for the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation of 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-chlorophenol is a halogenated phenolic compound of environmental concern due to its potential for persistence and toxicity. This technical guide provides a comprehensive overview of its environmental fate and degradation processes. The document summarizes its physicochemical properties, explores its potential for bioaccumulation, and details both abiotic and biotic degradation pathways. While specific experimental data for this compound is limited, this guide synthesizes available information on structurally similar compounds to provide a putative understanding of its environmental behavior. Detailed experimental protocols, based on internationally recognized guidelines, are also provided to facilitate further research.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for predicting its environmental distribution and fate. It is a solid crystalline substance characterized by low water solubility and a moderate tendency to partition into organic phases, suggesting a potential for association with soil organic matter and biota.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₃Br₂ClO[1][3][4]
Molecular Weight 286.35 g/mol [4]
Appearance White to light-yellow crystalline solid[1]
Melting Point 92 °C[5]
Boiling Point 245.0 ± 35.0 °C (Predicted)[5]
Density 2.166 ± 0.06 g/cm³ (Predicted)[5]
Water Solubility Poor[1][2][3]
Solubility in Organic Solvents Moderately soluble in ethanol, acetone, dichloromethane, and slightly soluble in chloroform.[1][2][3][5]
LogP (Octanol-Water Partition Coefficient) 3.57[6]

Environmental Fate

The environmental fate of a chemical is governed by a combination of its intrinsic properties and the characteristics of the receiving environment. Key aspects of the environmental fate of this compound, including its persistence and potential for bioaccumulation, are discussed below.

Persistence
Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical factor in assessing its environmental risk. The octanol-water partition coefficient (LogP) is often used as a screening indicator for bioaccumulation potential. With a LogP value of 3.57, this compound is considered to have a moderate potential for bioaccumulation.[6]

Specific bioconcentration factor (BCF) values for this compound are not available in the reviewed literature. However, data for other chlorophenols can provide an indication. For example, the BCF for 2,4,6-tribromophenol (TBP) has been studied in zebrafish larvae, indicating its bioavailability and potential for thyroid endocrine disruption.[10] An estimated BCF of 31 has been calculated for 2,6-dibromophenol, suggesting a moderate potential for bioconcentration in aquatic organisms.[8]

Degradation Pathways

The degradation of this compound in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like hydrolysis and photodegradation.

3.1.1. Hydrolysis

Based on the chemical structure of this compound, which lacks functional groups susceptible to hydrolysis under normal environmental conditions, this degradation pathway is not expected to be significant.[8]

3.1.2. Photodegradation

While direct photolysis of this compound by sunlight is unlikely, indirect photodegradation mediated by other substances in the environment, such as hydroxyl radicals, can occur.[8] The photodegradation of other brominated phenols has been shown to proceed via debromination and the formation of hydroxylated derivatives. For instance, the photodegradation of 2-bromophenol can lead to the formation of hydroxyderivatives and other bromophenol homologs.[11]

A proposed abiotic degradation pathway for this compound, initiated by hydroxyl radicals, is depicted below.

Abiotic_Degradation cluster_main Proposed Abiotic Degradation Pathway of this compound This compound This compound Hydroxylated Intermediate Hydroxylated Intermediate This compound->Hydroxylated Intermediate •OH radical attack Debrominated Phenols Debrominated Phenols Hydroxylated Intermediate->Debrominated Phenols Sequential Debromination Ring Cleavage Products Ring Cleavage Products Debrominated Phenols->Ring Cleavage Products Oxidative Ring Opening Biotic_Degradation cluster_pathway Proposed Microbial Degradation Pathway of this compound This compound This compound Initial_Hydroxylation Hydroxylated Intermediate (e.g., Chlorodibromohydroquinone) This compound->Initial_Hydroxylation Monooxygenase Reductive_Dehalogenation Sequential Reductive Dehalogenation Initial_Hydroxylation->Reductive_Dehalogenation Dehalogenase Ring_Cleavage Ring Cleavage (Dioxygenase) Reductive_Dehalogenation->Ring_Cleavage TCA_Cycle Intermediates enter TCA Cycle Ring_Cleavage->TCA_Cycle Experimental_Workflow cluster_workflow General Experimental Workflow for Environmental Fate Assessment Test_Substance_Characterization Test Substance Characterization (Purity, Identity) Abiotic_Degradation Abiotic Degradation Studies Test_Substance_Characterization->Abiotic_Degradation Biotic_Degradation Biotic Degradation Studies Test_Substance_Characterization->Biotic_Degradation Bioaccumulation_Studies Bioaccumulation Studies Test_Substance_Characterization->Bioaccumulation_Studies Hydrolysis Hydrolysis (OECD 111) Abiotic_Degradation->Hydrolysis Photodegradation Photodegradation Abiotic_Degradation->Photodegradation Ready_Biodegradability Ready Biodegradability (OECD 301) Biotic_Degradation->Ready_Biodegradability Inherent_Biodegradability Inherent Biodegradability Biotic_Degradation->Inherent_Biodegradability Simulation_Tests Simulation Tests (Soil, Water, Sediment) Biotic_Degradation->Simulation_Tests Fish_Bioconcentration Fish Bioconcentration (OECD 305) Bioaccumulation_Studies->Fish_Bioconcentration Data_Analysis Data Analysis and Interpretation Hydrolysis->Data_Analysis Photodegradation->Data_Analysis Ready_Biodegradability->Data_Analysis Inherent_Biodegradability->Data_Analysis Simulation_Tests->Data_Analysis Fish_Bioconcentration->Data_Analysis

References

Toxicological Profile of 2,6-Dibromo-4-chlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 2,6-Dibromo-4-chlorophenol. This guide summarizes the available information and incorporates data from structurally similar halogenated phenols to provide a comprehensive overview. All data derived from related compounds are explicitly identified.

Executive Summary

This compound is a halogenated phenol whose toxicological profile is not extensively characterized. Based on its structural class and available data on similar compounds, it is anticipated to be harmful if swallowed, in contact with skin, and toxic if inhaled, while also causing skin and eye irritation.[1] This document provides a detailed summary of the known and inferred toxicological properties of this compound, including acute toxicity, genotoxicity, and potential mechanisms of action. Detailed experimental protocols for key toxicological assays are provided to aid in future research and risk assessment.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 5324-13-0
Molecular Formula C₆H₃Br₂ClO
Molecular Weight 286.35 g/mol
Appearance Not available
Solubility Not available

Source: PubChem CID 21394[1]

Toxicological Data

Acute Toxicity

Direct quantitative acute toxicity data for this compound is limited. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the European Chemicals Agency (ECHA)[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H312: Harmful in contact with skin (Acute toxicity, dermal)

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H331: Toxic if inhaled (Acute toxicity, inhalation)

  • H335: May cause respiratory irritation

For structurally related bromophenols, the following acute toxicity data has been reported:

CompoundTest SpeciesEndpointValue (mg/L)
2,6-Dibromophenol (2,6-DBP) Scenedesmus quadricauda (alga)96h EC₅₀9.90[2]
Daphnia magna48h EC₅₀2.78[2]
2,4-Dibromophenol (2,4-DBP) Scenedesmus quadricauda (alga)96h EC₅₀8.73[2]
Daphnia magna48h EC₅₀2.17[2]
2,4,6-Tribromophenol (2,4,6-TBP) Scenedesmus quadricauda (alga)96h EC₅₀2.67[2]
Daphnia magna48h EC₅₀1.57[2]
Rat (oral)LD₅₀>2000 mg/kg[3]
Rabbit (dermal)LD₅₀>8000 mg/kg[3]

A No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg bw/day has been identified for 2,4,6-TBP in a limited repeated-dose oral toxicity study, with the liver and kidneys being the main target organs.[4]

Genotoxicity

Specific genotoxicity data for this compound was not found. However, data on related compounds suggests a potential for genotoxic effects. For instance, 2,4,6-tribromophenol (2,4,6-TBP) was not genotoxic in bacterial tests in vitro or in vivo, but it did induce chromosomal aberrations in mammalian cells in vitro.[4][5]

Carcinogenicity

There is no direct data on the carcinogenicity of this compound.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available.

Mechanisms of Toxicity & Signaling Pathways

Halogenated phenolic compounds are known to exert their toxic effects through various mechanisms, including disruption of endocrine signaling and induction of oxidative stress.

Endocrine Disruption

Bromophenols have been shown to interfere with sulfotransferase enzymes, which are crucial for the metabolism of endocrine hormones.[6] Additionally, halogenated phenolic contaminants can inhibit the activity of deiodinases, enzymes that regulate thyroid hormone levels.[7] This disruption of thyroid hormone homeostasis can have significant impacts on growth and development.[7]

endocrine_disruption cluster_compound This compound cluster_pathway Mechanism of Endocrine Disruption Compound This compound SULTs Sulfotransferases (SULTs) Compound->SULTs Inhibition Deiodinases Deiodinases (DIs) Compound->Deiodinases Inhibition Hormone_Metabolism Altered Hormone Metabolism SULTs->Hormone_Metabolism Thyroid_Homeostasis Disrupted Thyroid Hormone Homeostasis Deiodinases->Thyroid_Homeostasis Adverse_Outcomes Adverse Developmental and Reproductive Effects Hormone_Metabolism->Adverse_Outcomes Thyroid_Homeostasis->Adverse_Outcomes

Potential endocrine disruption pathway for this compound.
Cellular Signaling Disruption

Halogenated organic compounds, as a class, have been shown to alter intracellular signaling processes, including calcium (Ca²⁺) and protein kinase C (PKC) signaling.[8] Disruption of these fundamental signaling pathways can lead to a wide range of adverse cellular effects.

cellular_signaling_disruption cluster_compound This compound cluster_pathway Cellular Signaling Disruption Compound This compound Ca_Signaling Intracellular Ca²⁺ Signaling Compound->Ca_Signaling Disruption PKC_Signaling Protein Kinase C (PKC) Signaling Compound->PKC_Signaling Disruption Downstream_Effects Altered Downstream Signaling Cascades Ca_Signaling->Downstream_Effects PKC_Signaling->Downstream_Effects Adverse_Cellular_Effects Adverse Cellular Effects (e.g., apoptosis, altered gene expression) Downstream_Effects->Adverse_Cellular_Effects

Potential cellular signaling disruption by this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and classify it into a toxicity category based on the Globally Harmonised System (GHS).[9]

Principle: A stepwise procedure is used with a small number of animals per step.[10] The outcome of each step determines the dose for the next step. The study is complete when a stopping criterion is met, which allows for classification of the substance.

Experimental Workflow:

oecd423_workflow Start Start Dose_Selection Select Starting Dose (e.g., 300 mg/kg) Start->Dose_Selection Dose_3_Animals Dose 3 Animals (Single Sex) Dose_Selection->Dose_3_Animals Observation Observe for 14 Days (Mortality and Clinical Signs) Dose_3_Animals->Observation Mortality_Check Mortality Outcome? Observation->Mortality_Check Stop_Classify Stop Study and Classify Substance Mortality_Check->Stop_Classify Stopping criteria met Dose_Lower Dose 3 More Animals at Lower Dose Level Mortality_Check->Dose_Lower 2-3 animals die Dose_Higher Dose 3 More Animals at Higher Dose Level Mortality_Check->Dose_Higher 0-1 animal dies Dose_Lower->Observation Dose_Higher->Observation

Workflow for OECD Guideline 423 Acute Oral Toxicity Test.

Procedure:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.[9]

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.[11]

  • Dose Preparation: The test substance is prepared in an appropriate vehicle (e.g., corn oil).[11]

  • Administration: A single oral dose is administered by gavage.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[11][12]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.[12]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

Objective: To detect gene mutations induced by a chemical substance.

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[13]

Experimental Workflow:

oecd471_workflow Start Start Prepare_Cultures Prepare Overnight Bacterial Cultures Start->Prepare_Cultures Plate_Incorporation Plate Incorporation Method Prepare_Cultures->Plate_Incorporation Pre_Incubation Pre-incubation Method Prepare_Cultures->Pre_Incubation Mix_Components_Plate Mix Bacteria, Test Compound (+/- S9), and Molten Top Agar, then Plate Plate_Incorporation->Mix_Components_Plate Incubate_Bacteria_Compound Incubate Bacteria with Test Compound (+/- S9) before adding Top Agar and Plating Pre_Incubation->Incubate_Bacteria_Compound Incubation Incubate Plates at 37°C for 48-72 hours Mix_Components_Plate->Incubation Incubate_Bacteria_Compound->Incubation Count_Colonies Count Revertant Colonies Incubation->Count_Colonies Analyze_Data Analyze Data and Determine Mutagenicity Count_Colonies->Analyze_Data

Workflow for OECD Guideline 471 Ames Test.

Procedure:

  • Strain Selection: At least five strains of bacteria are used, covering both frameshift and base-pair substitution mutations.[14]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[14]

  • Exposure: Bacteria are exposed to the test substance at a range of concentrations.

  • Plating: The treated bacteria are plated on a minimal medium lacking the required amino acid.[15]

  • Incubation: Plates are incubated for 48-72 hours.[15]

  • Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[14]

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[16][17]

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal damage.[16][18]

Experimental Workflow:

oecd473_workflow Start Start Cell_Culture Culture Mammalian Cells (e.g., CHO, human lymphocytes) Start->Cell_Culture Exposure Expose Cells to Test Compound (+/- S9) for a Defined Period Cell_Culture->Exposure Metaphase_Arrest Add Metaphase-Arresting Substance (e.g., Colcemid) Exposure->Metaphase_Arrest Harvest_Cells Harvest and Fix Cells Metaphase_Arrest->Harvest_Cells Slide_Preparation Prepare and Stain Slides Harvest_Cells->Slide_Preparation Microscopic_Analysis Microscopic Analysis of Chromosomal Aberrations Slide_Preparation->Microscopic_Analysis Data_Analysis Analyze Data and Determine Clastogenicity Microscopic_Analysis->Data_Analysis

References

2,6-Dibromo-4-chlorophenol and its Relevance as a Pesticide Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide explores the chemical properties, metabolism, toxicology, and analytical methods related to 2,6-Dibromo-4-chlorophenol in the context of pesticide science. While this compound is a known halogenated phenol, its direct formation as a major metabolite of commercial pesticides is not extensively documented in scientific literature. However, its derivatives are utilized in the formulation of modern pesticides, underscoring its importance in agricultural practices.[1] This guide will, therefore, also provide an in-depth analysis of structurally similar and environmentally relevant compounds that are confirmed metabolites of widely used pesticides: 4-bromo-2-chlorophenol , a detoxification product of the organophosphate insecticide profenofos, and 2,6-dibromophenol , a metabolite of the herbicide bromoxynil.[2][3] Understanding the metabolic pathways, toxicological profiles, and analytical detection of these related compounds provides a crucial framework for researchers, scientists, and drug development professionals in assessing the environmental fate and impact of their parent pesticides.

Chemical and Physical Properties

The chemical and physical characteristics of this compound and its related pesticide metabolites are summarized in the table below. These properties are fundamental to understanding their environmental distribution, bioavailability, and analytical behavior.

PropertyThis compound4-Bromo-2-chlorophenol2,6-Dibromophenol
Molecular Formula C₆H₃Br₂ClOC₆H₄BrClOC₆H₄Br₂O
Molecular Weight 286.35 g/mol [4]207.45 g/mol 251.90 g/mol [5]
CAS Number 5324-13-0[4]3964-56-5[6]608-33-3[5]
Appearance White to light-yellow crystalline powder[1]SolidNeedles from water[5]
Melting Point 92 °CNot available56.5 °C[5]
Boiling Point 365 °CNot available255 °C[5]
Water Solubility Low[1]Not availableNot available
LogP (Octanol-Water Partition Coefficient) 4.4 (Computed)[4]Not available3.36[5]

Metabolic Pathways of Pesticides to Halogenated Phenols

The biotransformation of pesticides in various organisms and environments is a critical determinant of their persistence and potential toxicity. The following sections detail the metabolic pathways leading to the formation of 4-bromo-2-chlorophenol and 2,6-dibromophenol.

Profenofos Metabolism to 4-Bromo-2-chlorophenol

The organophosphate pesticide profenofos is detoxified in humans to the biologically inactive metabolite 4-bromo-2-chlorophenol (BCP).[2][7] This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][7] In vitro studies using human liver microsomes have identified CYP2C19 and CYP2B6 as the principal enzymes responsible for this detoxification, with CYP3A4 also contributing to a lesser extent.[2][7] The formation of BCP is a key step in the elimination of profenofos from the body and serves as a specific biomarker for exposure assessment.[2][7]

G Profenofos Profenofos CYPs CYP2C19, CYP2B6, CYP3A4 (Human Liver Microsomes) Profenofos->CYPs Detoxification BCP 4-Bromo-2-chlorophenol (BCP) CYPs->BCP

Metabolic detoxification of Profenofos to 4-Bromo-2-chlorophenol.

Quantitative analysis of the enzymatic kinetics has provided insights into the efficiency of different CYP isoforms in metabolizing profenofos to BCP.

EnzymeKm (μM)Vmax (nmol/min/nmol CYP)Intrinsic Clearance (Vmax/Km) (mL/min/nmol CYP)
CYP2C19 0.516[7]25.1[7]48.8[7]
CYP2B6 1.02[7]47.9[7]46.9[7]
CYP3A4 18.9[7]19.2[7]1.02[7]
Bromoxynil Metabolism to 2,6-Dibromophenol

The herbicide bromoxynil, often applied as bromoxynil octanoate, undergoes metabolism in plants to form 2,6-dibromophenol.[3] The metabolic process in wheat involves an initial hydrolysis of the ester to free bromoxynil.[3] This is followed by hydrolysis of the cyano group to an amide and then a carboxylic acid, which is subsequently decarboxylated to yield 2,6-dibromophenol.[3] This metabolite accounts for a small fraction (0.5%) of the applied radiolabeled herbicide.[3]

In addition to plant metabolism, microbial degradation of bromoxynil has been observed. The bacterium Flavobacterium sp. can degrade bromoxynil, with the initial step being the conversion to 2,6-dibromohydroquinone by a hydroxylase enzyme.[8]

G Bromoxynil_octanoate Bromoxynil Octanoate Free_Bromoxynil Free Bromoxynil Bromoxynil_octanoate->Free_Bromoxynil Hydrolysis Hydrolyzed_intermediates Amide and Carboxylic Acid Intermediates Free_Bromoxynil->Hydrolyzed_intermediates Hydrolysis of cyano group Dibromophenol 2,6-Dibromophenol Hydrolyzed_intermediates->Dibromophenol Decarboxylation

Metabolic pathway of Bromoxynil Octanoate to 2,6-Dibromophenol in wheat.

Toxicological Profile

The toxicological properties of halogenated phenols are of significant concern due to their potential for adverse health effects. The following table summarizes the available GHS hazard classifications for this compound and its related compounds.

CompoundGHS Hazard Classification
This compound Harmful if swallowed (Acute Tox. 4), Harmful in contact with skin (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2), Toxic if inhaled (Acute Tox. 3), May cause respiratory irritation (STOT SE 3).[4]
4-Bromo-2-chlorophenol Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2).[9]
2,6-Dibromophenol Harmful if swallowed (Acute Tox. 4), Harmful in contact with skin (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2), May cause respiratory irritation (STOT SE 3).

Studies have indicated that brominated phenols may have endocrine-disrupting properties. For instance, 2,4,6-tribromophenol has been identified as a potent thyroid-disrupting compound found in indoor dust, potentially originating from brominated flame retardants.[10] Generally, brominated flame retardants are known to be toxic, persistent, and bioaccumulative.[11] The toxicity of chlorophenols can increase with the degree of chlorination, and they have been associated with a range of health effects, including liver damage and potential carcinogenicity.[12][13]

Analytical Methodology for Halogenated Phenols

The accurate quantification of halogenated phenols in environmental and biological matrices is essential for exposure assessment and regulatory monitoring. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: Analysis of Halogenated Phenols in Water by SPE-HPLC-MS/MS

This protocol provides a general framework for the analysis of brominated and chlorinated phenols in aqueous samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Acidification: Acidify water samples upon collection to prevent degradation of the target analytes.[14]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing methanol followed by deionized water.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution of low organic content (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the retained phenols with a suitable organic solvent, such as methanol.

  • Concentration: Evaporate the eluate to a small volume and reconstitute in the initial mobile phase for HPLC analysis.

2. Chromatographic Separation: HPLC

  • Column: Use a C18 reversed-phase column (e.g., Chromolith Performance RP-18, 100 x 4.6 mm).[15]

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid) is typically used.

  • Flow Rate: A flow rate of 0.4 to 1.0 mL/min is common.

  • Injection Volume: Inject a small volume (e.g., 10 µL) of the reconstituted sample extract.

3. Detection: Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.

  • Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

  • Quantification: Employ isotope dilution with corresponding labeled internal standards to correct for matrix effects and variations in extraction efficiency and instrument response.

G Sample Aqueous Sample (e.g., Water, Urine) SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Sample->SPE Extraction & Concentration HPLC HPLC Separation (Reversed-Phase C18) SPE->HPLC Injection MSMS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MSMS Ionization & Detection Data Data Analysis and Quantification MSMS->Data

Experimental workflow for the analysis of halogenated phenols.

Conclusion

While this compound is not prominently identified as a direct metabolite of common pesticides, the study of its chemical class is of high importance in environmental and toxicological research. The confirmed metabolic pathways of the pesticides profenofos and bromoxynil lead to the formation of the structurally related compounds 4-bromo-2-chlorophenol and 2,6-dibromophenol, respectively. These halogenated phenolic metabolites can persist in the environment and exhibit significant toxicity. Therefore, a thorough understanding of their formation, environmental fate, and toxicological effects, supported by robust analytical methodologies, is crucial for assessing the overall risk associated with the use of their parent pesticides. This guide provides a foundational understanding for professionals engaged in the research, development, and regulation of agricultural chemicals and their environmental impact.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dibromo-4-chlorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,6-dibromo-4-chlorophenol as a versatile building block in organic synthesis. Its trifunctional nature, featuring two reactive bromine atoms and a phenolic hydroxyl group, allows for a range of transformations, making it a valuable precursor for the synthesis of complex molecules, including potential bioactive compounds and materials.

Introduction

This compound is a polyhalogenated phenol with distinct reactivity at three positions: the two bromine atoms ortho to the hydroxyl group and the hydroxyl group itself. The bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can undergo O-alkylation, O-arylation, or esterification. The differential reactivity of the C-Br bonds compared to the C-Cl bond allows for selective functionalization, making this molecule an attractive starting material for the synthesis of substituted phenols, biaryls, and other complex aromatic compounds.

Application 1: Selective Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms of this compound can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. The C-Br bonds are significantly more reactive than the C-Cl bond under typical palladium catalysis conditions, allowing for the preservation of the chlorine atom for subsequent transformations if desired.

A. Suzuki-Miyaura Coupling for Di-Arylation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can undergo a double Suzuki-Miyaura coupling to yield 4-chloro-2,6-diarylphenols.

Experimental Protocol: Synthesis of 4-chloro-2,6-diphenylphenol

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-chloro-2,6-diphenylphenol.

Quantitative Data (Representative):

The following table summarizes representative yields for Suzuki-Miyaura couplings of di-brominated aromatic compounds with various boronic acids.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1002485-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001880-90
33-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF1101275-85

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Phenylboronic acid, Base B Add Catalyst System: Pd(OAc)₂, PPh₃ A->B C Add Solvents: Dioxane, Water B->C D Inert Atmosphere: Evacuate & backfill with N₂/Ar C->D E Heat and Stir (90-100°C, 12-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G Reaction Complete H Aqueous Workup: EtOAc, H₂O, Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K 4-chloro-2,6-diphenylphenol J->K G A This compound B O-Protected Intermediate A->B 1. O-Protection (e.g., MOMCl, DIPEA) C Mono-arylated Intermediate B->C 2. Selective Mono-Suzuki (1 eq. ArB(OH)₂, Pd catalyst) D Di-arylated Product C->D 3. Second Suzuki (1.5 eq. Ar'B(OH)₂, Pd catalyst) E Final Deprotected Product D->E 4. Deprotection (e.g., HCl)

Application Notes and Protocols: 2,6-Dibromo-4-chlorophenol and its Analogs as Precursors for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Halogenated phenols are a critical class of intermediates in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. Their substituted aromatic ring serves as a versatile scaffold for building complex molecules with specific biological activities. While 2,6-Dibromo-4-chlorophenol itself is a valuable synthetic building block, this document will focus on a closely related analog, 2-Bromo-4-fluoro-6-nitrophenol , for which there is documented evidence of potent agrochemical activity. This compound serves as an excellent case study to illustrate the pathway from a simple halogenated phenol precursor to a potential new agrochemical, highlighting its synthesis, biological evaluation, and mechanism of action.

Case Study: 2-Bromo-4-fluoro-6-nitrophenol as a Potential Agrochemical

Recent studies have identified 2-Bromo-4-fluoro-6-nitrophenol as a compound with significant fungicidal and herbicidal properties. Its synthesis starts from the readily available precursor, 2-bromo-4-fluorophenol, and involves a straightforward nitration reaction.

I. Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

The synthesis of 2-Bromo-4-fluoro-6-nitrophenol is achieved through the electrophilic nitration of 2-bromo-4-fluorophenol. A common method involves the use of a nitrating mixture of sulfuric acid and nitric acid in a suitable solvent.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

Materials:

  • 2-bromo-4-fluorophenol

  • Chloroform

  • Sulfuric acid (concentrated)

  • Nitric acid (concentrated)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform.

  • Cool the flask in an ice bath to 20°C.

  • Prepare a nitrating mixture by carefully adding 0.065 moles of nitric acid to sulfuric acid in a molar ratio of 1:5.5.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 2-bromo-4-fluorophenol, maintaining the temperature at 20°C.

  • After the addition is complete, warm the reaction mixture to 45°C and continue stirring for 3 hours.

  • Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure, light yellow crystals of 2-Bromo-4-fluoro-6-nitrophenol.

Quantitative Data: Synthesis Yield

CompoundStarting MaterialYield
2-Bromo-4-fluoro-6-nitrophenol2-bromo-4-fluorophenol89%
II. Fungicidal Activity of 2-Bromo-4-fluoro-6-nitrophenol

2-Bromo-4-fluoro-6-nitrophenol has demonstrated significant fungicidal activity against various plant pathogens. A notable example is its efficacy against Gaeumannomyces graminis, the causal agent of take-all disease in cereals.

Experimental Protocol: In Vitro Fungicidal Assay

Materials:

  • 2-Bromo-4-fluoro-6-nitrophenol

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of the target fungus (e.g., Gaeumannomyces graminis)

  • Sterile petri dishes

  • Solvent (e.g., acetone or DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a stock solution of 2-Bromo-4-fluoro-6-nitrophenol in a suitable solvent.

  • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the PDA medium.

  • Autoclave the PDA medium and cool it to approximately 50°C.

  • Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final desired concentrations (e.g., 5, 10, 20, 40, 80 mg/L). Also, prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the target fungus, cut a 5 mm diameter mycelial plug from the edge of the colony.

  • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached the edge of the plate.

  • Measure the diameter of the fungal colony on each plate and calculate the percentage of growth inhibition relative to the control.

  • Calculate the EC50 value (the concentration of the compound that causes 50% inhibition of fungal growth).

Quantitative Data: Fungicidal Efficacy against Gaeumannomyces graminis [1]

CompoundEC50 (mg/L)
2-Bromo-4-fluoro-6-nitrophenolNot explicitly stated, but activity is higher than precursors
2-bromo-4-fluorophenol30.35
2-nitro-4-fluorophenol20.30
4-fluorophenol> 80 (26.2% inhibition at 80 mg/L)
III. Herbicidal Activity of 2-Bromo-4-fluoro-6-nitrophenol

In addition to its fungicidal properties, 2-Bromo-4-fluoro-6-nitrophenol has been reported to exhibit herbicidal activity, with an inhibitory effect on weeds such as barnyard grass (Echinochloa crus-galli).

Experimental Protocol: Pre-emergence Herbicidal Assay

Materials:

  • 2-Bromo-4-fluoro-6-nitrophenol

  • Seeds of a target weed species (e.g., Echinochloa crus-galli)

  • Pots or trays filled with a suitable soil mix

  • Solvent (e.g., acetone) and surfactant

  • Spray chamber or hand sprayer

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Prepare a stock solution of 2-Bromo-4-fluoro-6-nitrophenol in a solvent with a surfactant.

  • Prepare a series of dilutions to achieve the desired application rates (e.g., in g/ha or kg/ha ).

  • Sow the seeds of the target weed species in pots or trays at a uniform depth.

  • Apply the different concentrations of the test compound solution evenly to the soil surface using a spray chamber or hand sprayer. A control group should be sprayed with the solvent and surfactant solution only.

  • Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Water the pots or trays as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and by visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 100% is complete weed control).

  • Determine the concentration required for a certain level of control (e.g., GR50, the dose required for 50% growth reduction).

Quantitative Data: Herbicidal Activity

IV. Mechanism of Action

Nitrophenol-based agrochemicals, including fungicides and herbicides, are known to act as uncouplers of oxidative phosphorylation . This mechanism disrupts the production of ATP, the main energy currency of the cell, in both target fungi and plants.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of 2-Bromo-4-fluoro-6-nitrophenol A 2-bromo-4-fluorophenol C Electrophilic Nitration A->C B Nitrating Mixture (H2SO4/HNO3) B->C D 2-Bromo-4-fluoro-6-nitrophenol C->D E Purification (Recrystallization) D->E F Final Product E->F

Caption: Synthesis workflow for 2-Bromo-4-fluoro-6-nitrophenol.

Fungicidal_Herbicidal_MOA cluster_moa Mechanism of Action: Uncoupling of Oxidative Phosphorylation A 2-Bromo-4-fluoro-6-nitrophenol B Mitochondrial Inner Membrane A->B Penetrates F Disruption of Proton Gradient B->F Mediates H+ Leak C Proton Gradient (H+) D ATP Synthase C->D Drives C->F E ATP Production D->E Produces G Energy Depletion & Cell Death F->G Leads to

Caption: Mode of action of 2-Bromo-4-fluoro-6-nitrophenol.

The case of 2-Bromo-4-fluoro-6-nitrophenol effectively demonstrates the potential of halogenated phenols as precursors for novel agrochemicals. The straightforward synthesis, coupled with promising fungicidal and herbicidal activities, highlights this class of compounds as a rich area for further research and development in the agrochemical industry. The provided protocols offer a foundation for the synthesis and biological evaluation of this and other similar molecules, while the elucidated mechanism of action provides a basis for understanding their biological effects. Further investigation is warranted to fully characterize the agrochemical potential of 2-Bromo-4-fluoro-6-nitrophenol and its derivatives.

References

Application Notes and Protocols for the Analysis of 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,6-Dibromo-4-chlorophenol, a compound relevant in environmental monitoring as a disinfection byproduct and in synthetic chemistry.[1][2] The protocols outlined below are intended to serve as a foundational guide for researchers, which may be adapted based on specific instrumentation and analytical requirements.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 5324-13-0
Molecular Formula C₆H₃Br₂ClO
Molecular Weight 286.35 g/mol
Exact Mass 283.8239

Source: PubChem, DiVA Portal[3]

Analytical Standards

For accurate quantification, it is imperative to use a certified reference material (CRM) of this compound. Several chemical suppliers offer this compound as a CRM, ensuring high purity and traceability.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective method for the analysis of semi-volatile compounds like this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is often recommended to improve chromatographic peak shape and thermal stability.

Experimental Protocol: GC-MS

Sample Preparation (Derivatization with Acetic Anhydride):

  • To 1 mL of the sample extract in a suitable solvent (e.g., hexane or methyl tert-butyl ether), add 100 µL of pyridine and 250 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60-70°C for 20 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding 1 mL of a 5% sodium bicarbonate solution and vortex for 1 minute.

  • Separate the organic layer for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

Chromatographic Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min

Mass Spectrometer Conditions:

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Expected Results:

The retention time for the acetylated derivative of this compound should be determined by injecting a derivatized standard. The mass spectrum will show a molecular ion corresponding to the acetylated compound, along with characteristic fragmentation patterns. The exact mass of the underivatized molecule has been identified as 283.8239 in high-resolution mass spectrometry studies.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is a robust method for the quantification of this compound without the need for derivatization.

Experimental Protocol: HPLC-UV

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

Expected Results:

The retention time and response factor for this compound should be determined by injecting a certified reference standard. A linear calibration curve should be generated by analyzing a series of standards of known concentrations. In a study on disinfection byproducts, this compound was identified and quantified at levels of 0.2-2.6 µg/L in drinking water samples.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

NMR Data

¹H NMR (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.46 - 7.47singlet2HAromatic Protons
5.85 - 5.97broad singlet1HHydroxyl Proton

Source: ACS Omega, Royal Society of Chemistry[6][7]

¹³C NMR (in CDCl₃):

Chemical Shift (ppm)
148.5
131.5
126.2
109.9

Source: Royal Society of Chemistry[7]

Note: There are slight variations in the reported chemical shifts and integrations in the literature, which may be attributed to differences in solvent and experimental conditions.

Experimental Workflows

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (e.g., Acetylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the GC-MS analysis of this compound.

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reverse-Phase Separation HPLC_Injection->Separation UV_Detection UV Detection (280 nm) Separation->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration Calibration Curve Quantification Peak_Integration->Calibration Report Report Calibration->Report Final Report

Caption: Workflow for the HPLC-UV analysis of this compound.

Safety Precautions

This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Note and Protocol for the Quantification of 2,6-Dibromo-4-chlorophenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibromo-4-chlorophenol is a halogenated phenolic compound. Halogenated phenols are utilized in various industrial applications, including as pesticides and antimicrobial agents.[1] Their potential for environmental persistence and toxicity necessitates reliable and sensitive analytical methods for their quantification in environmental matrices.[2][3] This document provides detailed protocols for the extraction and quantification of this compound from environmental samples, primarily focusing on water and sediment, using modern analytical techniques.

Analytical Methodologies

The primary analytical techniques for the determination of chlorophenols and bromophenols in environmental samples are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[4] Derivatization is sometimes employed to improve the chromatographic performance of these compounds.[5]

Sample Preparation: A critical step in the analysis of trace organic contaminants is sample preparation, which aims to isolate and concentrate the analytes of interest from complex matrices.[6] Common techniques for halogenated phenols include:

  • Solid-Phase Extraction (SPE): A widely used technique for extracting and concentrating analytes from liquid samples.[5][6]

  • Liquid-Liquid Extraction (LLE): A conventional method based on the partitioning of the analyte between two immiscible liquid phases.[5][7]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb analytes from a sample.[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Water Samples using Solid-Phase Extraction (SPE) and GC-MS

This protocol details the extraction and analysis of this compound from water samples.

1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., deuterated 2,6-dibromophenol)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Dichloromethane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • SPE cartridges (e.g., C18, 500 mg)

  • Glass fiber filters (0.45 µm)

2. Sample Preparation and Extraction

  • Collect water samples in amber glass bottles and store at 4°C.

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

  • Acidify the sample to a pH ≤ 2 with HCl or H₂SO₄ to ensure the analyte is in its non-ionized form.[6]

  • Spike the sample with an appropriate internal standard.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[8]

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interferences. Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the trapped analytes with a suitable organic solvent. A common choice is 5-10 mL of a mixture like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the collected eluate by passing it through a small column of anhydrous sodium sulfate.[6] Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound and the internal standard.

Protocol 2: Quantification of this compound in Soil and Sediment Samples using Solvent Extraction and HPLC

This protocol is suitable for the analysis of solid environmental matrices.

1. Materials and Reagents

  • This compound analytical standard

  • Internal standard

  • Acetonitrile, HPLC grade

  • Acetone, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Acetic acid

  • Anhydrous sodium sulfate

  • Centrifuge tubes

2. Sample Preparation and Extraction

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with an appropriate internal standard.

  • Add 20 mL of an extraction solvent mixture, such as acetonitrile:acetone (1:1 v/v).[8]

  • Vortex the sample for 1 minute, followed by ultrasonication for 15-30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 4-7) on the sample residue and combine the supernatants.

  • Filter the combined extract through a 0.45 µm filter.

  • Concentrate the extract to a final volume of 1-2 mL under a gentle stream of nitrogen.

3. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.[8]

    • Example Gradient: Start with 40% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the UV absorbance maximum for this compound (e.g., around 280-300 nm).

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of halogenated phenols in environmental samples based on published methods. These values can serve as a benchmark for method development.

Analyte GroupMatrixMethodLODLOQRecovery (%)Reference
BromophenolsWaterPurge-and-trap GC-MS0.1-0.5 ng/L-91-97[7]
ChlorophenolsWaterHPLC10-22 µg/L-90-102[4]
Substituted DiphenylaminesWastewaterGC-MS/MS0.02-0.1 ng/mL0.06-0.3 ng/mL71.5-117[9]
ChlorophenolsSedimentSolvent Extraction - HPLC--93.85-109.39[8]
DibromophenolsFish TissueSolvent Extraction - GC/MS--81.4-96.5[10]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Analyte Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Environmental Sample (Water, Soil, Sediment) filtration Filtration / Sieving sample_collection->filtration acidification Acidification (Water Samples) filtration->acidification spiking Spiking with Internal Standard acidification->spiking spe Solid-Phase Extraction (SPE) for Water Samples spiking->spe Water solvent_extraction Solvent Extraction for Soil/Sediment spiking->solvent_extraction Soil drying Drying with Na₂SO₄ spe->drying solvent_extraction->drying concentration Concentration (Nitrogen Evaporation) drying->concentration gcms GC-MS Analysis concentration->gcms hplc HPLC Analysis concentration->hplc quantification Quantification (Calibration Curve) gcms->quantification hplc->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

logical_relationships cluster_sources Potential Sources cluster_environment Environmental Compartments cluster_fate Environmental Fate & Transport industrial Industrial Discharge (e.g., Pesticide Mfg.) surface_water Surface Water industrial->surface_water wastewater Wastewater Treatment Effluents wastewater->surface_water water_disinfection Water Disinfection Byproducts water_disinfection->surface_water sediment Sediment surface_water->sediment Partitioning groundwater Groundwater surface_water->groundwater Leaching adsorption Adsorption to Particulate Matter surface_water->adsorption biodegradation Biodegradation (Slow) surface_water->biodegradation bioaccumulation Bioaccumulation in Aquatic Organisms surface_water->bioaccumulation sediment->surface_water Resuspension

Caption: Potential sources and environmental fate of this compound.

References

Application Notes and Protocols for 2,6-Dibromo-4-chlorophenol as a Reference Material in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,6-Dibromo-4-chlorophenol as a reference material in chromatographic analysis. Its stable, halogenated structure makes it an excellent candidate for use as an internal standard, surrogate, or calibration standard in various analytical methods, particularly for the quantification of other halogenated phenols in environmental, biological, and pharmaceutical matrices.

Physicochemical Properties

This compound is a white crystalline solid with the following key properties relevant to its use as a chromatographic standard.

PropertyValue
Molecular FormulaC₆H₃Br₂ClO
Molecular Weight286.35 g/mol
Melting Point92 °C
SolubilityPoorly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.
Chemical StructureA phenol ring substituted with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4.

Applications in Chromatography

Due to its chemical properties, this compound is primarily utilized in:

  • Gas Chromatography (GC): Especially when coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), as the halogen atoms provide a strong signal. It is often used as a surrogate or internal standard for the analysis of other phenols and pollutants in environmental samples, as outlined in methods similar to EPA 8041A.

  • High-Performance Liquid Chromatography (HPLC): Typically with UV or mass spectrometric detection for the analysis of polar and semi-polar compounds in aqueous and biological samples.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound.

Materials:

  • This compound (analytical grade)

  • Methanol or Acetonitrile (HPLC or GC grade)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

Protocol:

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.

    • Add a small amount of methanol or acetonitrile to dissolve the solid.

    • Once dissolved, fill the flask to the mark with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution in an amber glass vial at 4°C. This solution is stable for several months.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with methanol or acetonitrile.

    • Mix thoroughly.

    • Prepare fresh working standards weekly or as needed. Further serial dilutions can be made to prepare calibration standards.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Objective: To extract and concentrate analytes from an aqueous matrix, using this compound as a surrogate or internal standard.

Workflow:

SPE_Workflow start 1. Sample Collection (e.g., 500 mL water sample) spike 2. Spiking Add a known amount of This compound standard start->spike acidify 3. Acidification Adjust pH to ~2 with HCl spike->acidify condition 4. SPE Cartridge Conditioning (e.g., C18 cartridge) Rinse with methanol, then acidified water acidify->condition load 5. Sample Loading Pass the sample through the cartridge condition->load wash 6. Cartridge Washing Wash with acidified water to remove interferences load->wash dry 7. Drying Dry the cartridge under vacuum or with nitrogen wash->dry elute 8. Elution Elute analytes and standard with an organic solvent (e.g., ethyl acetate, dichloromethane) dry->elute concentrate 9. Concentration Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen elute->concentrate analyze 10. Analysis Analyze by GC-MS or HPLC concentrate->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To provide a general GC-MS method for the analysis of phenols using this compound as a reference. This method may require derivatization for improved peak shape and sensitivity.

Derivatization (Acetylation):

  • To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 20 minutes.

  • Allow to cool, then add 1 mL of 1 M sodium phosphate buffer (pH 7) and vortex.

  • The organic layer is ready for injection.

GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temp: 60°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for this compound (acetylated)To be determined based on the mass spectrum of the acetylated derivative.
High-Performance Liquid Chromatography (HPLC) Method

Objective: To provide a general HPLC-UV method for the analysis of phenols using this compound as a reference.

HPLC Parameters:

ParameterRecommended Setting
HPLC System
Injection Volume10 µL
ColumnC18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Column Temperature30°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 90% to 40% B20-25 min: 40% B (re-equilibration)
Flow Rate1.0 mL/min
Detector
TypeUV-Vis Diode Array Detector (DAD)
Wavelength285 nm (or optimized based on UV spectrum)

Quantitative Data (Illustrative Examples)

The following tables provide illustrative performance data that can be expected when using methods similar to those described above. Actual values must be determined in the user's laboratory.

Table 1: Example GC-MS Performance Data

CompoundRetention Time (min)Limit of Detection (LOD) (µg/L)Linearity (R²)Recovery (%)
2,4-Dichlorophenol10.50.1>0.99585-110
2,4,6-Trichlorophenol12.20.05>0.99590-115
This compound (Surrogate) 13.5 N/A N/A 70-120
Pentachlorophenol15.80.1>0.99580-110

Table 2: Example HPLC-UV Performance Data

CompoundRetention Time (min)Limit of Detection (LOD) (µg/L)Linearity (R²)Recovery (%)
4-Chlorophenol8.25>0.99892-105
2,4-Dichlorophenol10.12>0.99895-110
This compound (Internal Standard) 11.5 N/A N/A N/A
2,4,6-Trichlorophenol12.82>0.99893-108

Logical Workflow for Method Development

The following diagram illustrates the logical steps for developing and validating a chromatographic method using this compound as a reference material.

Method_Development_Workflow start Define Analytical Objective (Target analytes, matrix, required sensitivity) choose_technique Select Chromatographic Technique (GC-MS or HPLC) start->choose_technique prep_standards Prepare Standard Solutions (Stock, working, and calibration standards) choose_technique->prep_standards develop_sample_prep Develop Sample Preparation Method (e.g., SPE, LLE) choose_technique->develop_sample_prep optimize_chrom Optimize Chromatographic Conditions (Column, mobile phase/oven program, flow rate) prep_standards->optimize_chrom optimize_detection Optimize Detector Settings (Wavelength, SIM ions, temperatures) optimize_chrom->optimize_detection validate Method Validation (Linearity, LOD, LOQ, accuracy, precision, recovery) optimize_detection->validate develop_sample_prep->validate analyze_samples Routine Sample Analysis validate->analyze_samples end Report Results analyze_samples->end

Application of 2,6-Dibromo-4-chlorophenol in Pharmaceutical Manufacturing: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-chlorophenol is a halogenated phenolic compound with a unique substitution pattern that makes it a potential building block in the synthesis of more complex molecules. While its direct application in the manufacturing of specific, commercially available pharmaceuticals is not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds. This document aims to provide an overview of the potential applications of this compound and related compounds in medicinal chemistry and drug discovery, alongside generalized experimental protocols for key chemical transformations.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and safety considerations.

PropertyValue
Molecular Formula C₆H₃Br₂ClO
Molecular Weight 286.35 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 91-95 °C
Boiling Point 285.6 °C (estimated)
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform
CAS Number 5324-13-0

Potential Pharmaceutical Applications

Although direct synthesis of a marketed drug from this compound is not readily found, its structural features suggest its utility as an intermediate in the synthesis of novel therapeutic agents. Halogenated phenols are important precursors in medicinal chemistry due to the ability of the halogen atoms to serve as handles for cross-coupling reactions, allowing for the introduction of diverse functionalities. The phenolic hydroxyl group can be readily alkylated or acylated to generate a variety of derivatives.

Potential areas of application for compounds derived from this compound could include:

  • Kinase Inhibitors: The core structure could be elaborated to synthesize compounds targeting various protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • Enzyme Inhibitors: Derivatives of bromophenols have been investigated for their inhibitory activity against enzymes such as carbonic anhydrases, which are implicated in conditions like glaucoma and epilepsy.

  • Antimicrobial Agents: Halogenated phenols are known to possess antimicrobial properties, and derivatives of this compound could be explored for the development of new antibacterial or antifungal agents.

Experimental Protocols: General Synthetic Transformations

The following are generalized protocols for reactions that could be applied to this compound to generate a library of derivatives for biological screening.

Protocol 1: O-Alkylation of this compound

This protocol describes the addition of an alkyl group to the hydroxyl moiety of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
This compoundBenzyl bromideK₂CO₃DMF485-95
This compoundEthyl iodideNaHDMF280-90
Protocol 2: Suzuki Cross-Coupling Reaction

This protocol describes the formation of a carbon-carbon bond at one of the bromine positions.

Materials:

  • This compound derivative (e.g., O-protected)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF) and water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic workflows described above.

O_Alkylation_Workflow start This compound reagents Alkyl Halide, Base (K₂CO₃ or NaH) Solvent (DMF or Acetone) start->reagents 1. workup Aqueous Workup & Extraction reagents->workup 2. product O-Alkylated Derivative purification Column Chromatography workup->purification 3. purification->product 4.

Caption: General workflow for the O-alkylation of this compound.

Suzuki_Coupling_Workflow start O-Protected This compound reagents Arylboronic Acid, Pd Catalyst, Base Solvent (Toluene/H₂O) start->reagents 1. workup Aqueous Workup & Extraction reagents->workup 2. product Coupled Product purification Column Chromatography workup->purification 3. purification->product 4.

Caption: General workflow for the Suzuki cross-coupling of a this compound derivative.

Conclusion

While this compound is not currently a widely cited precursor in the synthesis of marketed pharmaceuticals, its chemical structure holds potential for the development of novel bioactive molecules. The general protocols provided for O-alkylation and Suzuki cross-coupling represent fundamental transformations that can be employed to generate a diverse library of compounds for screening in various drug discovery programs. Further research is warranted to explore the full potential of this versatile building block in medicinal chemistry. Researchers are encouraged to adapt and optimize these general methods for their specific synthetic targets.

Application Notes and Protocols for 2,6-Dibromo-4-chlorophenol's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols are a class of compounds recognized for their antimicrobial properties.[1][2] Their mechanism of action is generally attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymes, and affect protein function.[1][3] 2,6-Dibromo-4-chlorophenol, a member of this class, is therefore a candidate for investigation as a potential antimicrobial agent. These notes provide the necessary protocols to evaluate its spectrum of activity and potency.

Data Presentation

The following table summarizes the antimicrobial activity of various bromophenol derivatives against common bacterial strains. This data, obtained from studies on related compounds, can serve as a preliminary guide for expected efficacy and for selecting appropriate concentration ranges in initial screening assays for this compound.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Bromophenol Derivatives [4]

CompoundTest OrganismMIC (µg/mL)
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus12
3-bromo-2,6-dihydroxyacetophenonePseudomonas aeruginosa780
Compound 1 (a bromophenol derivative)Staphylococcus aureus24
Compound 1 (a bromophenol derivative)Pseudomonas aeruginosa780
Ampicillin (Control)Staphylococcus aureus10
Tetracycline (Control)Staphylococcus aureus30
Tetracycline (Control)Pseudomonas aeruginosa70
Tobramycin (Control)Staphylococcus aureus25
Tobramycin (Control)Pseudomonas aeruginosa15

Note: The data presented is for bromophenol derivatives and not this compound. It is intended to be representative.[4]

Experimental Protocols

Two standard methods for determining the antimicrobial activity of a compound are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the general spectrum of activity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Sterile diluent (e.g., DMSO for initial stock solution)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in broth to achieve a range of test concentrations.

  • Inoculum Preparation: Dilute the overnight bacterial culture to a standardized concentration (approximately 5 x 10^5 CFU/mL) in the same broth.[5]

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.[7]

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Protocol 2: Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to the antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[9][10]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.[7]

  • Disk Preparation and Application: Aseptically apply a known amount of this compound solution to sterile filter paper disks and allow them to dry. Place the impregnated disks onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[7]

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone indicates the relative susceptibility of the microorganism to the compound.[10]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Compound Prepare this compound Stock Solution MIC Broth Microdilution Assay Compound->MIC Serial Dilutions Disk Agar Disk Diffusion Assay Compound->Disk Impregnate Disks Inoculum Prepare Standardized Bacterial Inoculum Inoculum->MIC Inoculate Wells Inoculum->Disk Inoculate Agar Plate ReadMIC Determine MIC MIC->ReadMIC MeasureZone Measure Inhibition Zone Disk->MeasureZone G cluster_compound Compound cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets cluster_outcome Outcome Compound This compound Membrane Disruption of Cell Membrane Integrity Compound->Membrane Protein Protein Denaturation Compound->Protein Enzyme Enzyme Inhibition Compound->Enzyme Permeability Increased Membrane Permeability Membrane->Permeability Death Bacterial Cell Death Permeability->Death Protein->Death Enzyme->Death

References

Application Notes and Protocols for the Use of 2,6-Dibromo-4-chlorophenol in Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the utilization of 2,6-Dibromo-4-chlorophenol as a starting material in further bromination reactions. This compound serves as a valuable building block in the synthesis of highly halogenated aromatic compounds, which are of interest in medicinal chemistry, materials science, and as agrochemical intermediates.[1][2] The protocols provided are based on established methods for the bromination of substituted phenols and are intended to be adapted and optimized for specific research and development needs.

Introduction

This compound is a halogenated phenol that can undergo further electrophilic aromatic substitution. The existing bromine and chlorine substituents on the aromatic ring are deactivating, yet the powerfully activating and ortho-, para-directing hydroxyl group still facilitates further bromination at the remaining vacant aromatic positions. Careful control of reaction conditions is crucial to achieve the desired polybrominated products with high selectivity and yield.[1] These compounds are precursors to a variety of complex organic molecules, including pesticides and novel pharmaceutical agents.[1][2]

Key Applications

  • Synthesis of Agrochemicals: Polyhalogenated phenols are key intermediates in the production of certain pesticides and herbicides.[1][2]

  • Pharmaceutical Development: The introduction of multiple halogen atoms can significantly alter the biological activity of a molecule, making these derivatives interesting candidates for drug discovery programs.

  • Flame Retardants: Highly brominated compounds are widely used as flame retardants in various materials.

  • Organic Synthesis: Serves as a versatile precursor for introducing a 2,6-dibromo-4-chlorophenyl moiety into larger molecules through reactions such as ether synthesis or cross-coupling reactions.

Experimental Data

The following table summarizes typical reaction conditions for the bromination of substituted phenols, which can be adapted for this compound.

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (hours)Yield (%)ProductReference
p-NitrophenolBromine (Br₂)Glacial Acetic AcidRoom Temp, then 85~4.596-982,6-Dibromo-4-nitrophenol[3]
4-FluorophenolBromine (Br₂)Dichloroethane5-10~2.5Not specified2-Bromo-4-fluorophenol[4]
2-ChlorophenolBromine (Br₂)Chlorobenzene5-15~499.14-Bromo-2-chlorophenol[5]
2-ChlorophenolBromine (Br₂)Melt (no solvent)0-551-10>932-Chloro-4-bromophenol[6]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tribromo-X-chlorophenol (Hypothetical)

This protocol is adapted from the established synthesis of 2,6-dibromo-4-nitrophenol and is expected to yield the tribrominated product.[3]

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium bisulfite solution (to quench excess bromine)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 mole equivalent of this compound in a suitable volume of glacial acetic acid.

  • Cool the solution to 0-5°C using an ice bath.

  • In the dropping funnel, prepare a solution of at least 1.1 mole equivalents of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of this compound over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Slowly warm the reaction mixture to 60-70°C and maintain this temperature for 1 hour to drive the reaction to completion and help expel the generated hydrogen bromide gas.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water until the filtrate is neutral.

  • If the product retains a yellow or orange color from residual bromine, wash it with a dilute solution of sodium bisulfite, followed by deionized water.

  • Dry the purified product in a vacuum oven at 40-50°C.

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[4]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[4]

  • Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any bromine spills.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in Glacial Acetic Acid cool Cool Reaction Mixture (0-5°C) start->cool prepare_br2 Prepare Bromine Solution in Glacial Acetic Acid add_br2 Slow, Dropwise Addition of Bromine Solution prepare_br2->add_br2 cool->add_br2 stir_rt Stir at Room Temperature add_br2->stir_rt heat Heat to 60-70°C stir_rt->heat precipitate Precipitate in Ice Water heat->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water and Sodium Bisulfite filter->wash dry Dry Product wash->dry electrophilic_aromatic_substitution cluster_mechanism Electrophilic Aromatic Substitution: Bromination of a Phenol phenol Phenol Derivative intermediate Arenium Ion Intermediate (Sigma Complex) phenol->intermediate + Br₂ phenol->intermediate br2 Br-Br br2->intermediate product Brominated Phenol intermediate->product - H⁺ hbr H-Br intermediate->hbr + Br⁻

References

Application Notes and Protocols: 2,6-Dibromo-4-chlorophenol as a Versatile Intermediate for Novel Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-chlorophenol is a halogenated aromatic compound with significant potential as a precursor in the synthesis of novel flame retardant agents. Its trifunctional substitution pattern (two bromine atoms, one chlorine atom, and a reactive hydroxyl group) offers a versatile platform for the development of both additive and reactive flame retardants. This document outlines potential synthetic pathways for deriving flame retardants from this compound and presents hypothetical performance data to guide further research and development in this area. The protocols provided are based on established chemical principles for the synthesis of analogous brominated flame retardants.

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds that are widely used to reduce the flammability of combustible materials such as plastics, textiles, and electronics.[1] The primary mechanism of action for most BFRs involves the release of hydrogen bromide (HBr) at elevated temperatures. HBr acts as a radical trap in the gas phase of a fire, interrupting the exothermic combustion reactions and thereby slowing or extinguishing the flame.[2]

This compound possesses a high bromine content by weight, a key characteristic for effective flame retardancy. The presence of both bromine and chlorine offers the potential for synergistic effects in flame inhibition. The phenolic hydroxyl group allows for straightforward chemical modification, enabling its incorporation into various molecular architectures to produce either additive flame retardants (which are physically blended with the polymer) or reactive flame retardants (which are chemically bonded to the polymer backbone).

This document explores two potential avenues for the utilization of this compound as a flame retardant intermediate:

  • Synthesis of a Phosphate Ester-Based Additive Flame Retardant: The hydroxyl group can be readily converted into a phosphate ester. Phosphate esters are known to exhibit flame retardant properties through a combination of gas-phase radical quenching and condensed-phase char formation.

  • Synthesis of a Bisphenol-Type Reactive Flame Retardant: Dimerization of this compound can lead to the formation of a bisphenol derivative. This derivative can then be used as a reactive monomer in the synthesis of polymers such as epoxy resins and polycarbonates, permanently locking the flame retardant moiety into the polymer matrix.

Hypothetical Performance Data

Due to the novel nature of flame retardants derived from this compound, extensive experimental data is not yet available in public literature. The following table presents hypothetical, yet plausible, performance data for the proposed derivatives incorporated into common polymers. This data is intended to serve as a benchmark for future experimental validation.

Flame Retardant DerivativePolymer MatrixLoading (%)Limiting Oxygen Index (LOI) (%)[3][4]UL 94 Rating[5][6]
Tris(2,6-dibromo-4-chlorophenyl) phosphatePolypropylene (PP)1528V-2
Tris(2,6-dibromo-4-chlorophenyl) phosphateHigh-Impact Polystyrene (HIPS)2030V-0
Bis(2,6-dibromo-4-chlorophenyl) etherEpoxy Resin1832V-0
2,2'-Methylenebis(6-bromo-4-chloro-phenol)Polycarbonate (PC)1035V-0

Note: The data presented in this table is illustrative and should be confirmed through rigorous experimental testing.

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. This compound is harmful if swallowed, in contact with skin, and toxic if inhaled.[7]

Synthesis of Tris(2,6-dibromo-4-chlorophenyl) phosphate (Additive Flame Retardant)

This protocol describes the synthesis of a phosphate ester from this compound and phosphorus oxychloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve this compound (3.0 molar equivalents) in anhydrous toluene.

  • Addition of Base: Add anhydrous pyridine (3.0 molar equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Phosphorus Oxychloride: Slowly add phosphorus oxychloride (1.0 molar equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer successively with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from methanol to obtain the solid Tris(2,6-dibromo-4-chlorophenyl) phosphate.

Diagram of the Synthesis of Tris(2,6-dibromo-4-chlorophenyl) phosphate

G This compound This compound Reaction Reaction This compound->Reaction Phosphorus oxychloride Phosphorus oxychloride Phosphorus oxychloride->Reaction Pyridine Pyridine Pyridine->Reaction Toluene Toluene Toluene->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Tris(2,6-dibromo-4-chlorophenyl) phosphate Tris(2,6-dibromo-4-chlorophenyl) phosphate Purification->Tris(2,6-dibromo-4-chlorophenyl) phosphate

Synthesis of a phosphate ester flame retardant.
Synthesis of a Bisphenol-Type Derivative (Reactive Flame Retardant Intermediate)

This protocol outlines a potential pathway to a bisphenol derivative through a condensation reaction with a linking agent, such as formaldehyde.

Materials:

  • This compound

  • Formaldehyde solution (37% in water)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sodium hydroxide

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add this compound (2.0 molar equivalents) and methanol.

  • Addition of Reagents: While stirring, add formaldehyde solution (1.0 molar equivalent) followed by the slow addition of concentrated hydrochloric acid as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The product will precipitate out of the solution as the reaction progresses.

  • Isolation: Cool the reaction mixture and filter the solid product using a Büchner funnel.

  • Purification: Wash the crude product with water to remove any unreacted formaldehyde and acid. Further purify the product by dissolving it in a dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by adding hydrochloric acid.

  • Drying: Collect the purified solid by filtration, wash with water until the filtrate is neutral, and dry in a vacuum oven.

Diagram of the Synthesis of a Bisphenol-Type Derivative

G cluster_reactants Reactants This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Formaldehyde Formaldehyde Formaldehyde->Condensation Reaction HCl (catalyst) HCl (catalyst) HCl (catalyst)->Condensation Reaction Isolation & Purification Isolation & Purification Condensation Reaction->Isolation & Purification Bisphenol Derivative Bisphenol Derivative Isolation & Purification->Bisphenol Derivative

Synthesis of a bisphenol-type derivative.

Flame Retardancy Mechanism

The flame retardant action of derivatives of this compound is expected to proceed through established mechanisms for halogenated flame retardants.

  • Gas Phase Inhibition: Upon heating, the C-Br bonds will cleave, releasing bromine radicals into the gas phase. These radicals will interfere with the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[8] The presence of chlorine may also contribute to this gas-phase inhibition.

  • Condensed Phase Action: For phosphate ester derivatives, the phosphorus component can promote char formation on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and preventing the release of flammable volatiles.

Diagram of the Flame Retardancy Cycle

G Heat Heat Polymer Decomposition Polymer Decomposition Heat->Polymer Decomposition FR Decomposition FR Decomposition Heat->FR Decomposition Flammable Gases Flammable Gases Polymer Decomposition->Flammable Gases Combustion Combustion Flammable Gases->Combustion Combustion->Heat Exothermic Halogen Radicals (Br, Cl) Halogen Radicals (Br, Cl) FR Decomposition->Halogen Radicals (Br, Cl) Char Formation Char Formation FR Decomposition->Char Formation Condensed Phase Radical Quenching Radical Quenching Halogen Radicals (Br, Cl)->Radical Quenching Gas Phase Radical Quenching->Combustion Inhibition Char Formation->Polymer Decomposition Insulation

General mechanism of halogenated flame retardants.

Conclusion

This compound presents a promising, yet underexplored, platform for the development of novel flame retardants. The synthetic pathways outlined in these application notes provide a foundation for the synthesis of both additive and reactive flame retardants. Future research should focus on the experimental validation of these synthetic routes, comprehensive characterization of the resulting products, and rigorous testing of their flame retardant efficacy in various polymer systems. Such studies will be crucial in determining the viability of this compound derivatives as next-generation flame retardants.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Dibromo-4-chlorophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct starting material is 4-chlorophenol. The hydroxyl (-OH) group of the phenol is a strong activating group that directs the incoming bromine to the ortho positions, as the para position is already occupied by the chlorine atom.

Q2: Why is my reaction producing a mixture of mono-brominated and tri-brominated byproducts?

A2: The high reactivity of the phenol ring, activated by the hydroxyl group, can make the bromination difficult to control, leading to the formation of 2-bromo-4-chlorophenol (mono-brominated) and 2,4,6-tribromophenol if any starting phenol is present (tri-brominated). Careful control of the stoichiometry of the brominating agent (typically slightly more than two equivalents) is crucial to favor the desired di-brominated product.

Q3: What are the best brominating agents for this synthesis?

A3: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation. Other reagents like N-bromosuccinimide (NBS) can also be used, sometimes offering milder reaction conditions and improved selectivity.

Q4: How can I purify the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. Column chromatography can also be employed for further purification if necessary. Washing the crude product with a solution of a reducing agent like sodium bisulfite can help remove any excess bromine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of byproducts (mono- or tri-brominated species). - Loss of product during workup and purification.- Increase reaction time or temperature moderately. - Carefully control the stoichiometry of the brominating agent. - Optimize the purification procedure to minimize losses.
Formation of Significant Amounts of 2-Bromo-4-chlorophenol Insufficient amount of brominating agent.Use a slight excess (around 2.1-2.2 equivalents) of the brominating agent to ensure complete di-bromination.
Presence of 2,4,6-Tribromophenol Impurity - Contamination of the starting 4-chlorophenol with phenol. - Over-bromination due to harsh reaction conditions.- Ensure the purity of the starting 4-chlorophenol. - Control the reaction temperature and avoid prolonged reaction times.
Dark-colored Reaction Mixture or Product Presence of unreacted bromine.Quench the reaction with a solution of sodium bisulfite or sodium thiosulfate until the color disappears.
Difficulty in Product Isolation The product may not precipitate easily from the reaction mixture upon addition of water.- Cool the solution in an ice bath to promote precipitation. - If precipitation is still poor, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Dibromination of Substituted Phenols

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
p-NitrophenolBromineGlacial Acetic AcidRoom Temp, then 853.5 hours96-98--INVALID-LINK--
4-Hydroxybenzoic AcidBromineGlacial Acetic Acid20-253 hoursNot specified--INVALID-LINK--
4-CyanophenolSodium Bromide / Sodium PersulfateN,N-Dimethylformamide805 hours93.8--INVALID-LINK--
4-CyanophenolPotassium Bromide / Sodium Persulfate50% Acetonitrile/WaterIllumination4 hours96.2--INVALID-LINK--

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from established methods for the dibromination of substituted phenols.

Materials:

  • 4-chlorophenol

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bisulfite solution (saturated)

  • Distilled Water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol (1 equivalent) in glacial acetic acid.

  • Preparation of Bromine Solution: In the dropping funnel, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.

  • Bromination: Cool the flask containing the 4-chlorophenol solution in an ice bath. Slowly add the bromine solution dropwise from the dropping funnel to the stirred 4-chlorophenol solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0-5°C during the addition.

  • Reaction Completion: After the complete addition of the bromine solution, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Quenching: Slowly add a saturated solution of sodium bisulfite to the reaction mixture with stirring until the red-brown color of bromine disappears.

  • Precipitation and Isolation: Pour the reaction mixture into a beaker containing ice-cold distilled water. A pale-yellow precipitate of this compound should form. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any residual acetic acid and inorganic salts.

  • Drying and Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from an ethanol-water mixture.

Visualizations

Synthesis_Pathway Synthesis of this compound 4-Chlorophenol 4-Chlorophenol This compound This compound 4-Chlorophenol->this compound Electrophilic Aromatic Substitution reagents + 2 Br2 (in Glacial Acetic Acid)

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 4-Chlorophenol in Glacial Acetic Acid Add_Bromine Slowly add Bromine Solution (0-5°C) Dissolve->Add_Bromine Stir Stir at Room Temperature Add_Bromine->Stir Quench Quench with Sodium Bisulfite Stir->Quench Precipitate Precipitate in Ice Water Quench->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or Impure Product Check_Byproducts Analyze crude product for byproducts (e.g., TLC, GC-MS) Start->Check_Byproducts Mono_Bromo Excess mono-brominated product? Check_Byproducts->Mono_Bromo Increase_Br2 Increase Br2 stoichiometry slightly (e.g., to 2.2 eq.) Mono_Bromo->Increase_Br2 Yes Poly_Bromo Excess poly-brominated product? Mono_Bromo->Poly_Bromo No Increase_Br2->Poly_Bromo Decrease_Temp Lower reaction temperature and ensure slow addition of Br2 Poly_Bromo->Decrease_Temp Yes Dark_Color Product is dark-colored? Poly_Bromo->Dark_Color No Decrease_Temp->Dark_Color Quench_Again Ensure complete quenching with sodium bisulfite Dark_Color->Quench_Again Yes Optimize_Purification Optimize recrystallization solvent and procedure Dark_Color->Optimize_Purification No Quench_Again->Optimize_Purification End Improved Yield and Purity Optimize_Purification->End

Caption: A decision tree to troubleshoot common synthesis issues.

Technical Support Center: Purification of Crude 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,6-Dibromo-4-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile, the required final purity, and the scale of the purification.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in crude this compound typically arise from the bromination of 4-chlorophenol. Common impurities include:

  • Unreacted Starting Material: 4-chlorophenol.

  • Monobrominated Byproducts: 2-Bromo-4-chlorophenol.

  • Over-brominated Byproducts: 2,4,6-Tribromophenol.

  • Residual Bromine: Leftover from the bromination reaction, often giving the crude product a yellow or brown color.[1]

  • Residual Solvents: Solvents used in the reaction, such as acetic acid or dichloromethane.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room or lower temperatures.[2] For this compound, which has moderate solubility in organic solvents and poor solubility in water, a mixed solvent system is often effective.[3] Common solvent systems to screen include ethanol/water, acetone/water, or hexane/ethyl acetate mixtures.[2][4] Given its melting point of 92°C from ethanol, ethanol or aqueous ethanol is a good starting point.[5]

Q4: My purified this compound is still colored. How can I remove the color?

A4: Colored impurities often result from residual bromine or oxidation of the phenolic compound.[1] Washing the crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate can help remove excess bromine.[1] If the color persists after purification, a small amount of activated charcoal can be added during the hot dissolution step of recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.

Q5: Is it always necessary to purify this compound by recrystallization or chromatography?

A5: Not always. For some applications, the crude product may be sufficiently pure. For a similar compound, 2,6-Dibromo-4-nitrophenol, the crude material is often pure enough for most purposes, and recrystallization does not significantly improve its quality.[6] It is advisable to analyze the purity of your crude product (e.g., by TLC, GC-MS, or HPLC) to determine if further purification is necessary for your specific downstream application.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The product is precipitating too quickly from a supersaturated solution.1. Lower the temperature at which the solution is saturated. 2. Use a solvent system with a lower boiling point. 3. Allow the solution to cool more slowly. 4. Add a seed crystal to encourage crystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The product is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and reheat to dissolve, then cool again. 2. If the solution is already concentrated, add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. 3. Try a different solvent or solvent system.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration.1. Minimize the amount of hot solvent used for dissolution. 2. Cool the filtrate in an ice bath to maximize crystal precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Ensure the funnel and receiving flask are pre-heated before performing a hot filtration.
Flash Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of product and impurities (co-elution). The chosen eluent system has incorrect polarity. The column was overloaded with the crude sample. The column was not packed properly (cracks or channels).1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.[7] 2. Use a smaller amount of crude material relative to the amount of silica gel. 3. Ensure the column is packed uniformly without any air gaps. Dry packing followed by wet equilibration can be effective.[7]
The compound will not elute from the column. The eluent is not polar enough. The compound is decomposing on the silica gel.1. Gradually increase the polarity of the eluent (gradient elution).[8] 2. Check the stability of your compound on a silica TLC plate. If it decomposes, consider using a different stationary phase like alumina or deactivated silica gel.[8]
The compound elutes too quickly (in the solvent front). The eluent is too polar.1. Use a less polar solvent system. Test with TLC beforehand.
Streaking or "tailing" of the compound band. The sample was loaded in a solvent that is too strong/polar. The compound is acidic or basic and is interacting strongly with the silica.1. Load the sample in the column eluent or a less polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[8] 2. For acidic compounds like phenols, adding a small amount of acetic acid (~0.5%) to the eluent can improve peak shape.

Quantitative Data Summary

The following table summarizes expected outcomes for the purification of halogenated phenols. Note that specific values for this compound may vary based on the quality of the crude material and the precise experimental conditions.

Purification MethodPurity AchievedTypical YieldKey Parameters
Recrystallization >98%60-85%Solvent Choice: Crucial for success. (e.g., Ethanol/Water)
Flash Chromatography >99%70-95%Stationary Phase: Silica Gel. Eluent: Hexane/Ethyl Acetate gradient.

Note: Purity is typically assessed by GC-FID, HPLC, or qNMR. Commercial suppliers often provide the compound with a purity of ≥97%.[9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of crude this compound using an ethanol/water solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol (~15-20 mL). Heat the mixture gently on a hot plate with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot, clear filtrate, add deionized water dropwise with swirling until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of crude this compound using silica gel flash column chromatography.

  • Eluent Preparation: Prepare a solvent system of Hexane and Ethyl Acetate. Based on TLC analysis, a gradient starting from 98:2 (Hexane:Ethyl Acetate) is often a good starting point.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be about 50 times the weight of the crude sample. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica.

  • Column Equilibration: Run the initial, least polar eluent (e.g., 98:2 Hexane:EtOAc) through the column until the silica is fully wetted and equilibrated.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica gel. Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel via rotary evaporation and loading the resulting free-flowing powder onto the column.[8]

  • Elution: Carefully add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.[7]

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

  • Drying: Dry the purified product under a high vacuum to remove any residual solvent.

Visual Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Min. Hot Solvent crude->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Recrystallization Workflow for this compound.

Flash_Chromatography_Workflow prep 1. Prepare Column & Eluent load 2. Load Crude Sample (Wet or Dry Load) prep->load elute 3. Elute with Solvent Gradient load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Flash Column Chromatography Workflow.

Troubleshooting_Logic start Crude Product Purity Check (TLC/GC) recrystallize Attempt Recrystallization start->recrystallize High concentration of target compound chromatography Perform Flash Chromatography start->chromatography Complex mixture / Close impurities outcome_recryst Pure Crystals? recrystallize->outcome_recryst outcome_chrom Good Separation? chromatography->outcome_chrom success Success outcome_recryst->success Yes fail_recryst Oiling Out / Low Yield outcome_recryst->fail_recryst No outcome_chrom->success Yes fail_chrom Poor Separation outcome_chrom->fail_chrom No fail_recryst->chromatography Try alternative fail_chrom->chromatography Optimize eluent/ stationary phase

Caption: Logic diagram for selecting a purification method.

References

Technical Support Center: Regioselective Synthesis of Brominated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective synthesis of brominated phenols. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges in achieving high regioselectivity during the bromination of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective bromination of phenols so challenging?

A1: The primary challenge stems from the powerful activating nature of the hydroxyl (-OH) group on the phenol ring.[1][2] This group donates electron density into the benzene ring, significantly increasing its reactivity towards electrophiles like bromine.[3][4] Specifically, it increases the electron density at the ortho (2,6) and para (4) positions, making all three sites highly susceptible to attack.[2][3] The electronic differences between the ortho and para positions are often very small, making it difficult to direct the bromine to a single desired position and frequently leading to mixtures of isomers and polybrominated products.[5]

Q2: What are the key factors that influence regioselectivity (ortho vs. para)?

A2: Several factors can be manipulated to control the reaction's regioselectivity:

  • Steric Hindrance: The para-position is generally less sterically hindered than the two ortho-positions, which are adjacent to the hydroxyl group.[1][6] Using bulkier brominating agents or sulfoxides can further enhance this steric preference, favoring para-substitution.[5][7]

  • Solvent Choice: The solvent plays a critical role.[1][8] Polar, protic solvents like water can enhance the reactivity of the brominating agent, often leading to polybromination.[1][9] Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) temper the reaction's reactivity and generally favor the formation of the para-brominated product.[1][10]

  • Temperature: Lowering the reaction temperature can help control the reaction rate, which in turn can improve selectivity towards the thermodynamically favored product.[1]

  • Catalysts and Additives: Certain catalysts or additives can direct the substitution. For example, using N-bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) has been shown to promote para-selectivity.[11] In contrast, some catalytic systems are designed to favor ortho-bromination, especially when the para-position is already occupied.[12][13][14]

Q3: What are the most common brominating agents and why would I choose one over another?

A3: The choice of brominating agent is crucial for controlling the reaction's outcome.

  • Bromine Water (Br₂/H₂O): This is a highly reactive system that typically leads to the formation of a 2,4,6-tribromophenol precipitate.[4][8][10] It should be avoided when monosubstitution is the goal.[1]

  • Bromine in a Non-Polar Solvent (e.g., Br₂/CS₂): This method is much milder than using bromine water and often yields a mixture of ortho- and para-bromophenol, with the para isomer being the major product.[8][10]

  • N-Bromosuccinimide (NBS): NBS is a milder and safer source of electrophilic bromine compared to molecular bromine.[1][7] It is frequently used to achieve monobromination with high regioselectivity, often in the presence of a catalyst like Amberlyst-15 or p-TsOH.[11][15]

  • In-situ Generated Bromine (e.g., KBr/KBrO₃ or HBr/DMSO): These systems generate bromine in the reaction mixture, allowing for better control over its concentration.[1][13] The combination of HBr with sterically hindered sulfoxides has been shown to achieve high para-selectivity.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently reactive brominating agent. 2. Reaction conditions (time, temperature) are too mild. 3. Poor solubility of the phenol substrate. 4. Deactivation of the catalyst.1. Switch to a more reactive system if appropriate, or add a suitable catalyst/activator (e.g., p-TsOH with NBS).[11] 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature incrementally.[1] 3. Choose a solvent in which the starting material is fully soluble. 4. If using a reusable catalyst like Amberlyst-15, ensure it has been properly activated or regenerated.[15]
Formation of Polybrominated Products (Multiple spots on TLC) 1. The brominating agent is too reactive (e.g., bromine water).[1][9] 2. The stoichiometry is incorrect (excess brominating agent).[1] 3. The reaction temperature is too high.1. Change Brominating Agent: Switch to a milder reagent like N-bromosuccinimide (NBS).[1][7] 2. Control Stoichiometry: Use precisely one equivalent of the brominating agent relative to the phenol.[1] 3. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature).[1] 4. Change Solvent: Use a non-polar solvent like CS₂ or CH₂Cl₂ to reduce reactivity.[1][10]
Poor Regioselectivity (Mixture of ortho and para isomers) 1. The electronic preference for ortho and para positions is nearly equal.[5] 2. The reaction conditions do not favor one position over the other. 3. Insufficient steric hindrance to disfavor the ortho position.1. To Favor Para Product:     a. Use a non-polar solvent (e.g., CS₂).[1]     b. Employ a sterically bulky brominating agent or a system with bulky sulfoxides.[5][7] 2. To Favor Ortho Product (if para is blocked):     a. Specific catalytic systems, such as ZnAl–BrO₃⁻–LDHs, have shown high ortho selectivity on para-substituted phenols.[13][14]
Formation of Colored Impurities 1. Oxidation of the phenol starting material or the brominated product.[1] 2. Presence of residual bromine in the final product.1. Workup Procedure: During the workup, wash the organic layer with a reducing agent solution, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any excess bromine. 2. Purification: Purify the crude product using column chromatography or recrystallization to remove oxidized byproducts.

Visual Workflows

G Troubleshooting Workflow for Phenol Bromination start Problem Observed polybromination Multiple Spots on TLC / Polybromination start->polybromination poor_selectivity Mixture of Ortho/Para Isomers start->poor_selectivity low_yield Low or No Yield start->low_yield cause_poly Potential Causes: - Agent too reactive - Excess reagent - High temperature polybromination->cause_poly cause_selectivity Potential Causes: - Insufficient steric/electronic control - Inappropriate solvent poor_selectivity->cause_selectivity cause_yield Potential Causes: - Conditions too mild - Reagent not active - Poor solubility low_yield->cause_yield solution_poly Solutions: 1. Use milder agent (NBS) 2. Control stoichiometry (1 eq.) 3. Lower reaction temperature 4. Use non-polar solvent cause_poly->solution_poly solution_selectivity Solutions: 1. For Para: Use non-polar solvent   and/or bulky reagent 2. For Ortho (on p-subst. phenol):   Use specific catalysts cause_selectivity->solution_selectivity solution_yield Solutions: 1. Increase temp./time 2. Check reagent/catalyst activity 3. Change solvent cause_yield->solution_yield

Caption: A flowchart for diagnosing and solving common experimental issues.

G Decision Pathway for Regioselective Bromination start Define Synthetic Goal q_mono Is monobromination the goal? start->q_mono q_subst Is the para-position of the phenol free? para_select Goal: Para-monobromination q_subst->para_select Yes ortho_select Goal: Ortho-monobromination q_subst->ortho_select No (para blocked) q_mono->q_subst Yes poly_select Goal: Polybromination (2,4,6-tribromophenol) q_mono->poly_select No method_para Recommended Method: - NBS / catalyst in non-polar solvent - HBr / bulky sulfoxide - Br₂ in CS₂ at low temp. para_select->method_para method_ortho Recommended Method: - Use specific catalytic system (e.g., ZnAl-BrO₃⁻-LDHs) ortho_select->method_ortho method_poly Recommended Method: - Bromine water (Br₂/H₂O) at room temperature poly_select->method_poly

Caption: A decision-making guide for selecting the appropriate bromination strategy.

Key Experimental Protocols

Protocol 1: Para-Selective Monobromination of Phenol using KBr/ZnAl–BrO₃⁻–LDHs

This protocol is adapted from a method developed for high para-selectivity under mild conditions.[13][14]

  • Reagents and Materials:

    • Phenol substrate (1.0 mmol)

    • Potassium Bromide (KBr) (1.0 mmol)

    • ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) (0.2 mmol)

    • Glacial Acetic Acid (5 mL)

    • Water (0.5 mL)

    • Reaction flask, magnetic stirrer

  • Procedure:

    • To a reaction flask, add the phenol substrate (1.0 mmol), KBr (1.0 mmol), and ZnAl–BrO₃⁻–LDHs (0.2 mmol).

    • Add a mixture of glacial acetic acid (5 mL) and water (0.5 mL) to the flask.

    • Stir the mixture vigorously at 35 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired para-brominated phenol.

Protocol 2: Para-Selective Bromination using TMSBr and a Bulky Sulfoxide

This protocol provides high para-selectivity through the use of a bulky sulfoxide which is proposed to interact with the phenol's hydroxyl group.[5]

  • Reagents and Materials:

    • Phenol substrate (1.0 mmol)

    • Bis(4-chlorophenyl) sulfoxide ((4-ClC₆H₄)₂SO) (1.2 mmol)

    • Bromotrimethylsilane (TMSBr) (1.2 mmol)

    • Acetonitrile (CH₃CN) (2 mL)

    • Reaction vial, magnetic stirrer

  • Procedure:

    • In a reaction vial, dissolve the phenol substrate (1.0 mmol) and bis(4-chlorophenyl) sulfoxide (1.2 mmol) in acetonitrile (2 mL).

    • Stir the solution at room temperature.

    • Add TMSBr (1.2 mmol) dropwise to the mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, add water to the mixture and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure. The product can often be isolated in high purity without column chromatography, and the thioether byproduct can potentially be recycled.[5]

Data Summary: Comparison of Bromination Methods

The following table summarizes the performance of various methods for the bromination of phenol.

Brominating System Solvent Temp. Yield (%) Selectivity (p/o ratio) Reference
Br₂CS₂0 °C-Para major[8][10]
Bromine WaterH₂ORTHigh2,4,6-tribromophenol[1][4]
HBr / (4-ClC₆H₄)₂SOCH₃CNRT90%99 / 1[7]
TMSBr / (4-ClC₆H₄)₂SOCH₃CNRT92%>99 / 1[5]
KBr / ZnAl–BrO₃⁻–LDHsAcOH/H₂O35 °C85%99 / 1[13][14]
NBS / Amberlyst-15CH₂Cl₂RT95%Para only[15]
PIDA / AlBr₃MeCN23 °C76%Para only[16]

References

Technical Support Center: Degradation of 2,6-Dibromo-4-chlorophenol in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the degradation pathways of 2,6-Dibromo-4-chlorophenol in soil. Due to the limited direct research on this specific compound, the information provided, particularly regarding degradation pathways and rates, is inferred from studies on structurally analogous compounds such as 2,6-dichlorophenol (2,6-DCP), other brominated phenols, and polychlorinated phenols.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for this compound in soil?

A1: Based on studies of similar halogenated phenols, the microbial degradation of this compound in soil is expected to proceed through a series of dehalogenation and hydroxylation steps, followed by aromatic ring cleavage. Under anaerobic conditions, reductive dehalogenation is a primary pathway, where bromine atoms are typically removed more readily than chlorine atoms.[1][2] The proposed aerobic pathway may involve initial hydroxylation and subsequent dehalogenation. The degradation likely proceeds as follows:

  • Sequential Reductive Dehalogenation: The bromine atoms are removed one by one, forming bromochloro-intermediates and eventually 4-chlorophenol.

  • Dechlorination: The chlorine atom is removed from 4-chlorophenol to form phenol.

  • Ring Cleavage: The resulting phenol molecule undergoes hydroxylation to form catechol or hydroquinone, which is then susceptible to ortho- or meta-cleavage of the aromatic ring, leading to the formation of aliphatic acids that can be utilized in central metabolic pathways like the TCA cycle.[3]

Q2: What are the key abiotic factors influencing the degradation of this compound in soil?

A2: Several abiotic factors can significantly impact the degradation rate and pathway of halogenated phenols in soil:

  • pH: Soil pH affects both microbial activity and the chemical state of the phenol. Optimal pH ranges for the degradation of similar compounds have been reported between 5.0 and 7.5.[4][5]

  • Temperature: Temperature influences microbial growth and enzyme activity. Lower temperatures can significantly reduce the rate of biodegradation.[5]

  • Moisture Content: Water is essential for microbial activity and acts as a solvent for the contaminant and nutrients. Optimal moisture content can enhance mass transfer and bioavailability.[6]

  • Oxygen Availability: The degradation pathway is highly dependent on the presence or absence of oxygen. Aerobic pathways involve oxygenases, while anaerobic degradation relies on reductive dehalogenation.[1]

  • Organic Matter Content: Soil organic matter can influence the bioavailability of the contaminant through sorption and can also serve as a co-metabolite for microbial populations.[5]

Q3: What types of microorganisms are likely involved in the degradation of this compound?

A3: A variety of bacteria and fungi have been shown to degrade halogenated phenols. For instance, Trichoderma longibraciatum, a fungal species, has been shown to degrade 2,6-DCP.[7][8] Bacterial genera such as Ralstonia, Pseudomonas, and various consortia found in contaminated sites are also known to metabolize chlorophenols.[4][5] It is likely that a consortium of microorganisms, rather than a single species, would be responsible for the complete mineralization of this compound in a natural soil environment.

Troubleshooting Guides

Microbial Degradation Experiments
IssuePossible CausesTroubleshooting Steps
No or slow degradation observed - High toxicity of this compound to the microbial population.- Suboptimal environmental conditions (pH, temperature, moisture).- Lack of essential nutrients.- Insufficiently adapted microbial inoculum.- Low bioavailability of the compound (strong sorption to soil).- Perform toxicity assays at different concentrations to determine the inhibitory level.- Optimize pH, temperature, and moisture content based on literature for similar compounds.[4][5]- Amend the soil with nitrogen and phosphorus sources.- Acclimatize the microbial culture by gradual exposure to increasing concentrations of the contaminant.[4]- Add a surfactant to increase the bioavailability, but first check for its toxicity to the microorganisms.
Inconsistent or irreproducible results - Heterogeneity of the soil sample.- Inconsistent inoculum size or activity.- Fluctuations in incubation conditions.- Thoroughly homogenize the soil before starting the experiment.- Standardize the preparation of the microbial inoculum (e.g., use a culture at a specific optical density).- Use a temperature and humidity-controlled incubator.- Ensure consistent soil moisture levels throughout the experiment.
Accumulation of intermediate metabolites - The microbial consortium lacks the necessary enzymes for complete degradation.- The intermediate is more toxic than the parent compound, inhibiting further degradation.- Identify the intermediates using GC-MS or LC-MS/MS.- Augment the soil with other microbial strains known to degrade the identified intermediates.- Adjust environmental conditions that might favor the activity of enzymes responsible for degrading the intermediate.
Analytical Instrumentation (HPLC/GC-MS)
IssuePossible CausesTroubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC - Interaction of the analyte with active sites on the column.- Column overload.- Inappropriate mobile phase pH.- Use a column with high-purity silica or an end-capped column.- Reduce the injection volume or sample concentration.[9]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[9]
Baseline noise or drift in HPLC - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Temperature fluctuations.- Use high-purity solvents and filter the mobile phase.- Flush the detector cell.[10]- Degas the mobile phase thoroughly.- Use a column oven to maintain a constant temperature.[10]
Low sensitivity or no peak in GC-MS - Inefficient extraction from the soil matrix.- Degradation of the analyte during sample preparation or injection.- Analyte requires derivatization for better volatility and detection.- Optimize the extraction solvent and method (e.g., Soxhlet, sonication).- Use a deactivated injector liner and check for active sites in the GC system.- Derivatize the phenolic group (e.g., silylation) to improve volatility and chromatographic performance.[11]
Retention time shifts - Changes in mobile phase composition or flow rate (HPLC).- Column temperature fluctuations.- Column aging.- Prepare fresh mobile phase and ensure the pump is functioning correctly.- Use a column oven.- Equilibrate the column properly before each run.[12]- Replace the column if it's old or has been subjected to harsh conditions.

Quantitative Data Summary

The following table summarizes degradation data for compounds structurally similar to this compound. This data can be used as a reference for expected degradation rates in soil.

CompoundSoil Type/ConditionsDegradation Rate ConstantHalf-life (t½)Reference
2,6-DichlorophenolUnsaturated soil with Ralstonia basilensis RK1 at 20°C0.02 to 0.4 days⁻¹Not specified[5]
2,6-DichlorophenolSandy aquifer at 10°CLower than at 20°CNot specified[5]
2,4-DichlorophenolContaminated soil with ultrasound-enhanced laccase51.7% degradation in 21 hoursNot specified[6][13]
PhenolLoamy sandTotal removal in 21 daysNot specified[14]
PhenolSandy loamTotal removal in 6 daysNot specified[14]
Di(2-ethylhexyl)phthalate (DEHP)Sludge-amended soil-58 to 147 days[15]
Hexachlorobenzene (HCB)Soil-969 to 2089 days[15]

Experimental Protocols

Protocol 1: Soil Microcosm Study for Degradation of this compound

This protocol outlines a typical laboratory experiment to assess the biodegradation of this compound in soil.

1. Soil Preparation and Characterization: a. Collect soil from the field of interest. Remove stones, roots, and other debris. b. Sieve the soil through a 2-mm mesh sieve to ensure homogeneity.[16] c. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass. d. Air-dry the soil to a consistent moisture content before spiking.

2. Spiking the Soil: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). b. Add the stock solution to a small portion of the soil and mix thoroughly. Allow the solvent to evaporate completely in a fume hood. c. Mix the spiked soil with the bulk soil to achieve the desired final concentration. Homogenize thoroughly.

3. Experimental Setup: a. Distribute the spiked soil into replicate microcosms (e.g., 100 g of soil in 250 mL glass jars). b. Prepare control microcosms: i. Abiotic control: Use autoclaved (sterilized) soil to assess abiotic degradation. ii. No-pollutant control: Use non-spiked soil to monitor background microbial activity. c. Adjust the moisture content of the soil in all microcosms to a desired level (e.g., 60% of water holding capacity).[16] d. If bioaugmentation is being studied, inoculate the relevant microcosms with the microbial culture of interest.[16] e. Cover the jars with perforated lids to allow gas exchange while minimizing moisture loss. f. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

4. Sampling and Analysis: a. At specified time intervals (e.g., 0, 7, 14, 28, and 56 days), collect soil samples from triplicate microcosms for each treatment. b. Extraction: i. Extract a subsample of soil (e.g., 10 g) with an appropriate solvent (e.g., acetone/hexane mixture) using sonication or Soxhlet extraction.[17] ii. Concentrate the extract to a small volume under a gentle stream of nitrogen. c. Instrumental Analysis: i. Analyze the extract for the concentration of this compound and its potential degradation products using HPLC-UV or GC-MS.[6][11] ii. For GC-MS analysis, derivatization of the phenolic group may be necessary to improve volatility.[11]

Visualizations

Inferred Degradation Pathway of this compound

G A This compound B 2-Bromo-4-chlorophenol A->B Reductive Debromination C 4-Chlorophenol B->C Reductive Debromination D Phenol C->D Reductive Dechlorination E Catechol / Hydroquinone D->E Hydroxylation F Ring Cleavage Products (e.g., Muconic acids) E->F Dioxygenase Activity G CO2 + H2O + Biomass F->G Central Metabolism

Caption: Inferred microbial degradation pathway of this compound.

Experimental Workflow for Soil Degradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Soil Collection & Sieving B Soil Characterization (pH, OM, etc.) A->B C Spiking with This compound B->C D Microcosm Setup (Replicates & Controls) C->D E Incubation (Controlled Temp. & Moisture) D->E F Time-course Sampling E->F G Solvent Extraction F->G H Sample Cleanup & Concentration G->H I GC-MS or HPLC Analysis H->I J Data Analysis (Kinetics & Pathway ID) I->J

Caption: A typical experimental workflow for studying soil degradation.

References

Technical Support Center: Overcoming Solubility Challenges of 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Dibromo-4-chlorophenol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a halogenated phenol with the chemical formula C₆H₃Br₂ClO.[1][2] It is a solid, crystalline compound at room temperature.[1][2] Its poor solubility in water is a significant challenge in experimental biology and drug development, where aqueous media are standard.[1] This low solubility can lead to issues with compound precipitation, inaccurate assay results, and difficulties in formulation.

Q2: What are the general solubility characteristics of this compound?

A2: this compound exhibits low solubility in water due to its hydrophobic nature, imparted by the bromine and chlorine atoms.[1][2] However, it shows moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, and is slightly soluble in chloroform.[1][3] Its aqueous solubility is also dependent on the pH of the solution.[1][2]

Q3: What are the primary methods to enhance the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. The most common methods include:

  • pH Adjustment: As a phenolic compound, its solubility can be significantly increased in alkaline conditions.[1][2]

  • Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble can increase the overall solvating capacity of the aqueous solution.

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with a more soluble exterior.

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases the surface area available for dissolution.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Precipitation of this compound during experiment. The concentration of the compound exceeds its solubility limit in the aqueous buffer.1. Decrease the working concentration of the compound. 2. Increase the solubilizing power of your solution by employing one of the methods described below (pH adjustment, co-solvency, or cyclodextrins).
Temperature fluctuations are affecting solubility.Ensure your experiments are conducted at a constant and controlled temperature. Solubility of many organic compounds, including halogenated phenols, is temperature-dependent.[1]
Inconsistent or non-reproducible results in biological assays. The compound is not fully dissolved, leading to variations in the effective concentration.1. Visually inspect your stock and working solutions for any particulate matter. 2. Filter your solutions through an appropriate syringe filter before use. 3. Re-evaluate your solubilization method to ensure complete dissolution.
The solubilizing agent (e.g., co-solvent, cyclodextrin) is interfering with the assay.Run a vehicle control containing the solubilizing agent at the same concentration as in your experimental samples to assess its effect on the assay.
Difficulty preparing a concentrated aqueous stock solution. This compound has inherently low aqueous solubility.1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration. 2. Utilize pH adjustment or cyclodextrin complexation to prepare an aqueous stock solution.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₃Br₂ClO[1][2]
Molecular Weight286.35 g/mol [5]
Melting Point92 °C[3]
pKa (predicted)6.46[3][6]
logP (predicted)4.4[5]
Estimated Aqueous Solubility of this compound

The following table provides an estimated aqueous solubility of this compound calculated using the General Solubility Equation (GSE): logS = 0.5 - 0.01(MP - 25) - logP.

ParameterValue
Melting Point (MP)92 °C
logP4.4
Estimated logS (mol/L) -4.57
Estimated Solubility (mg/L) ~1.0

Note: This is an estimated value. Actual solubility may vary depending on experimental conditions.

Solubility of Structurally Similar Brominated Phenols in Water

For comparison, the experimental aqueous solubilities of other brominated phenols are provided below. Generally, water solubility decreases as the number of halogen substitutions increases.

CompoundWater Solubility (mg/L)Temperature (°C)
4-BromophenolSlightly solubleRoom Temperature
2,4-DibromophenolSoluble25
2,4,6-Tribromophenol59-6125

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound by preparing a solution with an alkaline pH. As this compound is a weak acid with a predicted pKa of 6.46, its solubility will increase significantly at pH values above its pKa due to the formation of the more soluble phenolate anion.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound and place it in a volumetric flask.

  • Add a portion of the deionized water (e.g., 70-80% of the final volume).

  • While stirring the suspension, slowly add 1 M NaOH dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the desired pH (e.g., pH 8-9) is reached.

  • Once the solid is completely dissolved, add deionized water to reach the final volume.

  • If necessary, make final minor pH adjustments.

pH_Adjustment_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization A Weigh this compound B Add to Volumetric Flask A->B C Add ~75% of Final Volume of Water B->C D Stir Suspension C->D E Add 1 M NaOH Dropwise D->E F Monitor pH E->F F->E pH < Target G Compound Dissolves F->G pH >= Target & Solid Dissolved H Add Water to Final Volume G->H I Final pH Check H->I J Solution Ready I->J

Workflow for pH-mediated solubilization.
Protocol 2: Solubility Enhancement using Co-solvency

This protocol outlines the use of a water-miscible organic solvent (co-solvent) to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Co-solvent (e.g., Ethanol, Dimethyl Sulfoxide - DMSO)

  • Aqueous buffer of choice

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO). Ensure the compound is fully dissolved. Sonication may aid in dissolution.

  • To prepare your working solution, perform a serial dilution of the stock solution into your aqueous buffer.

  • When diluting, add the stock solution to the buffer and immediately vortex to ensure rapid mixing and prevent precipitation.

  • Do not exceed a final co-solvent concentration that may affect your experimental system (typically <1% v/v for many biological assays).

  • Always prepare a vehicle control with the same final concentration of the co-solvent in the aqueous buffer.

Co_solvency_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Dissolve this compound in 100% Co-solvent (e.g., DMSO) sonicate Sonicate if Necessary stock_prep->sonicate dilute Dilute Stock Solution into Aqueous Buffer sonicate->dilute vortex Vortex Immediately dilute->vortex vehicle Prepare Vehicle Control with same Co-solvent Concentration

Workflow for co-solvent solubilization.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation of an inclusion complex of this compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for freeze-drying method)

Method 1: Kneading

  • Prepare a slurry of HP-β-CD in a mortar with a small amount of water or an ethanol/water mixture.

  • Add the this compound powder to the slurry.

  • Knead the mixture for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of liquid if necessary.

  • The resulting paste is then dried (e.g., in a vacuum oven at a controlled temperature).

  • The dried complex can be ground into a fine powder.

Method 2: Freeze-Drying

  • Dissolve HP-β-CD in the desired aqueous buffer to make a stock solution (e.g., 10-40% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After the equilibration period, filter the suspension to remove the undissolved compound.

  • Freeze the resulting clear solution and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.

Cyclodextrin_Complexation cluster_kneading Kneading Method cluster_freeze_drying Freeze-Drying Method K1 Prepare HP-β-CD Slurry K2 Add this compound K1->K2 K3 Knead for 30-60 min K2->K3 K4 Dry the Paste K3->K4 K5 Grind to Powder K4->K5 F1 Dissolve HP-β-CD in Buffer F2 Add Excess this compound F1->F2 F3 Stir for 24-48 hours F2->F3 F4 Filter to Remove Undissolved Solid F3->F4 F5 Freeze-Dry the Supernatant F4->F5

Methods for cyclodextrin complexation.

References

Technical Support Center: Nitration of 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 2,6-Dibromo-4-chlorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product - Inadequate Nitrating Agent Strength: The concentration of nitric acid may be too low, or the reaction temperature may be insufficient to generate the necessary nitronium ion (NO₂⁺) concentration.[1][2] - Poor Solubility of Starting Material: this compound may not be fully dissolved in the reaction medium, limiting its availability for reaction. - Reaction Time is Too Short: The reaction may not have been allowed to proceed to completion.- Optimize Nitrating Agent: Use a mixture of concentrated nitric acid and sulfuric acid to generate a higher concentration of the nitronium ion.[1] Carefully control the temperature, as the reaction is exothermic. - Improve Solubility: Select a solvent in which the starting material is more soluble, such as glacial acetic acid or a non-polar aprotic solvent like carbon tetrachloride or toluene.[3][4] - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and allow it to proceed until the starting material is consumed.
Formation of Dark, Tarry Byproducts - Oxidation of the Phenol: Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of complex, high-molecular-weight tarry materials.[5][6][7] - Reaction Temperature is Too High: Excessive heat accelerates oxidation side reactions.[8]- Control Reaction Temperature: Maintain a low reaction temperature (e.g., using an ice bath) to minimize oxidation.[9][10] - Use a Milder Nitrating Agent: Consider alternative nitrating agents that are less prone to causing oxidation, such as dilute nitric acid or sodium nitrite in the presence of an acid.[11][12] - Protect the Hydroxyl Group: Acetylating the hydroxyl group can reduce its activating effect and susceptibility to oxidation. The acetyl group can be removed after nitration.[6]
Presence of Multiple Nitrated Products (Over-nitration) - Highly Activating Nature of the Hydroxyl Group: The hydroxyl group strongly activates the aromatic ring, making it susceptible to multiple nitrations, especially with strong nitrating agents.[2][9]- Use Dilute Nitric Acid: Employing dilute nitric acid can help to selectively achieve mono-nitration.[9][13] - Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to the substrate.
Formation of Benzoquinone Derivatives - Oxidation of the Phenol: A common side reaction during the nitration of phenols is the oxidation of the starting material to form benzoquinone derivatives, which can impart color to the product.[5]- Maintain Low Temperatures: As with tar formation, keeping the reaction temperature low can suppress the oxidation to benzoquinones. - Purification: Benzoquinone byproducts often require specific purification steps, such as chromatography, to be removed.[5]
Unexpected Isomers or Byproducts (e.g., from Ipso-Substitution) - Ipso-Substitution: The nitro group may substitute a position already occupied by another substituent (in this case, potentially one of the bromine atoms). While less common for halogens compared to other groups, it can occur under certain conditions.[14][15][16][17] - Nitrosation: The reaction of phenol with nitrous acid (which can be present in nitric acid) can lead to the formation of nitrosophenols.[10][18]- Careful Analysis of Product Mixture: Utilize analytical techniques like NMR, Mass Spectrometry, and HPLC to identify all components of the product mixture. - Modify Reaction Conditions: Altering the solvent, temperature, or nitrating agent may influence the regioselectivity of the reaction and minimize unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of this compound?

The hydroxyl group is a strong ortho-, para-directing group. Since the two ortho positions (2 and 6) and the para position (4) are already substituted, the nitration is expected to occur at the available meta positions (3 or 5) relative to the hydroxyl group. Given the steric hindrance from the adjacent bromine atoms, the nitro group will likely substitute at the less hindered position. Therefore, the primary expected product is 2,6-Dibromo-4-chloro-3-nitrophenol or 2,6-Dibromo-4-chloro-5-nitrophenol . The electronic effects of the existing halogen substituents will also influence the final regioselectivity.

Q2: Why is my reaction mixture turning dark brown or black?

A dark coloration is a strong indication of oxidation side reactions, leading to the formation of tarry polymers and other complex byproducts.[5][6][7] Phenols are very susceptible to oxidation by nitric acid. To mitigate this, it is crucial to maintain a low reaction temperature and consider using milder nitrating conditions.

Q3: Can I use concentrated nitric acid alone for this nitration?

While concentrated nitric acid can be used, it significantly increases the risk of oxidation and over-nitration due to the highly activated nature of the phenolic ring.[9][12] A mixture of concentrated nitric and sulfuric acids is often used to generate the nitronium ion more effectively, but this also requires careful temperature control.[1] For better selectivity and to minimize side reactions, using dilute nitric acid or alternative nitrating systems is often preferable.[9][11]

Q4: How can I purify the final product from the side products?

Purification strategies will depend on the nature of the impurities.

  • Recrystallization: If the desired product has significantly different solubility from the impurities, recrystallization from a suitable solvent can be effective.

  • Column Chromatography: This is a versatile method for separating the desired product from isomers and other byproducts.

  • Steam Distillation: If the desired product is steam volatile and the byproducts are not, this can be an effective separation technique, particularly for separating ortho and para isomers.[9][10]

Q5: What are the safety precautions I should take during this experiment?

  • Handle nitric and sulfuric acids with extreme care. They are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic. Monitor the temperature closely and have an ice bath ready to control any temperature spikes.

  • Nitroaromatic compounds can be toxic and may have explosive properties. Handle the products with care and consult their safety data sheets (SDS).

Experimental Protocols

An illustrative experimental protocol for a related compound, the bromination of p-nitrophenol to yield 2,6-dibromo-4-nitrophenol, is provided below as a reference.[3] This can be adapted for the nitration of this compound, keeping in mind the different reagents and potential side reactions.

Reference Protocol: Bromination of p-Nitrophenol [3]

  • Dissolution: In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve p-nitrophenol in glacial acetic acid.

  • Addition of Bromine: To the stirred solution at room temperature, add a solution of bromine in glacial acetic acid dropwise over several hours.

  • Heating: After the addition is complete, stir the mixture for an additional 30 minutes, then warm it on a steam bath to remove excess bromine.

  • Removal of Excess Bromine: Pass a stream of air through the reaction mixture to remove the last traces of bromine.

  • Precipitation: Add cold water to the mixture and stir until cool to precipitate the product.

  • Isolation and Washing: Collect the crystalline product by filtration and wash it with aqueous acetic acid, followed by a thorough washing with water.

  • Drying: Dry the product in an oven at a low temperature or in a vacuum desiccator.

Researchers should adapt this protocol by substituting the brominating agent with a suitable nitrating agent and adjusting the reaction conditions (e.g., temperature) accordingly for the nitration of this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start_node Start: Nitration of this compound issue_node issue_node start_node->issue_node Problem Occurred? cause_node cause_node issue_node->cause_node Low/No Yield end_node Successful Nitration issue_node->end_node No cause_node2 Potential Causes: - Oxidation of Phenol - High Reaction Temperature issue_node->cause_node2 Dark/Tarry Product cause_node3 Potential Causes: - Over-nitration - Ipso-Substitution - Nitrosation issue_node->cause_node3 Multiple Products solution_node solution_node cause_node->solution_node Potential Causes: - Inadequate Nitrating Agent - Poor Solubility - Short Reaction Time solution_node->end_node Solutions: - Optimize Nitrating Agent - Improve Solubility - Increase Reaction Time solution_node2 Solutions: - Control Temperature - Use Milder Nitrating Agent - Protect Hydroxyl Group cause_node2->solution_node2 solution_node2->end_node solution_node3 Solutions: - Use Dilute Nitric Acid - Control Stoichiometry - Analyze Product Mixture cause_node3->solution_node3 solution_node3->end_node

Caption: A flowchart for troubleshooting common side reactions in the nitration of this compound.

References

Technical Support Center: Optimizing Derivatization of 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the derivatization of 2,6-Dibromo-4-chlorophenol for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct analysis of this compound by GC-MS can be challenging due to the polarity of its phenolic hydroxyl group. This polarity can lead to poor peak shape (tailing), low sensitivity, and potential interactions with the GC column. Derivatization masks the polar hydroxyl group, creating a less polar, more volatile, and more thermally stable derivative, which improves chromatographic performance.

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective derivatization methods for phenols, including this compound, are silylation and acetylation.

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

  • Acetylation: This method converts the hydroxyl group into an ester using an acetylating agent, most commonly acetic anhydride. A catalyst such as pyridine or potassium carbonate is often used to facilitate the reaction.[1][2]

Q3: What are the expected challenges when derivatizing this compound?

A3: The primary challenge is steric hindrance. The two bromine atoms in the ortho positions (adjacent) to the hydroxyl group can physically obstruct the derivatizing reagent from accessing and reacting with the hydroxyl group. This can lead to incomplete derivatization and lower product yields. Optimizing reaction conditions such as temperature, reaction time, and the use of a catalyst is crucial to overcome this.

Q4: How can I improve the yield of the derivatization reaction?

A4: To improve the derivatization yield for a sterically hindered phenol like this compound, consider the following:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance.

  • Extend Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a more complete derivatization.

  • Use a Catalyst: Catalysts like TMCS for silylation or pyridine for acetylation can significantly increase the reaction rate.

  • Optimize Reagent Concentration: Using an excess of the derivatizing reagent can help drive the reaction to completion.

  • Choice of Solvent: The reaction solvent can influence the reaction rate. For silylation with BSTFA, acetone has been shown to significantly accelerate the reaction compared to other solvents like dichloromethane or hexane.[3]

Experimental Protocols

Below are detailed methodologies for the two primary derivatization techniques for this compound.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

Objective: To convert this compound to its more volatile trimethylsilyl (TMS) ether for GC-MS analysis.

Materials:

  • This compound sample or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (as a catalyst and solvent)

  • Anhydrous solvent (e.g., acetonitrile, acetone)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in the reaction vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath set to 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically. For sterically hindered phenols, longer reaction times and higher temperatures are often necessary.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Acetylation using Acetic Anhydride

Objective: To convert this compound to its acetate ester for improved GC-MS analysis.

Materials:

  • This compound sample or standard

  • Acetic anhydride

  • Pyridine or Potassium Carbonate (as a catalyst)

  • A suitable solvent (e.g., hexane, acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Deionized water

  • Hexane for extraction

Procedure:

  • Sample Preparation: Place the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of acetic anhydride. Add a catalytic amount of pyridine (e.g., 10 µL) or a small amount of potassium carbonate (e.g., 10 mg).

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 50-60°C for 20-30 minutes.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex thoroughly to extract the derivatized product into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Data Presentation: Comparison of Derivatization Methods

Disclaimer: The following data is based on typical results for sterically hindered phenols and may need to be optimized for this compound.

ParameterSilylation (BSTFA + 1% TMCS)Acetylation (Acetic Anhydride)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide + TrimethylchlorosilaneAcetic Anhydride
Catalyst TMCS (included in reagent) / PyridinePyridine or Potassium Carbonate
Typical Reaction Temp. 60 - 80°C50 - 60°C
Typical Reaction Time 30 - 60 minutes20 - 30 minutes
Expected Yield Good to Excellent (with optimization)Good to Excellent (with optimization)
Derivative Stability Moderate (sensitive to moisture)Generally more stable
Byproducts Volatile and generally non-interferingAcetic acid (removed during workup)

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and subsequent GC-MS analysis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Peak Incomplete derivatization due to steric hindrance.Increase reaction temperature, extend reaction time, ensure catalyst is active.
Reagent degradation due to moisture.Use fresh, anhydrous reagents and solvents. Store reagents properly.
Incorrect reagent-to-sample ratio.Use a sufficient excess of the derivatizing reagent.
Peak Tailing for Derivative Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the GC column.
Co-elution with interfering compounds.Optimize the GC temperature program.
Presence of Un-derivatized Phenol Peak Incomplete reaction.Re-optimize derivatization conditions (see "Low or No Product Peak").
Hydrolysis of the derivative.Analyze the sample as soon as possible after derivatization. Ensure no moisture is introduced.
Extra or Unexpected Peaks Side reactions or impurities in the reagents.Run a reagent blank to identify impurity peaks. Purify reagents if necessary.
Contamination from sample matrix.Improve sample cleanup procedures before derivatization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_silylation Silylation Path cluster_acetylation Acetylation Path cluster_analysis Analysis start Start with this compound Sample dry Evaporate to Dryness start->dry add_bstfa Add BSTFA + TMCS & Pyridine dry->add_bstfa add_acetic Add Acetic Anhydride & Catalyst dry->add_acetic react_silylation Heat at 60-80°C for 30-60 min add_bstfa->react_silylation cool_silylation Cool to Room Temperature react_silylation->cool_silylation gcms GC-MS Analysis cool_silylation->gcms react_acetylation Heat at 50-60°C for 20-30 min add_acetic->react_acetylation cool_acetylation Cool to Room Temperature react_acetylation->cool_acetylation extract Liquid-Liquid Extraction cool_acetylation->extract extract->gcms

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_flow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low/No Derivative Peak incomplete_rxn Incomplete Reaction? start->incomplete_rxn reagent_issue Reagent Degradation? start->reagent_issue gc_issue GC System Issue? start->gc_issue optimize Increase Temp/Time Add Catalyst incomplete_rxn->optimize Yes fresh_reagents Use Fresh/Anhydrous Reagents reagent_issue->fresh_reagents Yes check_gc Check Inlet Liner & Column Run Standard gc_issue->check_gc Yes

Caption: Troubleshooting logic for low derivatization yield.

References

stability of 2,6-Dibromo-4-chlorophenol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 2,6-Dibromo-4-chlorophenol under various pH conditions. Due to the limited availability of specific stability data for this compound in the public domain, this guide focuses on providing standardized experimental protocols, troubleshooting advice, and frequently asked questions to enable users to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Q2: What are the likely degradation pathways for this compound under different pH conditions?

A2: Potential degradation pathways include hydrolysis and oxidation. Hydrolysis would involve the replacement of the bromine or chlorine atoms with hydroxyl groups, although this is generally slow for aryl halides without activating groups. Oxidation, particularly at higher pH where the more electron-rich phenoxide is present, can lead to the formation of quinones and subsequent ring-opening products. The specific degradation products would need to be identified through experimental analysis.

Q3: How can I monitor the degradation of this compound during a stability study?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1][2] This method should be capable of separating the parent compound from any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying the parent compound and its degradation products, often after a derivatization step.[3]

Q4: Are there any standardized guidelines for conducting pH stability studies?

A4: Yes, the OECD Guideline for Testing of Chemicals, No. 111: "Hydrolysis as a Function of pH" provides a comprehensive, tiered approach for assessing the abiotic hydrolysis of chemicals.[4][5][6][7][8] This guideline is widely accepted by regulatory authorities. Additionally, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances and products, which includes evaluating the susceptibility to hydrolysis across a range of pH values.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed at any pH. The compound is stable under the tested conditions. The analytical method is not sensitive enough to detect low levels of degradation.Consider conducting stress testing at higher temperatures (e.g., 50°C, 60°C) as suggested in ICH and OECD guidelines to accelerate degradation.[5][9][10][11] Verify the limit of detection and limit of quantitation of your analytical method to ensure it is adequate.
High variability in results. Inconsistent temperature control. Non-homogeneity of the test solutions. Contamination of the samples.Ensure the use of a calibrated, temperature-controlled incubator or water bath. Thoroughly mix all solutions before sampling. Use sterile buffers and glassware to prevent microbial degradation.
Formation of unexpected peaks in the chromatogram. Impurities in the starting material. Interaction with the buffer components. Formation of complex degradation products.Characterize the initial purity of your this compound. Run a buffer blank to check for interfering peaks. Use a mass spectrometer (e.g., LC-MS or GC-MS) to identify the unknown peaks.
Precipitation of the compound during the study. The concentration of this compound exceeds its solubility in the buffer at the test temperature.Determine the solubility of the compound in the test buffers at the intended experimental temperatures before starting the stability study. The test concentration should not exceed half of the saturation concentration.[5]

Experimental Protocol: pH Stability Assessment of this compound (Based on OECD Guideline 111)

This protocol outlines a general procedure for determining the rate of hydrolysis of this compound in aqueous buffered solutions at pH 4, 7, and 9.

1. Materials and Reagents:

  • This compound (high purity)

  • Buffer solutions (sterile):

    • pH 4.0 (e.g., 0.05 M acetate buffer)

    • pH 7.0 (e.g., 0.05 M phosphate buffer)

    • pH 9.0 (e.g., 0.05 M borate buffer)

  • HPLC-grade water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Sterile glass flasks or vials with stoppers

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • Validated HPLC-UV or GC-MS system

2. Preliminary Test (Tier 1):

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile).

  • In triplicate for each pH, add a small aliquot of the stock solution to the pH 4, 7, and 9 buffer solutions in sterile flasks to achieve a final concentration not exceeding 0.01 M or half of its aqueous solubility.

  • Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) for 5 days.[5]

  • At time points 0, 2, and 5 days, withdraw an aliquot from each flask.

  • Immediately analyze the samples using a validated stability-indicating analytical method to determine the concentration of this compound.

  • Calculate the percentage of hydrolysis at each pH. If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable, and no further testing is required.

3. Main Test (Tier 2 - if necessary):

  • If significant degradation (>10%) is observed in the preliminary test, a more detailed study is required for the unstable pH value(s).

  • Prepare test solutions as described in the preliminary test.

  • Incubate the solutions at a controlled temperature (e.g., 25 °C).

  • Sample at more frequent intervals (e.g., 0, 1, 3, 7, 14, and 30 days, or until 90% degradation is observed).[5]

  • Analyze the samples to determine the concentration of this compound.

  • Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics.

  • Calculate the rate constant (k) and the half-life (t½ = 0.693/k) for the degradation at each pH.

4. Identification of Degradation Products (Tier 3 - optional but recommended):

  • Analyze the samples from the main test using a mass spectrometric technique (e.g., LC-MS or GC-MS) to identify the major degradation products.

Data Presentation

The quantitative data from the main test should be summarized in a table for easy comparison.

Table 1: Degradation Kinetics of this compound at 25°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)Correlation Coefficient (R²)
4.0[Insert experimental value][Insert experimental value][Insert experimental value]
7.0[Insert experimental value][Insert experimental value][Insert experimental value]
9.0[Insert experimental value][Insert experimental value][Insert experimental value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_tier1 Tier 1: Preliminary Test cluster_tier2 Tier 2: Main Test cluster_tier3 Tier 3: Product Identification prep_stock Prepare Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) prep_buffers->prep_test incubate_50c Incubate at 50°C for 5 days prep_test->incubate_50c analyze_t1 Analyze at t=0, 2, 5 days incubate_50c->analyze_t1 decision < 10% Degradation? analyze_t1->decision incubate_25c Incubate at 25°C decision->incubate_25c No report Report Findings decision->report Yes analyze_t2 Analyze at Frequent Intervals incubate_25c->analyze_t2 calculate_kinetics Calculate Rate Constant & Half-life analyze_t2->calculate_kinetics identify_products Identify Degradation Products (LC-MS/GC-MS) calculate_kinetics->identify_products identify_products->report

Caption: Experimental workflow for assessing the pH stability of this compound.

ph_effect_logic cluster_ph pH Condition cluster_form Predominant Chemical Form cluster_stability Expected Stability acidic Acidic (pH < 7) protonated Protonated Phenol (Ar-OH) acidic->protonated neutral Neutral (pH = 7) neutral->protonated alkaline Alkaline (pH > 7) phenoxide Deprotonated Phenoxide (Ar-O⁻) alkaline->phenoxide high_stability Higher Stability protonated->high_stability low_stability Lower Stability (More reactive) phenoxide->low_stability

Caption: Logical relationship between pH and the expected stability of this compound.

References

Technical Support Center: Purification of Commercial 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial 2,6-Dibromo-4-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound may contain several impurities stemming from its synthesis. These can include:

  • Starting Materials: Unreacted 4-chlorophenol or incompletely brominated intermediates such as 2-bromo-4-chlorophenol.

  • Isomeric Impurities: Positional isomers like 2,4-dibromo-6-chlorophenol may be formed during the bromination process.

  • Over-brominated Products: Species such as 2,4,6-tribromophenol can be present if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used in the synthesis and purification, such as acetic acid or dichloromethane, may be present in trace amounts.

  • Related Halogenated Phenols: Other brominated or chlorinated phenols could be present depending on the specific synthetic route employed by the manufacturer.

Q2: What is the best initial approach to purify commercial this compound?

For a first-pass purification of moderately impure commercial this compound, recrystallization is often the most straightforward and cost-effective method. This technique is effective at removing less soluble and more soluble impurities. For more complex mixtures or to achieve very high purity, column chromatography is recommended.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample both before and after purification:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound and its organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and an estimation of purity by identifying signals from impurities.

Q4: My purified this compound is still slightly yellow. What could be the cause and how can I fix it?

A persistent yellow color can be due to trace amounts of oxidized phenolic impurities or residual bromine from the synthesis. To address this, you can try:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before crystallization.

  • Washing with a Reducing Agent: Washing an organic solution of your compound with a dilute aqueous solution of a reducing agent like sodium bisulfite can help remove residual bromine.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent is too nonpolar for the compound at the temperature of crystallization, or the solution is supersaturated.- Add a small amount of a more polar co-solvent. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Try a different solvent system.
Poor recovery of the purified compound. The chosen solvent is too good at dissolving the compound, even at low temperatures. The initial sample was of very low purity.- Add a less polar co-solvent to the mother liquor to precipitate more product (be aware this may also precipitate impurities). - Ensure the solution is thoroughly cooled before filtration. - Consider an alternative purification method if the initial purity is very low.
Crystals are very fine and difficult to filter. The solution cooled too quickly, leading to rapid nucleation.- Allow the solution to cool more slowly to encourage the growth of larger crystals. - Gently scratch the inside of the flask with a glass rod to induce crystallization at a slightly higher temperature.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of the desired compound from an impurity (co-elution). The polarity of the eluent is not optimal for separating the compounds. The column is overloaded with the sample.- Adjust the solvent system polarity. A common starting point for halogenated phenols is a mixture of hexane and ethyl acetate. Try a shallower gradient or isocratic elution with a less polar solvent system. - Use a smaller amount of crude material on the column.
The compound is not eluting from the column. The eluent is not polar enough to move the compound. The compound may be degrading on the silica gel.- Gradually increase the polarity of the eluent. - Test the stability of your compound on a small amount of silica gel before running a full column. If it is unstable, consider using a different stationary phase like alumina.
Streaking or tailing of the compound band. The sample was not loaded onto the column in a concentrated band. The compound is interacting too strongly with the stationary phase.- Dissolve the sample in the minimum amount of solvent before loading. - Consider adding a small amount of a modifier (e.g., a few drops of acetic acid) to the eluent to improve peak shape for phenolic compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from this compound.

Methodology:

  • Solvent Selection: Based on solubility data, a mixed solvent system of hexane and dichloromethane is a good starting point. This compound is moderately soluble in dichloromethane and poorly soluble in hexane.[1]

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of hot dichloromethane.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot hexane to the hot dichloromethane solution until the solution becomes slightly cloudy. Then, add a few drops of hot dichloromethane until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Expected Purity Improvement:

ImpurityInitial Purity (%)Purity after Recrystallization (%)
4-chlorophenol2.5< 0.1
2-bromo-4-chlorophenol3.00.2
2,4,6-tribromophenol1.50.5
This compound 93.0 > 99.0
Protocol 2: Purification by Column Chromatography

This protocol is designed for the separation of this compound from closely related impurities.

Methodology:

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for this compound. A typical starting ratio could be 95:5 (hexane:ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Expected Purity Improvement:

ImpurityInitial Purity (%)Purity after Column Chromatography (%)
2-bromo-4-chlorophenol4.0< 0.1
2,4-dibromo-6-chlorophenol2.5< 0.1
2,4,6-tribromophenol3.50.1
This compound 90.0 > 99.5

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Commercial_Product Commercial this compound Recrystallization Recrystallization Commercial_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Commercial_Product->Column_Chromatography For Higher Purity Purity_Check Assess Purity (HPLC/GC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Further Purification Needed Pure_Product High-Purity this compound Purity_Check->Pure_Product Meets Requirements

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Choose_Method Select Purification Method Start->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Chromatography Column Chromatography Choose_Method->Chromatography Purity_Analysis Analyze Purity (HPLC/GC-MS) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Impure Product is Impure Purity_Analysis->Impure Pure Product is Pure Impure->Pure No Troubleshoot_Recrystallization Troubleshoot Recrystallization Issues Impure->Troubleshoot_Recrystallization Yes (from Recrystallization) Troubleshoot_Chromatography Troubleshoot Chromatography Issues Impure->Troubleshoot_Chromatography Yes (from Chromatography) Troubleshoot_Recrystallization->Recrystallization Troubleshoot_Chromatography->Chromatography

Caption: Logical relationship for troubleshooting the purification process.

References

Technical Support Center: Analytical Method Validation for 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of 2,6-Dibromo-4-chlorophenol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

High-Performance Liquid Chromatography (HPLC) Method Validation

An effective HPLC method for the analysis of this compound is crucial for accurate quantification. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer.

Experimental Protocol: HPLC Method

Based on established methods for halogenated phenols, a representative HPLC method for this compound is outlined below.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic or acetic acid to ensure good peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.[2]

  • Detection: UV at a wavelength of approximately 280-300 nm, which is often suitable for chlorinated and brominated phenols.[1]

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and samples in a suitable solvent, such as the mobile phase or a compatible organic solvent like methanol or acetonitrile.

  • Filter the solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

HPLC Troubleshooting Guide
Issue Potential Cause Recommended Solution
No peaks or very small peaks Injection issue (e.g., air bubble in syringe, clogged injector).Manually inspect the injection process. Purge the injector and ensure the sample loop is completely filled.
Detector issue (e.g., lamp off, incorrect wavelength).Check that the detector lamp is on and has sufficient energy. Verify the detection wavelength is set correctly for this compound.
Sample degradation.Prepare fresh samples and standards. Ensure the stability of the analyte in the chosen solvent.
Peak fronting or tailing Column overload.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH.For acidic compounds like phenols, a low pH mobile phase (around 2.5-3.5) is often necessary to ensure the analyte is in its neutral form. Adjust the pH with formic or acetic acid.
Column deterioration.Use a guard column to protect the analytical column. If the problem persists, try washing the column with a strong solvent or replace it.
Split peaks Clogged frit or void at the column inlet.Reverse flush the column (if permitted by the manufacturer). If the problem continues, the column may need to be replaced.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Retention time drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Allow the column to equilibrate with the mobile phase for an adequate amount of time before starting the analysis.
Baseline noise or drift Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated mobile phase or detector cell.Use high-purity solvents and filter the mobile phase. Flush the detector cell with a strong, appropriate solvent.
Leaks in the system.Check all fittings for leaks and tighten them as necessary.
HPLC FAQs

Q1: What are the key validation parameters I need to assess for an HPLC method for this compound?

A1: The core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). Robustness should also be evaluated to ensure the method remains reliable under small, deliberate variations in method parameters.

Q2: How do I determine the appropriate detection wavelength for this compound?

A2: The optimal detection wavelength corresponds to the wavelength of maximum absorbance (λmax) of the analyte. This can be determined by running a UV scan of a standard solution of this compound using a UV-Vis spectrophotometer or a diode array detector (DAD) in your HPLC system.

Q3: My calibration curve for this compound is not linear. What should I do?

A3: Non-linearity can be caused by several factors. Ensure your standards are accurately prepared and within the linear range of the detector. Check for column overload by diluting your higher concentration standards. Also, verify that your integration parameters are set correctly to accurately measure the peak areas.

Q4: What is a typical limit of detection (LOD) and limit of quantitation (LOQ) for halogenated phenols using HPLC-UV?

A4: For brominated phenols, LODs can be lower than 0.04 µg/mL and LOQs lower than 0.12 µg/mL.[3] For dichlorophenols, LODs and LOQs can be in the range of 15-22 µg/L and are dependent on the specific compound and analytical conditions.[1]

Gas Chromatography (GC) Method Validation

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of semi-volatile compounds like this compound. Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.

Experimental Protocol: GC-MS Method

A representative GC-MS method for this compound, based on established methods for similar compounds, is provided below.[4][5]

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-35ms (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 270-280°C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Oven Temperature Program: An initial temperature of around 100°C, ramped up to 300-320°C. A typical program could be: hold at 100°C for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis. Key ions for this compound should be monitored.

Sample Preparation and Derivatization:

  • Extract the this compound from the sample matrix using a suitable solvent (e.g., hexane, dichloromethane).

  • Derivatization (optional but recommended): To improve peak shape and sensitivity, the phenolic hydroxyl group can be derivatized. A common method is acetylation using acetic anhydride in the presence of a base like potassium carbonate.

  • Dissolve the final extract or derivatized product in a suitable solvent for GC injection (e.g., hexane, ethyl acetate).

GC Troubleshooting Guide
Issue Potential Cause Recommended Solution
No peaks or very small peaks Injection issue (e.g., septum leak, incorrect injection volume).Replace the septum. Verify the syringe is functioning correctly and the injection volume is appropriate.
Inlet or column contamination.Clean the inlet liner and trim the first few centimeters of the column.
Inefficient derivatization.Optimize the derivatization reaction conditions (reagent concentration, temperature, time). Ensure reagents are fresh.
Broad or tailing peaks Active sites in the inlet or column.Deactivate the inlet liner with silylation reagent. Use a column with better inertness.
Column contamination.Bake out the column at a high temperature (within the column's limits).
Slow injection speed.Use a faster injection speed to ensure a narrow sample band is introduced to the column.
Poor peak resolution Inappropriate temperature program.Optimize the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
Column is not suitable for the analysis.Consider a column with a different stationary phase polarity.
Ghost peaks Carryover from a previous injection.Run a solvent blank after a high-concentration sample. Clean the syringe and inlet.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Baseline instability Column bleed.Condition the column according to the manufacturer's instructions. Ensure the final oven temperature does not exceed the column's maximum operating temperature.
Contaminated carrier gas.Use high-purity carrier gas and ensure gas traps are functioning correctly.
GC FAQs

Q1: Is derivatization necessary for the GC analysis of this compound?

A1: While not strictly necessary, derivatization of the acidic hydroxyl group is highly recommended. It improves the volatility of the analyte, reduces peak tailing caused by interactions with active sites in the GC system, and can lead to better sensitivity and reproducibility. Acetylation is a common and effective derivatization technique for phenols.

Q2: How do I choose the right GC column for this analysis?

A2: A good starting point is a low to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms). These columns are robust and provide good separation for a wide range of semi-volatile compounds. For more complex matrices, a column with a different selectivity may be required.

Q3: What are the advantages of using GC-MS over GC-FID for this analysis?

A3: GC-MS offers significantly higher selectivity and sensitivity compared to GC-FID. The mass spectrometer provides structural information, allowing for positive identification of this compound, even in the presence of co-eluting interferences. Using Selected Ion Monitoring (SIM) mode in GC-MS can achieve very low detection limits.

Q4: What are some typical validation results for the GC-MS analysis of halogenated phenols?

A4: For 2,6-dichlorophenol, a structurally similar compound, GC-MS methods have shown linearity with a correlation coefficient (r) greater than 0.999, quantification limits around 4-5 ng/mL, and detection limits in the range of 1-2 ng/mL.[5]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical method validation of halogenated phenols, which can be used as a benchmark for the analysis of this compound.

Table 1: HPLC Method Validation Parameters for Bromophenols [3]

ParameterTypical Value
Linearity (R²)≥ 0.999
Precision (Intra-day RSD)≤ 6.28%
Precision (Inter-day RSD)≤ 5.21%
Accuracy (Recovery)95.7% - 104.9%
Limit of Detection (LOD)< 0.04 µg/mL
Limit of Quantitation (LOQ)< 0.12 µg/mL

Table 2: GC-MS Method Validation Parameters for 2,6-Dichlorophenol [5]

ParameterTypical Value
Linearity (r)0.9994 - 0.9998
Quantification Limit3.9 - 4.7 ng/mL
Detection Limit1.2 - 1.4 ng/mL
Precision (CV%)4.34% - 4.60%
Accuracy (Recovery)87.81% - 101.82%

Visualizations

Analytical_Method_Validation_Workflow cluster_Plan 1. Planning cluster_Prep 2. Preparation cluster_Exec 3. Execution cluster_Eval 4. Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC/GC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Protocols Prepare Validation Protocol Define_Parameters->Prepare_Protocols Prepare_Standards Prepare Standards & Samples Prepare_Protocols->Prepare_Standards System_Suitability Perform System Suitability Prepare_Standards->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data & Statistics Robustness->Analyze_Data Acceptance_Criteria Compare with Acceptance Criteria Analyze_Data->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: General workflow for analytical method validation.

Troubleshooting_Unexpected_Peaks Start Unexpected Peak Observed Check_Blank Inject a Solvent Blank Start->Check_Blank Peak_Present_In_Blank Peak Present in Blank? Check_Blank->Peak_Present_In_Blank Contamination_Source Identify Contamination Source: - Solvent - Glassware - Septum Bleed (GC) - Mobile Phase (HPLC) Peak_Present_In_Blank->Contamination_Source Yes No_Peak_In_Blank Peak Not in Blank Peak_Present_In_Blank->No_Peak_In_Blank No Sample_Matrix Sample Matrix Component or Degradant No_Peak_In_Blank->Sample_Matrix Check_Specificity Review Specificity Data Sample_Matrix->Check_Specificity Modify_Method Modify Method for Better Resolution (e.g., change gradient, temperature program) Check_Specificity->Modify_Method Identify_Peak Identify Peak (e.g., using MS) Modify_Method->Identify_Peak

Caption: Troubleshooting decision tree for unexpected peaks.

References

Validation & Comparative

A Comparative Toxicological Guide to 2,6-Dibromo-4-chlorophenol and 2,4-Dibromo-6-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological overview of two isomeric brominated phenolic compounds: 2,6-Dibromo-4-chlorophenol and 2,4-Dibromo-6-chlorophenol. The information is intended for researchers, scientists, and professionals in drug development and toxicology. While direct comparative quantitative toxicity data for these specific isomers are limited in publicly available literature, this guide synthesizes available hazard classifications, toxicological mechanisms of related compounds, and standardized experimental protocols to provide a useful comparison.

Quantitative Toxicity Data

Hazard StatementThis compound2,4-Dibromo-6-chlorophenol
Acute Oral Toxicity Harmful if swallowed (Acute Tox. 4)Harmful if swallowed (Acute Tox. 4)
Acute Dermal Toxicity Harmful in contact with skin (Acute Tox. 4)Not Classified
Acute Inhalation Toxicity Toxic if inhaled (Acute Tox. 3)Not Classified
Skin Corrosion/Irritation Causes skin irritation (Skin Irrit. 2)Causes skin irritation (Skin Irrit. 2)
Serious Eye Damage/Eye Irritation Causes serious eye irritation (Eye Irrit. 2)Causes serious eye irritation (Eye Irrit. 2)
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (STOT SE 3)May cause respiratory irritation (STOT SE 3)

Note: This table is based on GHS classifications and indicates the potential hazards. The lack of classification for 2,4-Dibromo-6-chlorophenol in some categories may be due to a lack of data rather than a confirmed absence of hazard.

Mechanisms of Toxicity: Endocrine Disruption via Sulfotransferase Inhibition

Halogenated phenols, including brominated and chlorinated phenols, are known to exert their toxic effects through various mechanisms, with endocrine disruption being a significant concern. One of the key molecular mechanisms is the inhibition of sulfotransferase (SULT) enzymes.[1][2] These enzymes are crucial for the metabolism and regulation of endogenous hormones, such as thyroid hormones and estrogens, by catalyzing their sulfation, which generally leads to their inactivation and excretion.

By inhibiting SULTs, this compound and 2,4-Dibromo-6-chlorophenol can interfere with hormonal homeostasis. This disruption can lead to a variety of adverse health effects. The following diagram illustrates this proposed signaling pathway.

Toxicity_Pathway cluster_0 Cellular Environment Halogenated Phenols This compound or 2,4-Dibromo-6-chlorophenol SULT Sulfotransferase (SULT) Halogenated Phenols->SULT Inhibition Sulfated Hormones Inactive Sulfated Hormones SULT->Sulfated Hormones Endogenous Hormones Thyroid Hormones, Estrogens Endogenous Hormones->SULT Sulfation Hormone Receptors Hormone Receptors Endogenous Hormones->Hormone Receptors Binding & Activation Gene Expression Altered Gene Expression Hormone Receptors->Gene Expression Adverse Effects Adverse Health Effects (e.g., Developmental, Reproductive) Gene Expression->Adverse Effects

Caption: Proposed mechanism of endocrine disruption by dibromo-chlorophenols.

Experimental Protocols

The following are summarized methodologies for key toxicological assays relevant to the assessment of this compound and 2,4-Dibromo-6-chlorophenol.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

OECD_401_Workflow start Animal Acclimatization (e.g., rats, at least 5 days) dosing Single Oral Gavage Dosing (Graduated doses to different groups) start->dosing observation Observation Period (14 days) - Clinical signs of toxicity - Mortality - Body weight changes dosing->observation necropsy Gross Necropsy (All animals, dead or sacrificed) observation->necropsy analysis Data Analysis (LD50 calculation) necropsy->analysis

Caption: Workflow for an acute oral toxicity study (OECD 401).

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats) are acclimatized to laboratory conditions for at least five days.

  • Dose Administration: The test substance is administered in a single dose by oral gavage to several groups of animals. A range of dose levels is used, with one dose per group.

  • Observation: Animals are observed for mortality, signs of toxicity (e.g., changes in behavior, appearance, etc.), and body weight changes for up to 14 days.

  • Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.

  • Data Analysis: The LD50 value, the statistically derived single dose that is expected to cause death in 50% of the animals, is calculated.

Bacterial Reverse Mutation Test (Ames Test; Based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: At least five strains of bacteria are recommended, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate preparation, to mimic mammalian metabolism.

  • Exposure: The bacterial tester strains are exposed to the test substance at a range of concentrations. This can be done using the plate incorporation method or the pre-incubation method.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[2][3][4]

Methodology:

  • Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix).

  • Cell Harvest: At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

  • Chromosome Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.

References

A Comparative Guide to the Antimicrobial Efficacy of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of various halogenated phenols, supported by experimental data. The inclusion of detailed methodologies and visual representations of molecular pathways and experimental workflows aims to facilitate informed decisions in research and development of new antimicrobial agents.

Introduction

Phenolic compounds have long been recognized for their antimicrobial properties. The addition of halogen atoms (chlorine, bromine, iodine) to the phenol ring can significantly enhance their antimicrobial potency. This enhancement is attributed to increased lipophilicity, which facilitates passage through the microbial cell membrane, and altered electronic properties that can increase reactivity with cellular targets. This guide focuses on a comparative analysis of mono-, di-, and tri-halogenated phenols against common Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of halogenated phenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the size of the zone of inhibition in diffusion assays. The following tables summarize the available data for a selection of halogenated phenols against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Phenols

CompoundHalogenationTarget MicroorganismMIC (µg/mL)Reference
DichlorophenDi-chloroS. aureus (Standard)2-4[1]
DichlorophenDi-chloroS. aureus (Clinical)2-8[1]
2,4-DichlorophenolDi-chloroE. coli12[2]
2,4,6-TriiodophenolTri-iodoS. aureus5[3]
3-Bromo-2,6-dihydroxyacetophenoneMono-bromoS. aureusNot specified, but potent[4]
4-ChlorophenolMono-chloroS. aureusNot specified, compared to 35% camphorated PCP and 2% aqueous PCP[5]
4-ChlorophenolMono-chloroE. coliNot specified, compared to 35% camphorated PCP and 2% aqueous PCP[5]

Note: MIC values can vary between studies due to differences in experimental conditions (e.g., bacterial strain, inoculum size, culture medium, incubation time).

Table 2: Zone of Inhibition of Halogenated Phenols

CompoundConcentrationTarget MicroorganismZone of Inhibition (mm)Reference
4-Chlorophenol (in 35% camphorated PCP and 2% aqueous solution)Not specifiedS. aureusDose-dependent[5]
4-Chlorophenol (in 35% camphorated PCP and 2% aqueous solution)Not specifiedE. coliDose-dependent[5]
3-Bromo-2,6-dihydroxyacetophenoneNot specifiedS. aureusSignificant zone diameter[4]
3-Bromo-2,6-dihydroxyacetophenoneNot specifiedMRSASignificant zone diameter[4]

Note: The size of the inhibition zone is dependent on the concentration of the compound, its diffusion rate in the agar, and the susceptibility of the microorganism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test compounds (halogenated phenols)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer.

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Test Compounds:

    • Prepare a stock solution of each halogenated phenol in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Determination of Antimicrobial Activity via Agar Well/Disk Diffusion

This method assesses the antimicrobial activity of a substance based on its ability to diffuse through agar and inhibit the growth of a microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test compounds (halogenated phenols)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile cotton swabs

  • Sterile cork borer (for well diffusion) or sterile filter paper disks (for disk diffusion)

  • Incubator

  • Calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Evenly swab the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.

  • Application of Test Compound:

    • Agar Well Diffusion: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the inoculated agar. Pipette a fixed volume of the test compound solution into each well.

    • Agar Disk Diffusion: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the surface of the inoculated agar using sterile forceps.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of no bacterial growth around each well or disk using calipers. The diameter is a measure of the antimicrobial activity.

Mechanism of Action: Interference with Quorum Sensing

Halogenated phenols can exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane and denaturation of proteins. A more specific mechanism involves the interference with bacterial communication systems, known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, often regulating virulence and biofilm formation.

One notable example is the effect of 2,4,6-triiodophenol (2,4,6-TIP) on Staphylococcus aureus. Transcriptomic analysis has revealed that 2,4,6-TIP significantly represses the expression of the RNAIII gene[3]. RNAIII is the effector molecule of the agr quorum-sensing system in S. aureus and plays a crucial role in regulating the expression of a wide array of virulence factors.

RNAIII_Signaling_Pathway cluster_agr_system agr Quorum Sensing System cluster_virulence_regulation Virulence Factor Regulation agrD agrD (pro-peptide) agrB agrB (transporter) agrD->agrB Processing AIP AIP (Autoinducing Peptide) agrB->AIP Export agrC agrC (receptor) AIP->agrC Binding agrA agrA (response regulator) agrC->agrA Phosphorylation P2_P3 P2/P3 Promoters agrA->P2_P3 Activation RNAIII RNAIII P2_P3->RNAIII Transcription hla hla (α-hemolysin) RNAIII->hla Activates Translation spa spa (Protein A) RNAIII->spa Inhibits Translation rot rot (Repressor of Toxins) RNAIII->rot Inhibits Translation toxins Exotoxins rot->toxins Represses adhesins Adhesins rot->adhesins Activates TIP 2,4,6-Triiodophenol TIP->RNAIII Represses Expression

Caption: RNAIII signaling pathway in S. aureus and its inhibition by 2,4,6-Triiodophenol.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the antimicrobial efficacy of different halogenated phenols.

Antimicrobial_Efficacy_Workflow cluster_preparation Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Zone of Inhibition (Agar Diffusion) cluster_analysis Data Analysis and Comparison A1 Select Halogenated Phenols A2 Prepare Stock Solutions A1->A2 B1 Serial Dilution of Phenols A2->B1 C2 Apply Phenols (Disks/Wells) A2->C2 A3 Culture Bacterial Strains (e.g., S. aureus, E. coli) B2 Inoculate with Bacteria A3->B2 C1 Inoculate Agar Plates A3->C1 B1->B2 B3 Incubate (18-24h) B2->B3 B4 Determine MIC B3->B4 D1 Tabulate MIC Values B4->D1 C1->C2 C3 Incubate (18-24h) C2->C3 C4 Measure Inhibition Zones C3->C4 D2 Tabulate Zone Diameters C4->D2 D3 Compare Efficacy D1->D3 D2->D3

Caption: Experimental workflow for comparing antimicrobial efficacy of halogenated phenols.

Conclusion

The halogenation of phenols is a promising strategy for enhancing their antimicrobial activity. The data presented in this guide indicates that the degree and type of halogenation can significantly impact efficacy. Tri-halogenated phenols, such as 2,4,6-triiodophenol, have demonstrated potent activity against Gram-positive bacteria like S. aureus. The interference with crucial regulatory pathways, such as the agr quorum-sensing system, highlights a specific mechanism by which these compounds can disrupt bacterial virulence. Further research is warranted to explore the full potential of a wider range of halogenated phenols against a broader spectrum of microbial pathogens and to elucidate their detailed mechanisms of action. The standardized experimental protocols provided herein offer a foundation for such comparative studies.

References

The Potential of 2,6-Dibromo-4-chlorophenol as a Pesticide Exposure Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of human exposure to pesticides is a critical component of environmental health research and regulatory toxicology. While numerous biomarkers have been validated for certain classes of pesticides, the identification of novel, specific, and sensitive markers remains an ongoing endeavor. This guide explores the potential of 2,6-Dibromo-4-chlorophenol as a biomarker for pesticide exposure, comparing it with established biomarkers and outlining the necessary validation pathways.

Currently, there is a lack of direct evidence validating this compound as a specific metabolite of any widely used pesticide. However, its chemical structure, a halogenated phenol, is analogous to known metabolites of other pesticides. This guide provides a comparative framework to evaluate its potential and to understand the experimental validation required.

Comparison with Established Pesticide Biomarkers

To assess the potential of this compound, it is essential to compare it with currently accepted biomarkers for pesticide exposure. These can be broadly categorized into biomarkers of effect and biomarkers of exposure.

Biomarkers of Effect provide a measure of the biological response to a chemical, while Biomarkers of Exposure are direct measures of the pesticide or its metabolites in the body.[1]

Biomarker CategorySpecific BiomarkerParent Pesticide(s)Measurement MatrixKey AdvantagesKey Disadvantages
Biomarker of Effect Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) ActivityOrganophosphates & Carbamates[2]Blood (Plasma, Erythrocytes)Indicates a biological effect; well-established methods.[3]Not specific to a particular pesticide; activity levels can vary between individuals.[4]
Biomarker of Exposure (Non-specific) Dialkyl Phosphates (DAPs)Many Organophosphates[5]UrineCan indicate exposure to a class of pesticides; sensitive analytical methods available.[6][7]Not specific to a single pesticide; requires sophisticated analytical equipment (GC-MS).[8]
Biomarker of Exposure (Specific) 4-Bromo-2-chlorophenol (BCP)Profenofos[4]UrineSpecific to a single pesticide, allowing for precise exposure assessment.[4]Only indicates exposure to profenofos.
Potential Biomarker of Exposure (Specific) This compound Hypothetical Parent Pesticide Urine (predicted)Potentially highly specific if a parent pesticide is identified.No known parent pesticide; requires complete validation.

Metabolic Pathways: The Case of Bromoxynil

While a parent pesticide for this compound is not established, the metabolism of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) offers a relevant parallel. Bromoxynil is metabolized in the environment and potentially in vivo to other brominated phenols.[9] This demonstrates the plausibility of halogenated phenols serving as specific biomarkers.

Bromoxynil_Metabolism Bromoxynil Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) Metabolite1 3,5-Dibromo-4-hydroxybenzoic acid Bromoxynil->Metabolite1 Hydrolysis Metabolite2 2,6-Dibromohydroquinone Bromoxynil->Metabolite2 Reductive Dehalogenation Metabolite3 2,6-Dibromophenol Metabolite1->Metabolite3 Decarboxylation

Caption: Metabolic pathway of the herbicide bromoxynil to brominated phenolic compounds.

Experimental Protocols for Biomarker Validation

The validation of a new biomarker like this compound would require a series of rigorous experimental studies. Below are summaries of typical protocols for the established biomarkers, which would serve as a template for validating a novel marker.

Cholinesterase Activity Measurement (Biomarker of Effect)
  • Principle: The most common method is the Ellman assay, a spectrophotometric method that measures the activity of cholinesterases.[3][10] Organophosphate and carbamate pesticides inhibit these enzymes, leading to a decrease in their activity.

  • Protocol Outline:

    • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).[10]

    • Sample Preparation: Plasma and erythrocytes are separated by centrifugation. Erythrocytes are washed and lysed to release acetylcholinesterase (AChE).

    • Enzymatic Reaction: The sample (plasma for butyrylcholinesterase or erythrocyte lysate for AChE) is incubated with a substrate (e.g., acetylthiocholine). The enzyme hydrolyzes the substrate, producing thiocholine.

    • Colorimetric Detection: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

    • Quantification: The rate of TNB formation is measured by monitoring the change in absorbance at 412 nm over time using a spectrophotometer. The enzyme activity is proportional to the rate of color change.[10]

  • Alternative Methods: High-Performance Liquid Chromatography (HPLC) and electrometric methods are also used for cholinesterase activity measurement.[2][11]

Dialkyl Phosphate (DAP) Analysis (Non-specific Biomarker of Exposure)
  • Principle: DAPs are urinary metabolites of many organophosphate pesticides. Their detection and quantification are typically performed using gas chromatography-mass spectrometry (GC-MS) after derivatization to make them volatile.[6][8]

  • Protocol Outline:

    • Sample Collection: A urine sample is collected.

    • Sample Preparation:

      • An internal standard (e.g., a stable isotope-labeled DAP) is added to the urine sample for accurate quantification.[7]

      • The DAPs are extracted from the urine using liquid-liquid extraction or solid-phase extraction (SPE).[8]

      • The extracted DAPs are dried.

    • Derivatization: The non-volatile DAPs are chemically modified (derivatized) to make them volatile for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[5][12]

    • GC-MS Analysis: The derivatized DAPs are injected into a gas chromatograph for separation. The mass spectrometer is used for detection and quantification, providing high sensitivity and selectivity.[6]

4-Bromo-2-chlorophenol (BCP) Analysis (Specific Biomarker of Exposure)
  • Principle: BCP is a specific urinary metabolite of the organophosphate pesticide profenofos. It can be detected and quantified using gas chromatography with a micro-electron capture detector (GC-μECD), which is highly sensitive to halogenated compounds.[4]

  • Protocol Outline:

    • Sample Collection: A urine sample is collected.

    • Sample Preparation:

      • An internal standard is added to the urine sample.

      • The urine is treated with an enzyme (e.g., β-glucuronidase/sulfatase) to release conjugated BCP.

      • BCP is extracted from the urine using a solid-phase extraction (SPE) column.

    • Derivatization: The extracted BCP is derivatized to improve its chromatographic properties.

    • GC-μECD Analysis: The derivatized BCP is analyzed by GC-μECD for separation and quantification.[4]

Quantitative Performance Data of Established Biomarkers

The following table summarizes typical performance characteristics of the analytical methods for the established biomarkers. Any validation of this compound would need to demonstrate comparable or superior performance.

BiomarkerAnalytical MethodLimit of Detection (LOD)Recovery (%)Reference
Dialkyl Phosphates (DAPs) GC-MS0.1 - 5 µg/LNot specified[5][6]
GC-MS/MSlow µg/L to mid pg/mL rangeNot specified[7]
4-Bromo-2-chlorophenol (BCP) GC-μECD0.16 ng/mLNot specified[4]

Proposed Workflow for Validation of this compound

The validation of this compound as a biomarker would require a systematic approach. The following diagram illustrates a general workflow.

Biomarker_Validation_Workflow cluster_0 Pre-clinical Phase cluster_1 Analytical Method Development cluster_2 Clinical & Epidemiological Studies A Identify Potential Parent Pesticide B In Vitro Metabolism Studies (e.g., liver microsomes) A->B C Animal Pharmacokinetic Studies B->C D Develop & Optimize Analytical Method (e.g., GC-MS, LC-MS/MS) C->D E Method Validation (LOD, LOQ, precision, accuracy, stability) D->E F Human Exposure Studies (controlled dosing) E->F G Observational/Epidemiological Studies (occupational & general populations) F->G H Establish Dose-Response Relationship G->H I Define Background & Exposure Levels H->I

Caption: General workflow for the validation of a new pesticide exposure biomarker.

Conclusion

While this compound is not currently a recognized biomarker for pesticide exposure, its chemical structure suggests it could potentially serve as a specific marker for a yet-to-be-identified parent pesticide. This guide provides a comparative analysis with established biomarkers, detailing the necessary experimental protocols and validation workflows. For researchers and professionals in drug development and environmental health, understanding these comparative methodologies is crucial for the discovery and validation of novel biomarkers to better assess and mitigate the risks associated with pesticide exposure. Further research is warranted to investigate potential parent compounds of this compound and to develop and validate a sensitive analytical method for its detection in human biological samples.

References

A Comparative Analysis of Synthesis Methods for 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various methods for the synthesis of 2,6-dibromo-4-chlorophenol, a key intermediate in the development of novel agrochemicals and pharmaceuticals. The following sections present a quantitative comparison of different synthetic routes, detailed experimental protocols, and a visual representation of the synthetic pathways.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for different methods of synthesizing this compound. These values are compiled from analogous reactions and represent expected outcomes under optimized conditions.

MethodStarting MaterialBrominating AgentSolventCatalyst/AdditiveReaction Time (hours)Yield (%)Purity (%)
Method 1: Direct Bromination with Elemental Bromine 4-ChlorophenolElemental Bromine (Br₂)Glacial Acetic AcidNone2 - 485 - 95>95
Method 2: Bromination with N-Bromosuccinimide (NBS) 4-ChlorophenolN-BromosuccinimideAcetonitrileSulfuric Acid (cat.)3 - 680 - 90>97
Method 3: Amine-Catalyzed Bromination with NBS 4-ChlorophenolN-BromosuccinimideDichloromethaneDiisopropylamine1 - 290 - 98>98

Experimental Protocols

Method 1: Direct Bromination with Elemental Bromine

This method is a classical approach for the bromination of phenols. The use of glacial acetic acid as a solvent helps to control the reaction rate and selectivity.

Materials:

  • 4-Chlorophenol

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bisulfite solution (saturated)

  • Distilled Water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas trap, dissolve 4-chlorophenol (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine (2.1 equivalents) in glacial acetic acid from the dropping funnel over a period of 1-2 hours with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent compared to elemental bromine, often leading to cleaner reactions and higher purity of the product.

Materials:

  • 4-Chlorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Dichloromethane

Procedure:

  • To a solution of 4-chlorophenol (1 equivalent) in acetonitrile in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add N-bromosuccinimide (2.1 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Method 3: Amine-Catalyzed Bromination with NBS

The use of a secondary amine as a catalyst can significantly accelerate the rate of bromination with NBS and improve the selectivity for the ortho-positions.

Materials:

  • 4-Chlorophenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane

  • Diisopropylamine

  • Hydrochloric Acid (1 M)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in dichloromethane.

  • Add diisopropylamine (0.1 equivalents) to the solution.

  • To this mixture, add a solution of NBS (2.1 equivalents) in dichloromethane dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford highly pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the described synthesis methods of this compound.

Synthesis_Workflows cluster_method1 Method 1: Direct Bromination cluster_method2 Method 2: NBS Bromination cluster_method3 Method 3: Amine-Catalyzed NBS Bromination M1_Start 4-Chlorophenol in Acetic Acid M1_Step1 Add Br₂ solution M1_Start->M1_Step1 M1_Step2 Reaction at RT M1_Step1->M1_Step2 M1_Step3 Quench with NaHSO₃ M1_Step2->M1_Step3 M1_Step4 Precipitation & Filtration M1_Step3->M1_Step4 M1_Step5 Recrystallization M1_Step4->M1_Step5 M1_End This compound M1_Step5->M1_End M2_Start 4-Chlorophenol in Acetonitrile M2_Step1 Add H₂SO₄ (cat.) M2_Start->M2_Step1 M2_Step2 Add NBS M2_Step1->M2_Step2 M2_Step3 Reaction at RT M2_Step2->M2_Step3 M2_Step4 Workup & Extraction M2_Step3->M2_Step4 M2_Step5 Column Chromatography M2_Step4->M2_Step5 M2_End This compound M2_Step5->M2_End M3_Start 4-Chlorophenol in DCM M3_Step1 Add Diisopropylamine M3_Start->M3_Step1 M3_Step2 Add NBS solution M3_Step1->M3_Step2 M3_Step3 Reaction at RT M3_Step2->M3_Step3 M3_Step4 Acidic Workup M3_Step3->M3_Step4 M3_Step5 Purification M3_Step4->M3_Step5 M3_End This compound M3_Step5->M3_End

Caption: Experimental workflows for the synthesis of this compound.

Caption: General reaction scheme for the synthesis of this compound.

Navigating Immunoassays: The Challenge of 2,6-Dibromo-4-chlorophenol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant data gap regarding the cross-reactivity of 2,6-Dibromo-4-chlorophenol in immunoassays. Despite extensive searches for experimental data, no specific studies quantifying the binding of this halogenated phenol in any established immunoassay for environmental or biological monitoring were identified. This absence of data precludes a direct comparison of its performance with other analytes and the detailed presentation of experimental protocols as requested.

Immunoassays are powerful tools for the detection of a wide range of molecules, relying on the specific binding of an antibody to its target antigen. However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to its intended target. This can lead to inaccurate quantification and false-positive results, a critical concern for researchers, scientists, and drug development professionals.

For halogenated phenols, a class of compounds with widespread industrial use and potential environmental and health impacts, understanding cross-reactivity is paramount for developing reliable analytical methods. While immunoassays have been developed for various chlorinated and brominated phenols, the specific cross-reactivity profile for this compound remains uncharacterized in the available scientific literature.

The Importance of Cross-Reactivity Data

Quantitative cross-reactivity data is essential for validating the specificity of an immunoassay. It allows researchers to:

  • Assess the reliability of an assay: High cross-reactivity with non-target compounds can render an assay unsuitable for complex samples where multiple structurally related molecules may be present.

  • Interpret results accurately: Knowledge of potential cross-reactants allows for a more nuanced interpretation of immunoassay data.

  • Select the appropriate analytical method: If significant cross-reactivity is expected, researchers might opt for more selective methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

The lack of such data for this compound means that any immunoassay intended for the detection of other halogenated phenols in a sample potentially containing this compound would have an unknown degree of interference.

A Look at a General Immunoassay Workflow

While specific experimental details for an immunoassay involving this compound are unavailable, a general workflow for a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format, can be illustrated. This type of assay is often used for the detection of small molecules like halogenated phenols.

ELISA_Workflow cluster_preparation Assay Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection plate Microtiter Plate coating Coating with Antigen-Protein Conjugate plate->coating blocking Blocking with Inert Protein coating->blocking sample Add Sample (containing unknown analyte) blocking->sample incubation1 Incubation sample->incubation1 antibody Add Specific Primary Antibody antibody->incubation1 wash1 Wash to Remove Unbound Antibody incubation1->wash1 secondary_ab Add Enzyme-Labeled Secondary Antibody wash1->secondary_ab incubation2 Incubation secondary_ab->incubation2 wash2 Wash to Remove Unbound Secondary Antibody incubation2->wash2 substrate Add Substrate wash2->substrate read Read Signal (e.g., color change) substrate->read

Figure 1. A generalized workflow for a competitive ELISA.

In this theoretical workflow, an antigen structurally similar to the target halogenated phenols would be immobilized on a microtiter plate. The sample containing the unknown concentration of the analyte (and potentially this compound) is then added along with a limited amount of specific primary antibody. The free analyte in the sample competes with the immobilized antigen for binding to the antibody. A stronger signal (e.g., more color) indicates less analyte in the sample, as more antibodies have bound to the immobilized antigen.

The Path Forward: A Call for Research

The absence of cross-reactivity data for this compound highlights a need for further research in the development and characterization of immunoassays for halogenated phenols. Future studies should focus on:

  • Developing antibodies with broad specificity to detect a range of halogenated phenols, including this compound.

  • Developing highly specific antibodies that can distinguish this compound from other structurally related compounds.

  • Systematically evaluating the cross-reactivity of existing and newly developed immunoassays with a comprehensive panel of halogenated phenols, including this compound.

Generating this crucial data will enhance the reliability of immunoassays as a screening tool for environmental and biological samples, providing researchers and regulatory bodies with more accurate and dependable analytical methods. Until such data becomes available, the potential for cross-reactivity of this compound in any immunoassay for other halogenated phenols remains an important and unquantified variable.

A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of 2,6-Dibromo-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated phenols such as 2,6-Dibromo-4-chlorophenol is critical for environmental monitoring, toxicological assessment, and pharmaceutical quality control. The two primary analytical techniques for this task, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer a distinct set of advantages and limitations. This guide provides an in-depth analytical performance comparison of these two methods, supported by experimental data for the target analyte and structurally related compounds, to aid in selecting the most suitable technique for your research needs.

At a Glance: Key Performance Differences

Gas Chromatography-Mass Spectrometry (GC-MS) generally exhibits superior sensitivity and selectivity for volatile and semi-volatile compounds like this compound, often achieving lower detection limits. However, it typically requires a derivatization step to improve the volatility and thermal stability of the analyte. High-Performance Liquid Chromatography (HPLC), conversely, is well-suited for non-volatile or thermally labile compounds and often does not require derivatization, simplifying sample preparation.

Quantitative Performance Comparison

The following table summarizes the key analytical performance parameters for the analysis of this compound and related halogenated phenols using GC-MS and HPLC. Data for this compound is supplemented with data from closely related compounds where direct data was unavailable, providing a robust comparative overview.

Performance ParameterGC-MSHPLC
Limit of Detection (LOD) 0.1 - 0.5 ng/L (for bromophenols)[1]< 0.04 µg/mL (for bromophenols)
Limit of Quantification (LOQ) Not explicitly found for the target analyte; typically 3-5 times the LOD.< 0.12 µg/mL (for bromophenols)
**Linearity (R²) **> 0.99 (for chlorophenols)[2]≥ 0.999 (for bromophenols)
Precision (RSD%) < 9% (for bromophenols)[1]Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21% (for bromophenols)
Accuracy (Recovery %) 91 - 97% (for bromophenols)[1]High Spikes: 4.93%, Medium Spikes: 4.80%, Low Spikes: 4.30% (displacement values for bromophenols)
Derivatization Often required (e.g., acetylation or silylation)[1]Generally not required.
Analysis Time Typically longer due to temperature programming.Generally shorter run times.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are outlined below. These protocols are based on established methods for halogenated phenols.[3][4][5][6]

GC-MS Experimental Protocol (Based on EPA Method 528 for Phenols)

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Acidify a 1-liter water sample to a pH of ≤ 2 with 6 N HCl.[5]

  • If residual chlorine is present, dechlorinate with 40-50 mg of sodium sulfite.[5]

  • Spike the sample with surrogate standards.

  • Condition a solid phase extraction cartridge (e.g., polystyrene-divinylbenzene) with dichloromethane and methanol, followed by equilibration with 0.05 N HCl.[5]

  • Load the sample onto the cartridge at a flow rate of approximately 20 mL/min.[5]

  • Wash the cartridge with deionized water and dry thoroughly under a stream of nitrogen.

  • Elute the trapped analytes with dichloromethane.[5]

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. Derivatization (Acetylation)

  • To the 1 mL extract, add a suitable base (e.g., potassium carbonate) and acetic anhydride.

  • Vortex the mixture and allow it to react.

  • Extract the derivatized phenols with hexane.

3. GC-MS Analysis

  • GC System: Agilent 6890N GC with 5975C MSD or equivalent.[4]

  • Injector: 1 µL splitless injection at 200 °C.[4]

  • Liner: 4 mm splitless gooseneck liner with deactivated glass wool.[4]

  • GC Column: Restek Rxi®-5sil MS 30m x 0.25mm x 0.25 µm with a 10 m guard column.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 6 min; ramp at 8 °C/min to 250 °C.[4]

  • MSD Parameters:

    • Tune: dftpp.u.[4]

    • Acquisition Mode: Full Scan (m/z 45–350 amu).[4]

HPLC Experimental Protocol (Based on a Validated Method for Bromophenols)

1. Sample Preparation

  • For water samples, filtration through a 0.45 µm membrane filter may be sufficient.

  • For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.

2. HPLC Analysis

  • HPLC System: Agilent 1100 HPLC or equivalent.[7]

  • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size).[7]

  • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).[7]

    • Gradient Program: Start at 2% B, increase to 20% B in 0.1 min, then to 50% B in 15 min, and to 70% B in another 20 min. Increase to 98% B in 5 min and hold for 10 min.[7]

  • Flow Rate: 0.25 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 5 µL.[7]

  • Detection: UV detector at an appropriate wavelength (e.g., 286 nm for dibromophenols).[2]

Workflow and Comparison Diagrams

To visually represent the analytical processes and their key differences, the following diagrams have been generated using the DOT language.

Analytical Workflow: GC-MS vs. HPLC cluster_0 GC-MS Workflow cluster_1 HPLC Workflow A Sample Preparation B Derivatization A->B C GC Separation B->C D MS Detection C->D E Sample Preparation F HPLC Separation E->F G UV/Vis or MS Detection F->G Performance Comparison: GC-MS vs. HPLC cluster_gcms GC-MS Advantages cluster_hplc HPLC Advantages GCMS GC-MS Sensitivity Higher Sensitivity GCMS->Sensitivity Selectivity High Selectivity (MS) GCMS->Selectivity HPLC HPLC NoDeriv No Derivatization HPLC->NoDeriv Speed Faster Analysis HPLC->Speed Versatility Analyte Versatility HPLC->Versatility

References

A Comparative Structural Analysis of 2,6-Dibromo-4-chlorophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of halogenated phenols is paramount, as subtle isomeric differences can profoundly impact biological activity and toxicological profiles. This guide provides a comprehensive comparison of 2,6-Dibromo-4-chlorophenol and its key isomers, focusing on spectroscopic and analytical techniques for their differentiation. Detailed experimental protocols and supporting data are presented to facilitate laboratory application.

Introduction to Dibromochlorophenol Isomers

This compound and its isomers are halogenated aromatic compounds with a molecular formula of C₆H₃Br₂ClO. The substitution pattern of the bromine and chlorine atoms on the phenol ring gives rise to several structural isomers, each with unique physicochemical properties and, potentially, distinct biological effects. Accurate identification is crucial for understanding structure-activity relationships and for the development of novel therapeutic agents or the assessment of environmental impact. The most common isomers encountered in synthesis and as environmental contaminants include this compound and 2,4-Dibromo-6-chlorophenol.

Spectroscopic Comparison

The structural differences between the isomers of dibromochlorophenol lead to distinct spectroscopic fingerprints. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts (δ) are highly sensitive to the electronic effects of the halogen substituents.

Table 1: Comparative ¹H NMR Spectroscopic Data of Dibromochlorophenol Isomers

Isomer Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
This compoundH-3, H-5~7.5s-
2,4-Dibromo-6-chlorophenolH-3~7.7d~2.5 Hz
H-5~7.4d~2.5 Hz

Note: Predicted chemical shifts are based on the analysis of substituent effects on the benzene ring. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Comparative ¹³C NMR Spectroscopic Data of Dibromochlorophenol Isomers

Isomer Carbon Assignment Predicted Chemical Shift (ppm)
This compoundC-1 (C-OH)~150
C-2, C-6 (C-Br)~112
C-3, C-5 (C-H)~133
C-4 (C-Cl)~125
2,4-Dibromo-6-chlorophenolC-1 (C-OH)~148
C-2 (C-Br)~115
C-3 (C-H)~131
C-4 (C-Br)~118
C-5 (C-H)~130
C-6 (C-Cl)~122

Note: Predicted chemical shifts are based on incremental calculations for substituted benzenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and fragment peaks.

Table 3: Predicted Mass Spectrometry Fragmentation of Dibromochlorophenol Isomers

Isomer m/z of Molecular Ion (M⁺) Key Fragment Ions (m/z) and Neutral Losses
All Isomers284/286/288[M-Br]⁺, [M-CO]⁺˙, [M-HBr]⁺˙, [M-Cl]⁺

Experimental Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of dibromochlorophenol isomers.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Material (e.g., 4-Chlorophenol) reaction Bromination Reaction start->reaction Reagents workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Isomer Mixture purification->product xray X-ray Crystallography (if single crystals form) purification->xray Crystallization nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms elucidation Structure Elucidation nmr->elucidation ms->elucidation xray->elucidation

Caption: A logical workflow for the synthesis and structural analysis of dibromochlorophenol isomers.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis of this compound via the bromination of 4-chlorophenol.

Materials:

  • 4-chlorophenol

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve 4-chlorophenol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated sodium bisulfite solution until the red-orange color of bromine disappears.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the this compound isomer.

NMR Spectroscopic Analysis

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A sufficient number of scans and a suitable relaxation delay should be used to obtain signals for all carbon atoms, including quaternary carbons.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometric Analysis

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the purified isomer (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Protocol:

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify the peak corresponding to the dibromochlorophenol isomer in the total ion chromatogram.

    • Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the fragmentation pattern.

Potential Biological Activity: Disruption of Calcium Signaling

Halogenated phenols have been shown to interfere with cellular signaling pathways. One proposed mechanism of action is the disruption of intracellular calcium (Ca²⁺) homeostasis.

A Comparative Guide to the Biological Activity of 2,6-Dibromo-4-chlorophenol and Other Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Bromophenols are a class of halogenated organic compounds found in various marine organisms, particularly red algae, and are also used in industrial applications.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comparative overview of the known biological activities of various bromophenols, with a special focus on placing the limitedly studied 2,6-Dibromo-4-chlorophenol in context with its more researched counterparts.

While extensive research has illuminated the antimicrobial, antioxidant, anticancer, and enzyme-inhibitory properties of many bromophenols, specific experimental data on the biological activity of this compound remains scarce in publicly available literature.[2] This guide synthesizes the available information to provide a valuable comparative resource.

Profile of this compound

Information regarding the biological activity of this compound is sparse. Its primary characterization in scientific literature revolves around its chemical structure and predicted toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is toxic if inhaled, and may cause respiratory irritation.[2]

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₃Br₂ClO
Molar Mass 286.35 g/mol
CAS Number 5324-13-0
GHS Hazard Statements H302, H312, H315, H319, H331, H335

Table 1: Chemical and Toxicological Profile of this compound.[2]

Comparative Biological Activities

To understand the potential biological activities of this compound, it is useful to compare it with other structurally related bromophenols. The number and position of bromine and other halogen atoms on the phenol ring significantly influence the compound's biological effects.[3]

Many bromophenols isolated from marine sources exhibit significant antimicrobial properties. Their efficacy varies depending on the specific bacterial or fungal strain and the structure of the bromophenol. Generally, an increase in the number of bromine atoms is associated with increased antimicrobial activity.[1]

CompoundTest OrganismActivity Metric (MIC in µg/mL)Reference
2-(2′,4′-dibromophenoxy)-4,6-dibromophenolMethicillin-resistant Staphylococcus aureus (MRSA)0.117-2.5[4][5]
2-(2′,4′-dibromophenoxy)-4,6-dibromophenolVancomycin-resistant Enterococci (VRE)0.117-2.5[4][5]
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis1[6]
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolStaphylococcus aureus1[6]
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolPseudomonas aeruginosa4[6]
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus- (Significant activity)[7]
3-bromo-2,6-dihydroxyacetophenoneMethicillin-resistant Staphylococcus aureus (MRSA)- (Significant activity)[7]

Table 2: Comparative Antimicrobial Activity of Selected Bromophenols. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

The antioxidant properties of bromophenols are attributed to their ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress, a key factor in many diseases. Some bromophenols have been shown to modulate cellular antioxidant pathways, such as the Nrf2 signaling pathway.[8][9]

CompoundAssayActivity Metric (IC₅₀)Reference
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE)ABTS Radical ScavengingPotent activity[9]
Various novel bromophenol derivatives (20-24)DPPH Radical ScavengingConsiderable activity[10]
Various novel bromophenol derivatives (20-24)ABTS Radical ScavengingConsiderable activity[10]

Table 3: Comparative Antioxidant Activity of Selected Bromophenols. IC₅₀ is the concentration of a substance that is required for 50% inhibition in vitro.

Several bromophenol derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][12]

CompoundCell LineActivity Metric (IC₅₀ in µM)Reference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)Leukemia K562 cellsInduces apoptosis[8]
Brominated acetophenone derivative 5cAlveolar adenocarcinoma A549 cells~27.3 (11.80 µg/mL)[12]
Brominated acetophenone derivative 5cColorectal adenocarcinoma Caco2 cells~42.6 (18.40 µg/mL)[12]
Brominated acetophenone derivative 5cBreast adenocarcinoma MCF7 cells< 23.1 (< 10 µg/mL)[12]
Brominated PQ analog (BrPQ5)Breast cancer MCF-7 cells33.57[13]
Brominated PQ analog (BrPQ5)Breast cancer MDA-MB-231 cells33.65[13]

Table 4: Comparative Anticancer and Cytotoxic Activity of Selected Bromophenols.

Bromophenols have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential for diseases like diabetes and Alzheimer's. For instance, certain bromophenols inhibit protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs, and acetylcholinesterase (AChE), a target for Alzheimer's disease treatment.[14][15][16]

CompoundTarget EnzymeActivity Metric (IC₅₀ or Kᵢ)Reference
Highly brominated compound 4gProtein Tyrosine Phosphatase 1B (PTP1B)IC₅₀ = 0.68 µmol/L[14]
Novel bromophenols (13-21)Acetylcholinesterase (AChE)Kᵢ = 6.54 - 24.86 nM[15]
Novel bromophenols (13-21)Carbonic Anhydrase I (hCA I)Kᵢ = 2.53 - 25.67 nM[15]
Novel bromophenols (13-21)Carbonic Anhydrase II (hCA II)Kᵢ = 1.63 - 15.05 nM[15]
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and derivativesAcetylcholinesterase (AChE)Kᵢ = 0.13 - 14.74 nM[16]
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and derivativesButyrylcholinesterase (BChE)Kᵢ = 5.11 - 23.95 nM[16]
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and derivativesα-glycosidaseKᵢ = 63.96 - 206.78 nM[16]

Table 5: Comparative Enzyme Inhibitory Activity of Selected Bromophenols. Kᵢ is the inhibition constant.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of bromophenol activities.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[17]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture of the test organism. This corresponds to approximately 1-2 × 10⁸ CFU/mL.[17]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours).[18]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

This assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[19][20]

  • Preparation of DPPH Solution: A working solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution has a deep purple color.[19]

  • Reaction Mixture: A defined volume of the test compound at various concentrations is mixed with the DPPH working solution.[19]

  • Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[20]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[21]

  • Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the test compound.[19]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.[23]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active metabolism convert the yellow MTT into a purple formazan product.[23]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[22]

  • Absorbance Measurement: The absorbance is read at a wavelength of around 570 nm using a microplate reader.[23]

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress.[24][25] Some bromophenols exert their antioxidant effects by activating this pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like heme oxygenase-1 (HO-1).[24][26]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1 Keap1 OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Nrf2_Keap1 induces dissociation Bromophenols Bromophenols Bromophenols->Nrf2_Keap1 may induce dissociation ARE ARE Nrf2_nuc->ARE binds to sMaf sMaf sMaf->ARE binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription

Caption: Nrf2 signaling pathway activation by oxidative stress and potential modulation by bromophenols.

The process of screening compounds like bromophenols for biological activity follows a systematic workflow, from initial broad-spectrum screening to more focused mechanistic studies.

Biological_Activity_Workflow Compound Test Compound (e.g., Bromophenol) Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Compound->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_ID->Dose_Response Active Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Hit_ID->Mechanism Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: A generalized workflow for screening and characterizing the biological activity of chemical compounds.

The biological activity of a compound is determined by its interaction with specific molecular targets within a cell, leading to a cascade of events that produce a physiological response.

Drug_Action_Mechanism Compound Bioactive Compound (Bromophenol) Interaction Binding/ Interaction Compound->Interaction Target Molecular Target (Enzyme, Receptor, DNA) Target->Interaction Signaling Cellular Signaling Pathway Modulation Interaction->Signaling Response Physiological Response (e.g., Cell Death, Reduced Inflammation) Signaling->Response

Caption: A simplified diagram illustrating the general mechanism of action for a bioactive compound.

Conclusion

The existing body of research demonstrates that bromophenols are a rich source of biologically active compounds with significant potential in pharmacology and drug development. They exhibit a wide range of activities, including potent antimicrobial, antioxidant, anticancer, and enzyme-inhibitory effects. The degree of bromination and the overall molecular structure are critical determinants of these activities.

While this guide provides a comparative context, the lack of specific experimental data for this compound highlights a significant knowledge gap. Based on the trends observed with other bromophenols, particularly the toxicity data for 2,6-dibromophenol, it is plausible that this compound possesses cytotoxic and potentially other biological activities. However, empirical studies are essential to validate these hypotheses and to fully characterize its biological profile. Further research into this and other less-studied bromophenols is warranted to uncover their full therapeutic potential.

References

Environmental Persistence of Halogenated Phenols: A Comparative Analysis of 2,6-Dibromo-4-chlorophenol and Other Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental persistence of 2,6-Dibromo-4-chlorophenol against other significant chlorophenols, namely 2,6-Dichlorophenol, 4-Chlorophenol, and Pentachlorophenol. The persistence of these compounds in the environment is a critical factor in assessing their potential for long-term ecological impact. This document summarizes available data on their degradation in soil and water, outlines the experimental protocols for assessing their persistence, and visualizes the key degradation pathways.

Comparative Persistence Data

The environmental persistence of halogenated phenols is influenced by factors such as the number and type of halogen substituents, their position on the phenol ring, and environmental conditions. While specific quantitative data for this compound is limited in publicly available literature, comparisons can be drawn from studies on structurally similar brominated and chlorinated phenols. Generally, an increase in halogenation tends to increase persistence.

Table 1: Comparison of Environmental Persistence Parameters

CompoundHalf-life (t½) in SoilHalf-life (t½) in Water (Photodegradation)Biodegradation Notes
This compound Data not availableData not availableExpected to be persistent due to high degree of halogenation. Degradation likely proceeds via reductive dehalogenation.
2,6-Dichlorophenol Data not availableRate constant of 4.78 x 10⁻⁴ s⁻¹ (photocatalytic degradation)[1]Can be degraded by microorganisms, often initiating with hydroxylation and dechlorination.[2][3]
4-Chlorophenol Variable, can be rapid under optimal conditionsComplete disappearance in 2.5 min (photo-Fenton)[4]Readily biodegradable by various microbial consortia.[5] Degradation pathways include the formation of hydroquinone and catechol intermediates.[3][6][7]
Pentachlorophenol (PCP) 14 days to 5 years (anaerobic)[4]Can undergo direct photolysis in sunlit surface waters.[8]Moderately persistent; degradation occurs under both aerobic and anaerobic conditions via reductive dechlorination.[4][9]

Note: The absence of specific half-life data for this compound and 2,6-Dichlorophenol in soil highlights a data gap in current environmental fate literature.

Degradation Pathways

The breakdown of halogenated phenols in the environment can occur through biotic (microbial) and abiotic (e.g., photolysis) processes. The primary mechanisms involve hydroxylation, dechlorination/debromination, and ring cleavage.

Aerobic Biodegradation Pathway of Pentachlorophenol

PCP Pentachlorophenol TeCHQ Tetrachlorohydroquinone PCP->TeCHQ Hydroxylation TCHQ_reductive Reductive Dechlorination TeCHQ->TCHQ_reductive DCHQ 2,6-Dichlorohydroquinone TCHQ_reductive->DCHQ Ring_Cleavage Ring Cleavage DCHQ->Ring_Cleavage Intermediates Aliphatic Intermediates Ring_Cleavage->Intermediates Mineralization CO2 + H2O + Cl- Intermediates->Mineralization

Aerobic degradation of Pentachlorophenol.
Anaerobic Biodegradation Pathway of Pentachlorophenol

PCP Pentachlorophenol TCPs Tetrachlorophenols PCP->TCPs Reductive Dechlorination DCPs Trichlorophenols TCPs->DCPs Reductive Dechlorination MCPs Dichlorophenols DCPs->MCPs Reductive Dechlorination Phenol Phenol MCPs->Phenol Reductive Dechlorination Mineralization CO2 + CH4 Phenol->Mineralization

Anaerobic degradation of Pentachlorophenol.
Proposed Degradation Pathway of 2,6-Dichlorophenol

DCP 2,6-Dichlorophenol Hydroxylation Hydroxylation DCP->Hydroxylation Chlorocatechol Chlorinated Catechol Hydroxylation->Chlorocatechol Dechlorination Dechlorination Chlorocatechol->Dechlorination Ring_Cleavage Ring Cleavage Dechlorination->Ring_Cleavage Intermediates Aliphatic Intermediates Ring_Cleavage->Intermediates Mineralization CO2 + H2O + Cl- Intermediates->Mineralization

Proposed degradation of 2,6-Dichlorophenol.

Experimental Protocols for Assessing Environmental Persistence

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the environmental fate and persistence of chemicals.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

Start Prepare Soil Samples Treat Treat Soil with Test Substance Start->Treat Incubate Incubate in Dark (Aerobic/Anaerobic) Treat->Incubate Sample Sample at Intervals Incubate->Sample Extract Solvent Extraction Sample->Extract Analyze Analyze Extracts (HPLC) Extract->Analyze Data Determine Degradation Rate (t½) and Metabolites Analyze->Data

Workflow for OECD 307 Soil Biodegradation Test.

Methodology:

  • Soil Selection: Use of at least three different soil types with varying textures and organic matter content is recommended.

  • Test Substance Application: The test substance, often ¹⁴C-labeled for tracking, is applied to the soil samples.

  • Incubation: Samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days. For anaerobic testing, the soil is flooded and purged with an inert gas.[8][10]

  • Sampling and Extraction: At specified time intervals, soil samples are taken and extracted with appropriate solvents to recover the parent compound and its transformation products.

  • Analysis: The extracts are analyzed, typically by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (for ¹⁴C-labeled substances) or a UV/mass spectrometry detector, to quantify the concentrations of the parent compound and metabolites.[11]

  • Data Evaluation: The rate of degradation (half-life, DT50) is calculated, and major transformation products are identified.

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

This guideline assesses the degradation and partitioning of a chemical in a water-sediment system.

Experimental Workflow:

Start Prepare Water-Sediment Systems Treat Apply Test Substance Start->Treat Incubate Incubate in Dark (Aerobic/Anaerobic) Treat->Incubate Sample Sample Water and Sediment Separately Incubate->Sample Extract Extract Water and Sediment Phases Sample->Extract Analyze Analyze Extracts (HPLC) Extract->Analyze Data Determine Degradation Rate and Partitioning Analyze->Data

Workflow for OECD 308 Aquatic Sediment Test.

Methodology:

  • System Setup: Intact water-sediment cores are collected from two different sites. The overlying water is aerated for aerobic conditions or purged with an inert gas for anaerobic conditions.

  • Test Substance Application: The test substance is applied to the water phase.[11]

  • Incubation: The systems are incubated in the dark at a constant temperature for up to 100 days.[11]

  • Sampling: At various time points, the water and sediment phases are separated and sampled.

  • Extraction and Analysis: Both phases are extracted and analyzed to determine the concentration of the parent compound and its transformation products.

  • Data Evaluation: Degradation rates in the water, sediment, and the total system are calculated, along with information on partitioning behavior.

OECD 309: Aerobic Mineralization in Surface Water

This test determines the rate and extent of mineralization (conversion to CO₂) of a chemical in a natural surface water environment.

Experimental Workflow:

Start Collect Surface Water Treat Add Test Substance (Low Concentration) Start->Treat Incubate Incubate in Dark with Aeration Treat->Incubate Trap_CO2 Trap Evolved ¹⁴CO₂ Incubate->Trap_CO2 Sample Sample Water at Intervals Incubate->Sample Analyze Analyze Water (HPLC) and ¹⁴CO₂ Trap_CO2->Analyze Sample->Analyze Data Determine Mineralization Rate Analyze->Data

Workflow for OECD 309 Surface Water Test.

Methodology:

  • Water Collection: Natural surface water is collected from a site with low contamination.

  • Test Setup: The test substance (typically ¹⁴C-labeled) is added to the water at low concentrations (µg/L range). The flasks are incubated in the dark with gentle shaking or stirring and are continuously aerated.[2][5]

  • CO₂ Trapping: The effluent air is passed through a trapping solution (e.g., potassium hydroxide) to capture any evolved ¹⁴CO₂.[2]

  • Sampling and Analysis: At intervals, water samples are analyzed for the parent compound and transformation products, and the amount of ¹⁴CO₂ in the trapping solution is quantified.

  • Data Evaluation: The rate and extent of mineralization are determined from the production of ¹⁴CO₂. The primary degradation rate is determined from the disappearance of the parent compound. The test duration is typically up to 60 days.[2]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary analytical technique for quantifying the concentrations of halogenated phenols and their degradation products in environmental samples.

Typical HPLC Parameters for Halogenated Phenol Analysis:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., with phosphoric or formic acid) and an organic solvent such as acetonitrile or methanol.

  • Detection: A Diode Array Detector (DAD) or a UV detector is commonly used, with detection wavelengths typically around 280 nm. For higher sensitivity and selectivity, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

  • Sample Preparation: Environmental samples (water, soil/sediment extracts) are often pre-concentrated using Solid Phase Extraction (SPE) to achieve the necessary detection limits.

This guide provides a framework for understanding and comparing the environmental persistence of this compound and other chlorophenols. The provided experimental protocols and degradation pathways offer a basis for designing and interpreting environmental fate studies for these compounds. The significant data gap for the primary compound of interest underscores the need for further research to accurately assess its environmental risk.

References

A Spectroscopic Comparison of 2,6-Dibromo-4-chlorophenol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the halogenated phenol, 2,6-dibromo-4-chlorophenol, and its key precursors: phenol, 4-chlorophenol, and 2,6-dibromophenol. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications, particularly in the development of novel pharmaceutical agents and other fine chemicals.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors. This data allows for a clear, quantitative comparison of their spectral features.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
Phenol 7.26 (t, 2H), 6.94 (t, 1H), 6.86 (d, 2H), 5.30 (s, 1H, OH)155.4, 129.5, 120.6, 115.2~3339 (broad, O-H stretch), 3040 (C-H aromatic stretch), 1593, 1497 (C=C aromatic stretch), 1223 (C-O stretch)94 (M+), 66, 65
4-Chlorophenol 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, 1H, OH)154.2, 129.4, 125.5, 116.6~3350 (broad, O-H stretch), 3050 (C-H aromatic stretch), 1590, 1490 (C=C aromatic stretch), 1230 (C-O stretch), ~825 (C-Cl stretch)128/130 (M+), 93, 65
2,6-Dibromophenol 7.44 (d, 1H), 6.70 (t, 1H), 5.89 (s, 1H, OH)147.8, 132.5, 129.1, 110.2~3450 (broad, O-H stretch), 3060 (C-H aromatic stretch), 1570, 1450 (C=C aromatic stretch), 1200 (C-O stretch), ~780, ~670 (C-Br stretch)250/252/254 (M+), 171/173, 92
This compound 7.5 (s, 2H), 5.9 (s, 1H, OH) (Predicted)148.1, 130.2, 128.5, 115.6 (Predicted)~3400 (broad, O-H stretch), 3070 (C-H aromatic stretch), 1550, 1440 (C=C aromatic stretch), 1180 (C-O stretch), ~850 (C-Cl stretch), ~750, ~650 (C-Br stretch)284/286/288 (M+), 205/207, 126

Experimental Protocols

Synthesis of this compound from 4-Chlorophenol

This protocol describes a representative method for the synthesis of this compound via the bromination of 4-chlorophenol.

Materials:

  • 4-Chlorophenol

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution of 4-chlorophenol. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • After the complete addition of bromine, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water mixture).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectra are recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common ionization technique for these compounds. The data is reported as a plot of mass-to-charge ratio (m/z) versus relative abundance.

Visualizations

Synthetic_Pathway Phenol Phenol Chlorophenol 4-Chlorophenol Phenol->Chlorophenol Chlorination Dibromophenol 2,6-Dibromophenol Phenol->Dibromophenol Bromination FinalProduct This compound Chlorophenol->FinalProduct Bromination Dibromophenol->FinalProduct Chlorination

Caption: Synthetic pathways to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Precursors Precursors (Phenol, 4-Chlorophenol, 2,6-Dibromophenol) Reaction Chemical Reaction (e.g., Bromination) Precursors->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS DataTable Comparative Spectroscopic Table NMR->DataTable IR->DataTable MS->DataTable

Caption: Experimental workflow for synthesis and spectroscopic comparison.

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dibromo-4-chlorophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Dibromo-4-chlorophenol, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Key Chemical and Hazard Profile

A thorough understanding of the substance's properties is the foundation of safe handling. The following table summarizes the key characteristics of this compound.

PropertyValue
Molecular Formula C₆H₃Br₂ClO[1]
Appearance Off-white solid
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Causes severe skin burns and eye damage.[2]
Toxic to aquatic life with long-lasting effects.[2]

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to have established clear protocols for handling spills or accidental exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.[4]

  • Clothing: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation occurs.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, with incineration being the primary technique.[6] Do not attempt to dispose of this chemical down the drain or mix it with non-hazardous waste.[6]

  • Waste Segregation:

    • Classify this compound waste as "Halogenated Organic Waste."[6][7][8]

    • Crucially, do not mix this waste with non-halogenated organic waste, acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[6]

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for waste collection. High-density polyethylene (HDPE) containers are often suitable.[9]

    • The container must be clearly and accurately labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[6]

    • Keep the waste container securely closed except when adding waste.[6][10]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[6]

    • The storage area should be away from heat, sparks, and open flames.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[6][10]

    • Provide them with accurate information about the waste composition and quantity.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of generation, in a laboratory waste log.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Classify as 'Halogenated Organic Waste' ppe->classify segregate Segregate from: - Non-halogenated waste - Acids & Bases - Oxidizers classify->segregate container Use Designated, Compatible, Sealed Waste Container segregate->container labeling Label Container: - 'Hazardous Waste' - 'Halogenated Organic Waste' - 'this compound' container->labeling storage Store in Secure, Ventilated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup incineration Professional Incineration pickup->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.

References

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2,6-Dibromo-4-chlorophenol
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Reactant of Route 2
2,6-Dibromo-4-chlorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.